Cy3-dCTP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C43H51Li4N6O20P3S2 |
|---|---|
Molecular Weight |
1156.8 g/mol |
IUPAC Name |
tetralithium;(2E)-2-[(E)-3-[1-[6-[3-[4-amino-1-[4-hydroxy-5-[[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]-3,3-dimethyl-6-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-6-sulfonate |
InChI |
InChI=1S/C43H55N6O20P3S2.4Li/c1-6-47-32-22-28(73(60,61)62)16-18-30(32)42(2,3)36(47)13-10-14-37-43(4,5)31-19-17-29(74(63,64)65)23-33(31)48(37)21-9-7-8-15-38(51)45-20-11-12-27-25-49(41(52)46-40(27)44)39-24-34(50)35(67-39)26-66-71(56,57)69-72(58,59)68-70(53,54)55;;;;/h10,13-14,16-19,22-23,25,34-35,39,50H,6-9,15,20-21,24,26H2,1-5H3,(H8-,44,45,46,51,52,53,54,55,56,57,58,59,60,61,62,63,64,65);;;;/q;4*+1/p-4 |
InChI Key |
VYZFZKCUUVHTMZ-UHFFFAOYSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CCN\1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=CC(=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C(=O)N=C5N)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)(C)C |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CCN1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=CC(=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C(=O)N=C5N)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cy3-dCTP: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine 3-deoxycytidine triphosphate (Cy3-dCTP), a fluorescently labeled nucleotide analog crucial for a variety of molecular biology applications. Below, we detail its core physicochemical properties, its mechanism of action, and detailed protocols for its use in nucleic acid labeling.
Core Properties of this compound
This compound is a derivative of deoxycytidine triphosphate (dCTP) where a cyanine 3 (Cy3) dye is covalently attached to the C5 position of the cytosine base, typically via a propargylamino linker[1][2]. This modification allows for the direct enzymatic incorporation of the fluorescent label into DNA. The triphosphate group remains intact, enabling it to serve as a substrate for various DNA polymerases[1].
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound. It is important to note that the molecular weight and formula can vary depending on whether the compound is in its free acid form or a salt form, such as the more commonly supplied tetralithium salt.
| Property | Value (Free Acid) | Value (Tetralithium Salt) | References |
| Molecular Weight | ~1131.9 - 1132.97 g/mol | ~1156.71 g/mol | [1][3] |
| Molecular Formula | C₄₃H₅₄N₆O₂₀P₃S₂ or C₄₃H₅₅N₆O₂₀P₃S₂ | C₄₃H₅₁Li₄N₆O₂₀P₃S₂ | |
| Excitation Maximum (λexc) | 550 nm | 550 nm | |
| Emission Maximum (λem) | 570 nm | 570 nm | |
| Molar Extinction Coefficient (ε) | 150,000 L·mol⁻¹·cm⁻¹ | 150,000 L·mol⁻¹·cm⁻¹ |
Enzymatic Incorporation of this compound
This compound is a substrate for a range of DNA polymerases, including Taq polymerase, Klenow fragment of E. coli DNA polymerase I, and reverse transcriptases. The incorporation mechanism is analogous to that of the natural dCTP. The cytosine base of this compound pairs with a guanine base in the template DNA strand. Subsequently, the α-phosphate of the this compound forms a phosphodiester bond with the 3'-hydroxyl group of the elongating DNA strand, releasing pyrophosphate. This process results in a new DNA strand with fluorescent Cy3 molecules integrated into its backbone.
Experimental Protocols
This compound is predominantly used for generating fluorescently labeled DNA probes for applications such as Fluorescence In Situ Hybridization (FISH), microarray analysis, and blotting techniques. Below are detailed protocols for two common labeling methods: Nick Translation and Polymerase Chain Reaction (PCR).
Important Note for all protocols: this compound is light-sensitive. All steps involving this reagent should be performed in low-light conditions to prevent photobleaching.
Protocol 1: DNA Probe Labeling by Nick Translation
Nick translation is a method to introduce labeled nucleotides into a double-stranded DNA molecule. The process utilizes DNase I to create single-stranded "nicks" and DNA Polymerase I to both remove existing nucleotides from the 5' side of the nick and incorporate new, labeled nucleotides at the 3' side.
Materials:
-
Template DNA (1 µg)
-
10x Nick Translation Buffer
-
dNTP mix (without dCTP)
-
This compound (1 mM solution)
-
Natural dCTP (1 mM solution)
-
Enzyme Mix (DNase I / DNA Polymerase I)
-
Stop Buffer (e.g., 0.5 M EDTA)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following reagents:
-
1 µg of template DNA
-
5 µL of 10x Nick Translation Buffer
-
A mix of this compound and dCTP. A recommended starting ratio is 30-50% this compound to 70-50% dCTP. For a 50 µL reaction, this could be 1.5 µL of 1mM this compound and 3.5 µL of 1mM dCTP.
-
5 µL of dNTP mix (containing dATP, dGTP, dTTP)
-
1 µL of Enzyme Mix
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Mix the components gently and incubate the reaction at 15°C for 60 to 90 minutes.
-
Termination: Stop the reaction by adding 5 µL of Stop Buffer.
-
Probe Purification: Remove unincorporated nucleotides using a spin column or via ethanol precipitation to purify the labeled probe.
-
Storage: Store the labeled probe at -20°C in a light-protected container.
Protocol 2: DNA Probe Labeling by PCR
PCR-based labeling is ideal when the starting template amount is limited or when a specific DNA fragment needs to be amplified and labeled simultaneously.
Materials:
-
DNA Template (e.g., plasmid, PCR product)
-
Forward and Reverse Primers (10 µM each)
-
10x PCR Buffer
-
dNTP mix (containing dATP, dGTP, dTTP)
-
This compound (1 mM solution)
-
Natural dCTP (1 mM solution)
-
Taq DNA Polymerase (or a high-fidelity polymerase)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the PCR reaction on ice in a PCR tube. For a typical 50 µL reaction:
-
5 µL of 10x PCR Buffer
-
1 µL of DNA Template
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
A mix of this compound and natural dCTP. A 30% this compound to 70% dCTP ratio is often a good starting point. For a final dNTP concentration of 0.2 mM each, you would add appropriate volumes of the labeled and unlabeled dCTP stocks along with the other dNTPs.
-
1 µL of Taq DNA Polymerase
-
Nuclease-free water to a final volume of 50 µL.
-
-
Thermal Cycling: Perform PCR using an appropriate thermal cycling program. An example program is:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds (adjust based on primer Tm)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5 minutes
-
-
Analysis and Purification: Analyze a small aliquot of the PCR product on an agarose gel to confirm amplification. The labeled product should migrate slightly slower than an unlabeled product of the same size. Purify the labeled PCR product using a PCR purification kit to remove primers and unincorporated nucleotides.
-
Storage: Store the purified, labeled probe at -20°C, protected from light.
Visualized Workflows
Enzymatic Incorporation of this compound via Nick Translation
PCR-Based Labeling with this compound
References
A Technical Guide to Cy3-dCTP Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide elucidates the core principles and methodologies of Cy3-dCTP fluorescent labeling, a cornerstone technique in molecular biology. From the fundamental chemical properties to detailed experimental workflows and data interpretation, this document provides a comprehensive resource for professionals engaged in genomics, proteomics, and drug discovery.
Core Principles of this compound Labeling
This compound is a fluorescently tagged deoxynucleotide triphosphate used to label DNA. The labeling process relies on the enzymatic incorporation of this modified nucleotide into a growing DNA strand. This is achieved by DNA polymerases, which recognize this compound as a substrate analogous to its natural counterpart, deoxycytidine triphosphate (dCTP).[1][2][3] The result is a DNA probe covalently tagged with the fluorescent Cy3 dye, enabling its detection and quantification in a variety of applications.
The Components: Cy3 Dye and dCTP
Deoxycytidine Triphosphate (dCTP): A fundamental building block of DNA, dCTP consists of a deoxyribose sugar, a cytosine base, and a triphosphate group.[4][5] During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of the incoming dCTP, releasing a pyrophosphate molecule. This process is the basis for enzymatic DNA labeling.
Cyanine 3 (Cy3) Dye: Cy3 is a synthetic fluorescent dye belonging to the cyanine family. It is characterized by its bright orange-red fluorescence, with an excitation maximum around 550 nm and an emission maximum around 570 nm. The Cy3 fluorophore is known for its high quantum yield, strong photostability, and pH insensitivity, making it a robust choice for biological imaging and detection.
The Conjugation: Linking Cy3 to dCTP
In commercially available this compound, the Cy3 dye is typically attached to the C5 position of the cytosine base via a linker arm. A common linkage strategy involves a propargylamino linker. This linker provides a reactive site for the conjugation of the Cy3 dye, often through N-hydroxysuccinimide (NHS) ester chemistry, forming a stable amide bond. The linker is designed to be long and flexible enough to minimize steric hindrance, allowing DNA polymerases to efficiently incorporate the modified nucleotide.
Quantitative Data
The following tables summarize key quantitative data for this compound and the Cy3 fluorophore, crucial for experimental design and data analysis.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ in Tris-HCl pH 7.5 | |
| Quantum Yield (in absence of silver particles) | 0.24 | |
| Purity (HPLC) | ≥ 95% | |
| Recommended Storage | -20°C, protected from light |
Table 1: Physicochemical Properties of this compound
| Property | Description | Reference(s) |
| High Sensitivity | Bright fluorescence allows for the detection of low-abundance targets. | |
| High Photostability | Resistant to photobleaching, enabling longer exposure times and repeated imaging. | |
| pH Insensitivity | Maintains fluorescent properties over a broad pH range, providing experimental flexibility. | |
| Low Nonspecific Binding | Results in a high signal-to-noise ratio. | |
| High Water Solubility | Ensures compatibility with aqueous buffers used in most biological experiments. |
Table 2: Performance Characteristics of Cy3 Dye
Experimental Protocols
The enzymatic incorporation of this compound can be achieved through several common molecular biology techniques. Below are detailed protocols for key methods.
PCR-Based Labeling
This method incorporates this compound during the amplification of a specific DNA sequence.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
dNTP mix (dATP, dGTP, dTTP)
-
This compound
-
Reaction buffer
-
Nuclease-free water
Protocol:
-
Reaction Setup: In a sterile PCR tube, combine the following components on ice. The optimal ratio of this compound to dCTP may need to be determined empirically but a common starting point is a 1:2 to 1:3 ratio.
-
DNA template (1-10 ng)
-
Forward Primer (10 µM) - 1 µL
-
Reverse Primer (10 µM) - 1 µL
-
10x PCR Buffer - 5 µL
-
dNTP mix (10 mM each of dATP, dGTP, dTTP) - 1 µL
-
dCTP (10 mM) - 0.5 µL
-
This compound (1 mM) - 1.5 µL
-
Taq DNA Polymerase (5 U/µL) - 0.5 µL
-
Nuclease-free water to a final volume of 50 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Purification: Purify the labeled PCR product using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides.
-
Quantification: Measure the absorbance at 260 nm (for DNA) and 550 nm (for Cy3) to determine the concentration and labeling efficiency.
Nick Translation
This method introduces nicks into double-stranded DNA, which are then filled in by a DNA polymerase using a mix of labeled and unlabeled dNTPs.
Materials:
-
dsDNA template (e.g., plasmid, BAC)
-
DNase I
-
DNA Polymerase I
-
dNTP mix (dATP, dGTP, dTTP)
-
This compound
-
10x Nick Translation Buffer
-
Nuclease-free water
Protocol:
-
Reaction Setup: In a sterile microfuge tube, combine:
-
dsDNA (1 µg)
-
10x Nick Translation Buffer - 5 µL
-
dNTP mix (0.5 mM each of dATP, dGTP, dTTP) - 1 µL
-
dCTP (0.5 mM) - 0.5 µL
-
This compound (0.1 mM) - 2 µL
-
DNase I (diluted 1:1000 from 10 U/µL stock) - 1 µL
-
DNA Polymerase I (10 U/µL) - 1 µL
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Incubate the reaction at 15°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purification: Purify the labeled probe using a spin column or ethanol precipitation.
Random Priming
This method is used to label DNA by annealing random hexamer primers to a denatured template and extending them with a DNA polymerase in the presence of labeled dNTPs.
Materials:
-
DNA template
-
Random hexamer primers
-
Klenow fragment of DNA Polymerase I
-
dNTP mix (dATP, dGTP, dTTP)
-
This compound
-
10x Random Priming Buffer
-
Nuclease-free water
Protocol:
-
Denaturation:
-
In a microfuge tube, combine 25-50 ng of DNA template with 5 µL of random hexamer primers.
-
Add nuclease-free water to a final volume of 35 µL.
-
Denature by heating at 95-100°C for 5 minutes, then immediately place on ice for 5 minutes.
-
-
Labeling Reaction:
-
To the denatured DNA/primer mix, add:
-
10x Random Priming Buffer - 5 µL
-
dNTP mix (1.25 mM each of dATP, dGTP, dTTP) - 1 µL
-
dCTP (1.25 mM) - 0.5 µL
-
This compound (0.25 mM) - 3 µL
-
Klenow Fragment (5 U/µL) - 1 µL
-
-
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purification: Purify the labeled probe using a suitable column or precipitation method.
Visualizations
The following diagrams illustrate the key processes and relationships in this compound labeling.
Caption: Linkage of Cy3 to dCTP.
Caption: Enzymatic incorporation of this compound.
Caption: General experimental workflow.
Applications
The versatility of this compound has led to its widespread adoption in numerous molecular biology applications.
-
Fluorescence In Situ Hybridization (FISH): Cy3-labeled probes are used to detect specific DNA sequences on chromosomes, enabling the visualization of chromosomal abnormalities and gene mapping. The high fluorescence intensity of Cy3 provides a strong signal for microscopic analysis.
-
DNA Microarrays: In dual-color microarray experiments, this compound and a spectrally distinct dye-labeled nucleotide (like Cy5-dCTP) are used to label two different DNA or cDNA populations (e.g., test vs. control). The labeled samples are co-hybridized to a microarray slide, and the ratio of the two fluorescent signals at each spot reveals differences in gene expression or DNA copy number.
-
Real-Time PCR (qPCR): While less common than probe-based chemistries, this compound can be incorporated into PCR products, allowing for their detection and quantification.
-
DNA Sequencing: Labeled nucleotides are fundamental to many sequencing technologies, where the incorporation of a specific dye-labeled nucleotide signals the identity of the base at a particular position.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Low or No Labeling Efficiency | - Inefficient polymerase activity- Suboptimal this compound:dCTP ratio- Degraded reagents (dNTPs, polymerase)- Poor quality DNA template | - Use a polymerase known to be efficient with modified nucleotides.- Optimize the ratio of labeled to unlabeled dCTP.- Use fresh reagents and store them properly.- Ensure the template DNA is pure and intact. | |
| Low Fluorescence Signal | - Low incorporation of this compound- Photobleaching- Quenching due to excessive labeling | - See "Low Labeling Efficiency".- Minimize exposure of labeled probes to light.- Reduce the this compound:dCTP ratio to avoid dye-dye quenching. | |
| High Background Fluorescence | - Incomplete removal of unincorporated this compound- Nonspecific binding of the probe | - Ensure thorough purification of the labeled probe.- Optimize hybridization and washing conditions (stringency, blocking agents). | |
| Precipitation of Labeled Molecule | - The bulky, hydrophobic nature of the dye can reduce the solubility of the labeled DNA. | - Lower the molar ratio of this compound to dCTP to reduce the overall hydrophobicity. |
Table 3: Common Troubleshooting Scenarios
Conclusion
This compound fluorescent labeling is a powerful and adaptable technique for the sensitive detection of DNA. A thorough understanding of the underlying principles of dye chemistry, enzymatic incorporation, and experimental parameters is critical for achieving optimal results. By leveraging the quantitative data, detailed protocols, and troubleshooting guidance provided in this document, researchers can effectively implement this technology to advance their scientific inquiries.
References
An In-depth Technical Guide to the Stability and Storage of Cy3-dCTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for Cy3-dCTP, a fluorescently labeled deoxycytidine triphosphate analog. Proper handling and storage are critical for ensuring the integrity and performance of this reagent in sensitive molecular biology applications. This document outlines key stability factors, recommended storage protocols, and experimental methods for quality assessment.
Core Concepts: Understanding this compound Stability
This compound is a molecule composed of a deoxycytidine triphosphate (dCTP) base linked to a cyanine 3 (Cy3) fluorescent dye. Its stability is influenced by several factors that can affect both the nucleotide and the fluorophore. Degradation can manifest as a loss of the triphosphate group, rendering the nucleotide unable to be incorporated by polymerases, or as a loss of fluorescence (photobleaching) of the Cy3 dye.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures accelerate the hydrolysis of the phosphate bonds in the dCTP molecule and can also contribute to the degradation of the Cy3 dye.
-
Light Exposure: The Cy3 fluorophore is susceptible to photodegradation (photobleaching) upon exposure to light, leading to a loss of fluorescence.
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can lead to the progressive breakage of the high-energy phosphate bonds of the dCTP.[1] This results in the accumulation of dCDP and dCMP, which are not substrates for DNA polymerases.
-
pH: An acidic pH can lead to the hydrolysis of the triphosphate chain. Most commercial preparations of this compound are supplied in a slightly alkaline buffer (pH 7.0-8.0) to enhance stability.[2][3]
-
Enzymatic Degradation: Contamination with nucleases or phosphatases can rapidly degrade the dCTP molecule.
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound and related molecules. It is important to note that specific degradation rates can vary depending on the experimental conditions and the formulation of the reagent.
Table 1: Photostability of Cy3
| Experimental Condition | Observation | Reference |
| 10 consecutive scans on a DNA microarray | ~6.16% decrease in Cy3 signal intensity | [2] |
| Storage of Cy3-labeled antibody microarrays at -20°C in the dark | No statistically significant change in Cy3 signal intensity over 30 days | [4] |
Table 2: General Stability of dNTPs
| Condition | Observation | Reference |
| Hydrolysis of ATP analog at 95°C, pH ~5 | Half-life of the triphosphate form is approximately 67 minutes | |
| Repeated freeze-thaw cycles | Promotes hydrolysis of the phosphate groups, leading to dNDPs and dNMPs |
Recommended Storage and Handling Conditions
To maximize the shelf-life and performance of this compound, the following storage and handling procedures are recommended.
Table 3: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale | Reference |
| Long-term Storage Temperature | -20°C or below. For periods longer than one month, -80°C is recommended for up to six months. | Minimizes hydrolysis of the triphosphate and degradation of the fluorophore. | |
| Working Solution Storage | Store on ice during use. | Minimizes degradation during experimental setup. | |
| Light Exposure | Protect from light at all times. Use amber or opaque tubes and conduct experiments in low-light conditions. | Prevents photobleaching of the Cy3 dye. | |
| Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. | Prevents degradation of the triphosphate chain. | |
| Storage Buffer | Store in a slightly basic buffer, such as 10 mM Tris-HCl, pH 7.5-8.0 or 10 mM phosphate buffer, pH 7.0. | An acidic pH can cause hydrolysis of the triphosphate. | |
| Purity | Use high-purity this compound (>95%) for optimal enzymatic incorporation. | Impurities can inhibit polymerase activity. |
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound.
Assessment of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method separates this compound from its degradation products (dCDP, dCMP, and free Cy3 dye) to assess the purity of the stock solution over time or after stress conditions.
Methodology:
-
Sample Preparation: Dilute the this compound stock solution to a suitable concentration (e.g., 10-100 µM) in the mobile phase starting buffer.
-
HPLC System:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of a low-concentration ion-pairing agent (e.g., triethylammonium acetate) in an aqueous buffer (e.g., Tris-HCl) and an organic solvent (e.g., acetonitrile).
-
Detector: A UV-Vis detector set to the absorbance maximum of the Cy3 dye (~550 nm) and the cytosine base (~271 nm). A fluorescence detector (excitation ~550 nm, emission ~570 nm) can also be used for higher sensitivity.
-
-
Analysis:
-
Inject the prepared sample onto the equilibrated HPLC column.
-
Run the gradient to separate the components.
-
Integrate the peak areas corresponding to this compound and its degradation products.
-
Calculate the percentage of intact this compound.
-
Assessment of Photostability by Fluorescence Spectroscopy
This protocol measures the decrease in fluorescence intensity of a this compound solution upon exposure to light.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Spectrofluorometer Setup:
-
Excitation Wavelength: Set to the absorbance maximum of Cy3 (~550 nm).
-
Emission Wavelength: Scan a range around the emission maximum of Cy3 (~560-600 nm) or monitor at the peak emission wavelength (~570 nm).
-
-
Measurement:
-
Measure the initial fluorescence intensity of the sample (time = 0).
-
Expose the sample to a controlled light source (e.g., the excitation beam of the spectrofluorometer or an external lamp) for defined periods.
-
Measure the fluorescence intensity at regular intervals.
-
-
Analysis:
-
Plot the fluorescence intensity as a function of exposure time.
-
Calculate the rate of photobleaching.
-
Assessment of Functional Stability by Enzymatic Incorporation
This assay determines the ability of this compound to be incorporated into a DNA strand by a DNA polymerase. A decrease in incorporation efficiency indicates degradation of the triphosphate group.
Methodology:
-
Reaction Setup: Prepare a standard polymerase chain reaction (PCR) or primer extension reaction mix containing a DNA template, primers, DNA polymerase, and a dNTP mix where a portion of the dCTP is replaced with this compound.
-
Control Reactions: Set up control reactions with fresh this compound and with no this compound.
-
Thermal Cycling/Incubation: Perform the enzymatic reaction under optimal conditions.
-
Analysis:
-
Analyze the reaction products by gel electrophoresis.
-
Visualize the fluorescently labeled DNA product using a gel imager with the appropriate filter set for Cy3.
-
Compare the intensity of the fluorescent band from the test sample to the control samples to assess the relative incorporation efficiency.
-
Visualizing Workflows and Relationships
The following diagrams illustrate key experimental workflows and the logical relationships in this compound stability assessment.
Caption: Workflow for assessing the stability of this compound.
Caption: Workflow for a typical PCR labeling experiment using this compound.
Conclusion
The stability of this compound is paramount for its successful application in molecular biology research. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the reliability and reproducibility of their experimental results. Regular quality assessment, particularly for long-term stored aliquots or lots exhibiting suboptimal performance, is advisable. The experimental protocols and workflows provided in this guide offer a framework for such assessments.
References
The Versatility of Cy3-dCTP: An In-depth Technical Guide to its Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology, the sensitive and specific detection of nucleic acids is paramount. Fluorescently labeled nucleotides have emerged as indispensable tools for this purpose, and among them, Cyanine3-deoxycytidine triphosphate (Cy3-dCTP) stands out for its versatility and robust performance. This technical guide provides a comprehensive overview of the core applications of this compound, offering detailed experimental protocols, quantitative data for performance assessment, and visual workflows to facilitate understanding and implementation in the laboratory.
Cy3, a member of the cyanine dye family, exhibits bright fluorescence in the orange-red region of the spectrum, with an excitation maximum around 550 nm and an emission maximum around 570 nm.[1] When conjugated to dCTP, it can be enzymatically incorporated into DNA, serving as a reliable marker for a multitude of molecular biology techniques. Its key attributes, including high quantum yield, good photostability, and pH insensitivity, make it a preferred choice for applications demanding high sensitivity and low background.[2]
This guide will delve into the practical applications of this compound in key techniques such as Fluorescence in situ Hybridization (FISH), DNA microarrays, and various DNA labeling methods including Polymerase Chain Reaction (PCR), nick translation, and random priming.
Core Principles of this compound Incorporation
The utility of this compound lies in its ability to be incorporated into a growing DNA strand by DNA polymerases as a substitute for its natural counterpart, dCTP.[3][4] This enzymatic incorporation is the cornerstone of various DNA labeling techniques. The Cy3 dye is typically attached to the C5 position of the cytidine base via a linker arm, a design that minimizes interference with the polymerase's activity and ensures efficient incorporation.[4]
Several DNA polymerases, including Taq polymerase, Klenow fragment of E. coli DNA polymerase I, and reverse transcriptases, can utilize this compound as a substrate. The efficiency of incorporation can be influenced by the specific polymerase used and the length of the linker arm connecting the Cy3 dye to the nucleotide. Longer linker arms have been shown to increase both the incorporation efficiency and the subsequent fluorescence signal of the labeled probe.
It is important to note that the ratio of this compound to unlabeled dCTP in the reaction mixture is a critical parameter that needs to be optimized for each application. A common starting point is a 1:2 to 1:3 ratio of labeled to unlabeled dCTP. While a higher proportion of this compound can lead to a higher labeling density, it may also inhibit the polymerase activity, resulting in lower yields of the labeled DNA probe.
Data Presentation: Quantitative Analysis of this compound and Comparable Fluorophores
For researchers to make informed decisions about experimental design, a clear understanding of the quantitative parameters of Cy3 is essential. The following tables summarize key photophysical properties and performance metrics.
Table 1: Photophysical Properties of Cy3-labeled DNA
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550-554 nm | |
| Emission Maximum (λem) | ~568-570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | 0.15 - 0.24 (in absence of enhancers) | |
| Photostability | Good |
Table 2: Comparative Overview of Common Fluorophores for DNA Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Advantages |
| Cy3 | ~554 | ~568 | ~150,000 | ~0.15 | Bright, good photostability, well-established protocols. |
| Alexa Fluor 555 | ~556 | ~573 | ~150,000 | ~0.10 | Higher photostability and brightness than Cy3 in some contexts. |
| ATTO 550 | ~554 | ~576 | ~125,000 | ~0.80 | High quantum yield and good photostability. |
| DyLight 550 | ~562 | ~576 | ~150,000 | Not widely reported | Good brightness and photostability. |
Key Applications and Experimental Protocols
Fluorescence in situ Hybridization (FISH)
FISH is a powerful technique that allows for the visualization of specific DNA sequences within the context of a cell or tissue. This compound labeled probes are widely used in FISH due to their bright and stable signal, which provides excellent contrast against the cellular background.
Caption: Workflow for Fluorescence in situ Hybridization (FISH).
This protocol is a general guideline and may require optimization for specific cell types and probes.
-
Probe Preparation:
-
Label 1 µg of DNA probe with this compound using one of the methods described below (PCR, Nick Translation, or Random Priming).
-
Purify the labeled probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.
-
Resuspend the purified probe in hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate).
-
-
Sample Preparation (for adherent cells on coverslips):
-
Fix cells in 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash twice with PBS for 5 minutes each.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS for 5 minutes each.
-
Dehydrate through an ethanol series (70%, 90%, 100%) for 3 minutes each and air dry.
-
-
Hybridization:
-
Apply 10-50 ng of the Cy3-labeled probe in hybridization buffer to the prepared slide.
-
Cover with a coverslip and seal with rubber cement.
-
Denature the probe and target DNA simultaneously by placing the slide on a heat block at 75-80°C for 5 minutes.
-
Transfer the slide to a humidified chamber and incubate at 37°C overnight.
-
-
Washing and Detection:
-
Carefully remove the coverslip.
-
Wash the slide in 50% formamide/2x SSC at 42°C for 15 minutes.
-
Wash twice in 2x SSC at 42°C for 5 minutes each.
-
Wash once in 1x PBS at room temperature for 5 minutes.
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash briefly in PBS.
-
Mount the coverslip with an anti-fade mounting medium.
-
Visualize using a fluorescence microscope with appropriate filters for Cy3 and DAPI.
-
DNA Microarrays
DNA microarrays enable the simultaneous analysis of thousands of gene expression levels or genomic variations. This compound is a cornerstone of two-color microarray experiments, where it is used to label one of the two samples being compared (the other is typically labeled with Cy5-dCTP). The ratio of the fluorescence intensities of the two dyes at each spot on the array indicates the relative abundance of the corresponding nucleic acid sequence in the two samples.
Caption: Workflow for a two-color DNA microarray experiment.
This protocol describes the labeling of cDNA from total RNA for a two-color microarray experiment.
-
Reverse Transcription Reaction Setup (per sample):
-
In a sterile, nuclease-free tube, combine:
-
Total RNA: 10-20 µg
-
Oligo(dT) primer (0.5 µg/µL): 2 µL
-
Nuclease-free water: to a final volume of 12 µL
-
-
Incubate at 70°C for 10 minutes, then immediately place on ice for 5 minutes.
-
Add the following to the tube:
-
5x First-Strand Buffer: 4 µL
-
0.1 M DTT: 2 µL
-
10 mM dNTP mix (dATP, dGTP, dTTP): 0.5 µL
-
1 mM dCTP: 0.5 µL
-
1 mM this compound (for sample 1) or Cy5-dCTP (for sample 2): 1 µL
-
RNase Inhibitor (40 U/µL): 0.5 µL
-
Reverse Transcriptase (e.g., SuperScript II): 1 µL
-
-
Mix gently and incubate at 42°C for 2 hours.
-
-
RNA Hydrolysis and Probe Purification:
-
Add 10 µL of 0.5 M EDTA and 10 µL of 1 M NaOH to the reaction.
-
Incubate at 65°C for 15 minutes to degrade the RNA.
-
Neutralize the reaction by adding 25 µL of 1 M Tris-HCl (pH 7.5).
-
Purify the labeled cDNA using a PCR purification kit or ethanol precipitation.
-
Resuspend the purified labeled cDNA in hybridization buffer.
-
-
Hybridization and a Analysis:
-
Combine the Cy3- and Cy5-labeled cDNA probes.
-
Denature the probe mixture at 95°C for 5 minutes and then centrifuge briefly.
-
Apply the probe to the microarray slide and hybridize overnight in a humidified chamber at the appropriate temperature (e.g., 42°C).
-
Wash the slide according to the microarray manufacturer's instructions to remove unbound probe.
-
Scan the microarray using a scanner with lasers and filters appropriate for Cy3 and Cy5.
-
Analyze the scanned image to quantify the fluorescence intensities and determine the gene expression ratios.
-
DNA Labeling Methodologies
This compound can be incorporated into DNA probes using several enzymatic methods. The choice of method depends on the nature of the starting DNA template and the desired characteristics of the final probe.
PCR Labeling
PCR-based labeling is ideal when the starting material is limited or when a specific DNA fragment needs to be amplified and labeled simultaneously.
Caption: Workflow for PCR-based DNA probe labeling with this compound.
-
PCR Reaction Setup (for a 50 µL reaction):
-
10x PCR Buffer: 5 µL
-
10 mM dNTP mix (dATP, dGTP, dTTP): 1 µL
-
10 mM dCTP: 0.5 µL
-
1 mM this compound: 1.5 µL
-
Forward Primer (10 µM): 2 µL
-
Reverse Primer (10 µM): 2 µL
-
DNA Template (1-10 ng): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for primers)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5 minutes
-
-
Purification:
-
Purify the labeled PCR product using a PCR purification kit to remove primers, unincorporated nucleotides, and polymerase.
-
Nick Translation
Nick translation is a method for labeling double-stranded DNA. It utilizes DNase I to introduce single-strand breaks ("nicks") and DNA Polymerase I to simultaneously remove existing nucleotides from the 3' side of the nick and incorporate new nucleotides, including this compound, from the 5' side.
-
Reaction Setup (for a 50 µL reaction):
-
DNA (1 µg): x µL
-
10x Nick Translation Buffer: 5 µL
-
10 mM dNTP mix (dATP, dGTP, dTTP): 1 µL
-
1 mM this compound: 2 µL
-
DNase I/DNA Polymerase I enzyme mix: 1 µL
-
Nuclease-free water: to 50 µL
-
-
Incubation:
-
Incubate the reaction at 15°C for 1-2 hours. The incubation time can be adjusted to control the size of the labeled fragments.
-
-
Reaction Termination and Purification:
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the labeled DNA using a spin column or ethanol precipitation.
-
Random Priming
Random priming is used to label DNA from a complex template, such as genomic DNA. It involves denaturing the DNA and then annealing random hexamer or nonamer primers, which serve as starting points for DNA synthesis by the Klenow fragment of DNA Polymerase I, incorporating this compound in the process.
-
Template Denaturation:
-
In a microfuge tube, combine 25-50 ng of DNA template with nuclease-free water to a final volume of 10 µL.
-
Denature the DNA by heating at 95-100°C for 5 minutes, then immediately chill on ice for 5 minutes.
-
-
Labeling Reaction:
-
To the denatured DNA, add:
-
10x Random Primer Mix: 2 µL
-
10 mM dNTP mix (dATP, dGTP, dTTP): 1 µL
-
1 mM this compound: 1.5 µL
-
Klenow Fragment (exo-) (5 U/µL): 1 µL
-
Nuclease-free water: to 20 µL
-
-
Incubate at 37°C for 1-2 hours.
-
-
Reaction Termination and Purification:
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purify the labeled probe as described for the other methods.
-
Troubleshooting
Low Signal Intensity:
-
Inefficient Labeling: Optimize the ratio of this compound to dCTP. Check the activity of the polymerase.
-
Probe Degradation: Handle probes in low-light conditions to prevent photobleaching. Store labeled probes at -20°C in the dark.
-
Poor Hybridization: Optimize hybridization temperature and time. Ensure the probe concentration is adequate.
-
Incorrect Imaging Settings: Use the correct filter sets for Cy3 on the fluorescence microscope.
High Background:
-
Incomplete Removal of Unbound Probe: Increase the stringency and duration of post-hybridization washes.
-
Non-specific Probe Binding: Include blocking agents (e.g., Cot-1 DNA for human samples) in the hybridization buffer.
-
Autofluorescence: Treat samples with an autofluorescence quenching agent if necessary.
Conclusion
This compound remains a highly valuable and versatile tool in the molecular biologist's toolkit. Its bright fluorescence, good photostability, and compatibility with standard enzymatic labeling techniques make it suitable for a wide range of applications, from the precise localization of genes in FISH to the high-throughput analysis of gene expression with DNA microarrays. By understanding the core principles of its incorporation and by following optimized and detailed protocols, researchers can effectively harness the power of this compound to generate high-quality, reproducible data, thereby advancing scientific discovery and contributing to the development of new diagnostics and therapeutics.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: Cy3-dCTP vs. Other Cyanine Dyes for DNA Labeling
Abstract
The selection of fluorescent dyes for DNA labeling is a critical determinant of experimental success in applications ranging from fluorescence in situ hybridization (FISH) to single-molecule imaging. Cyanine dyes, particularly Cy3, have long been a staple in molecular biology due to their high extinction coefficients and pH insensitivity. This technical guide provides a comprehensive comparison of this compound with other cyanine dyes and alternative fluorophores. It details their photophysical properties, enzymatic incorporation methods, and performance in key applications. This document serves as a resource for researchers to make informed decisions on fluorophore selection, complete with detailed experimental protocols and visual workflows.
Introduction to Cyanine Dyes in DNA Labeling
Fluorescent labeling is an indispensable tool for visualizing and quantifying nucleic acids. Cyanine (Cy) dyes are a class of synthetic fluorophores widely used for this purpose due to their bright fluorescence and the ability to chemically modify them for conjugation to nucleotides like dCTP.[1] this compound, which emits an orange-yellow fluorescence, is frequently incorporated into DNA probes enzymatically.[2] However, the landscape of fluorescent dyes has expanded significantly, with alternatives like Cy5, the Alexa Fluor series, and DyLight dyes offering a broader spectral range, enhanced photostability, and increased brightness, which are critical for demanding applications.[1][3]
Comparative Photophysical Properties
The performance of a fluorophore is defined by its photophysical characteristics, including its absorption and emission maxima, molar extinction coefficient (a measure of light absorption), and quantum yield (the efficiency of converting absorbed light to emitted light).
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cy3 | 550 | 570 | 150,000[4] | ~0.15 |
| Cy5 | 649 | 670 | 250,000 | ~0.20 |
| Alexa Fluor 555 | 555 | 565 | 155,000 | ~0.10 |
| Alexa Fluor 647 | 650 | 665 | 239,000 | ~0.33 |
| DyLight 550 | 562 | 576 | 150,000 | Not specified |
| DyLight 650 | 654 | 673 | 250,000 | Not specified |
| Table 1: Photophysical Properties of Common Dyes for DNA Labeling. Data is compiled from manufacturer datasheets and scientific literature. |
Enzymatic DNA Labeling Methodologies
The most common strategy for labeling DNA involves the enzymatic incorporation of a dye-conjugated nucleotide. The choice of method depends on the starting material, desired probe length, and specific application.
PCR Labeling
This method incorporates fluorescently labeled dNTPs directly into the amplicon during a polymerase chain reaction (PCR). It is highly efficient for generating large quantities of labeled DNA from a defined template. However, the yield can decrease with very high densities of labeling due to steric hindrance affecting the polymerase.
Caption: Workflow for generating fluorescently labeled DNA probes via PCR.
Experimental Protocol: PCR Labeling
-
Reaction Setup: In a PCR tube, combine the DNA template (1-10 ng), forward and reverse primers (0.5 µM each), a dNTP mix with a specific ratio of unlabeled dCTP to this compound (e.g., 2:1), thermostable DNA polymerase (like Taq), and the corresponding PCR buffer.
-
Thermocycling: Perform PCR with an initial denaturation step (e.g., 95°C for 2 min), followed by 30-35 cycles of denaturation (95°C for 30s), annealing (5°C below primer Tm for 30s), and extension (72°C for 1 min/kb). Conclude with a final extension step (72°C for 5 min).
-
Purification: Remove unincorporated primers and nucleotides using a PCR clean-up kit or ethanol precipitation.
-
Analysis: Verify the labeled product by running a small amount on an agarose gel and imaging on a transilluminator capable of exciting the Cy3 dye. Quantify the DNA concentration and dye incorporation using a spectrophotometer.
Nick Translation
This technique uses DNase I to create single-strand breaks ("nicks") in a double-stranded DNA template. DNA Polymerase I then removes existing nucleotides from the 5' end of the nick while adding new ones, including the this compound, to the 3' end. This method is suitable for labeling larger DNA fragments like plasmids or BACs.
Caption: The process of DNA labeling using the nick translation method.
Experimental Protocol: Nick Translation
-
Reaction Setup: In a microfuge tube, combine 1 µg of the DNA to be labeled, DNA Polymerase I, DNase I, a dNTP mix containing this compound, and the reaction buffer.
-
Incubation: Incubate the reaction at 15°C for 1-2 hours. The temperature is critical for controlling the nicking activity of DNase I.
-
Termination: Stop the reaction by adding EDTA to chelate Mg²⁺ ions and heating to 65°C for 10 minutes to inactivate the enzymes.
-
Purification: Purify the labeled DNA probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.
Random Primed Labeling
In this method, a DNA template is denatured, and a mixture of random hexanucleotide primers is annealed. The Klenow fragment of DNA polymerase I, which lacks 5'→3' exonuclease activity, extends these primers, incorporating this compound along with other dNTPs to create a new labeled strand.
Caption: The workflow for DNA labeling via the random priming method.
Experimental Protocol: Random Primed Labeling
-
Denaturation: Add 25-50 ng of linear DNA template to a microfuge tube and bring the volume to ~12 µL with nuclease-free water. Denature the DNA by heating at 95-100°C for 5-10 minutes, then immediately chill on ice.
-
Reaction Setup: To the denatured DNA, add the random primers, a dNTP mix containing this compound, and the Klenow fragment. Mix gently.
-
Incubation: Incubate the reaction at 37°C for at least 1 hour. Longer incubation times can increase the yield.
-
Termination: Stop the reaction by adding EDTA or by heating to 65°C for 10 minutes.
-
Purification: Remove unincorporated nucleotides via spin column chromatography or ethanol precipitation.
Performance in Key Research Applications
| Application | This compound Performance | Comparison with Other Dyes |
| Fluorescence in situ Hybridization (FISH) | Provides bright and stable signals, making it a workhorse for chromosome painting and gene mapping. | Cy5 is often preferred for samples with high autofluorescence due to its far-red emission. Alexa Fluor dyes generally offer superior photostability, which is crucial for long imaging sessions. |
| Microarrays | Historically, the Cy3/Cy5 pair has been the standard for two-color gene expression analysis. | Cy5 is known to be less photostable and more sensitive to ozone, which can introduce a "dye bias" in experiments. The Alexa Fluor 555/647 pair is often used as a more stable alternative. |
| Single-Molecule Imaging | Susceptible to photobleaching, which can limit observation times. The fluorescence quantum yield of Cy3 can also be sequence-dependent and changes upon hybridization to a complementary strand. | Dyes with higher intrinsic photostability and brightness, such as Alexa Fluor dyes or newer-generation cyanine derivatives, are often required. Specific photostabilizers can enhance the performance of cyanine dyes. |
| Flow Cytometry | Suitable for basic panels, but its spectral properties limit its use in complex, high-parameter experiments. | The broad palette of spectrally distinct dyes (e.g., the Alexa Fluor and Brilliant Violet series) is essential for modern multicolor flow cytometry, which can involve analyzing over 12 parameters simultaneously. |
Logical Considerations for Multiplexing
Multiplexing, or the simultaneous detection of multiple targets, requires careful selection of fluorophores to minimize spectral crosstalk between detection channels.
Caption: A logical workflow for selecting a panel of dyes for multiplexed fluorescence experiments.
When designing a panel, researchers must consider the excitation sources (lasers) and emission filters of their imaging system or flow cytometer. The classic Cy3/Cy5 pair is effective for two-color detection. For more complex panels, a combination of dyes with well-separated emission peaks, such as Alexa Fluor 488, Cy3, Alexa Fluor 647, and Cy7, is necessary to ensure accurate data collection.
Conclusion
This compound is a robust and effective choice for a wide range of standard DNA labeling applications. Its well-characterized properties and extensive use in the literature make it a reliable option. However, for experiments that push the boundaries of sensitivity, resolution, or throughput, alternative dyes should be considered. Alexa Fluor dyes often provide superior photostability and brightness, making them ideal for quantitative and super-resolution imaging. Far-red dyes like Cy5 and Alexa Fluor 647 are advantageous for reducing background autofluorescence in cellular and tissue samples. Ultimately, the optimal dye choice is dictated by the specific requirements of the experiment, the available instrumentation, and the need for multiplexing. This guide provides the foundational knowledge and practical protocols to aid researchers in making that critical selection.
References
An In-depth Technical Guide to the Principle of Enzymatic Incorporation of Cy3-dCTP
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core principles, methodologies, and technical considerations for the enzymatic incorporation of Cyanine3-deoxycytidine triphosphate (Cy3-dCTP) into DNA. It is designed to serve as a technical resource for professionals utilizing fluorescent labeling in molecular biology, genomics, and diagnostics.
Introduction: The Role of this compound in DNA Labeling
This compound is a fluorescently labeled nucleotide analog that serves as a substrate for various DNA polymerases. It is widely used for the non-radioactive labeling of DNA probes and products for a multitude of applications, including fluorescent in situ hybridization (FISH), DNA microarrays, and PCR-based assays.[1][2][3][4][5] The core principle lies in the ability of DNA polymerases to recognize and incorporate this modified nucleotide into a growing DNA strand during enzymatic synthesis. The covalent attachment of the bright and photostable Cy3 dye allows for the direct visualization and quantification of specific DNA sequences.
Chemical Structure and Physicochemical Properties
This compound is a derivative of the natural deoxycytidine triphosphate (dCTP). The cyanine dye (Cy3) is covalently attached to the C5 position of the cytosine base, typically via a stable propargylamino linker. This linker is designed to be long and flexible enough to minimize steric hindrance, thus allowing the polymerase to access and incorporate the nucleotide. The triphosphate group remains intact, which is essential for it to be recognized as a substrate by DNA polymerases and to provide the energy for phosphodiester bond formation.
The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄₃H₅₄N₆O₂₀P₃S₂ (free acid) |
| Molecular Weight | 1131.9 g/mol (free acid) |
| Maximum Absorption (λₐ) | 550 nm |
| Maximum Emission (λₑ) | 570 nm |
| Molar Extinction Coefficient | 150,000 M⁻¹cm⁻¹ |
| Quantum Yield | > 0.15 |
The Core Principle: Mechanism of Enzymatic Incorporation
The enzymatic incorporation of this compound into a new DNA strand is a multi-step process that mirrors the incorporation of a natural dCTP. The reaction is catalyzed by a template-dependent DNA polymerase.
The fundamental steps are:
-
Base Pairing: The cytosine base of the incoming this compound molecule forms hydrogen bonds with a complementary guanine base on the template DNA strand.
-
Phosphodiester Bond Formation: The DNA polymerase catalyzes a nucleophilic attack from the 3'-hydroxyl (-OH) group of the growing primer strand on the α-phosphate of the this compound. This results in the formation of a phosphodiester bond and the release of a pyrophosphate (PPi) molecule.
This process is compatible with a range of DNA polymerases, including:
-
Taq polymerase
-
Klenow fragment of E. coli DNA Polymerase I
-
Reverse Transcriptases (AMV and M-MuLV)
-
Terminal deoxynucleotidyl Transferase (TdT)
While many polymerases can incorporate this compound, their efficiencies can vary. The bulky nature of the Cy3 dye can present a challenge for the enzyme's active site. Consequently, engineered polymerases have been developed with enhanced capabilities for incorporating bulky, modified nucleotides with greater efficiency. The charge of the fluorophore also plays a role; dNTPs labeled with electroneutral zwitterionic Cy3 analogues are incorporated by Taq polymerase approximately one order of magnitude more effectively than those labeled with negatively charged analogues.
Quantitative Data for Experimental Design
The efficiency of labeling is highly dependent on reaction conditions. The following table summarizes key quantitative parameters to guide protocol optimization.
| Parameter | Method | Recommended Value / Finding |
| This compound:dCTP Ratio | PCR & Nick Translation | 30-50% this compound / 50-70% dCTP |
| Labeling Density | Nick Translation | 10 dye-dUTP molecules per 100 bp fragment (at 20% substitution) |
| Signal-to-Noise Ratio | FISH (HER2/neu probe) | >10:1 in breast tissue sections |
| Fluorescence Lifetime | Cy3 on ssDNA | Dominated by a 2.0 ns lifetime |
| Incorporation Efficiency | Engineered Polymerase (Mut_E10) | Over 20-fold improvement compared to the initial engineered variant (Mut_C2) |
| Fluorescence Variation | Sequence Dependence | Intensity can vary by a factor of ~2 for Cy3 on ssDNA and ~3 on dsDNA depending on the adjacent nucleobase sequence. Purine-rich sequences generally yield higher fluorescence. |
Detailed Experimental Protocols
Precise protocols are critical for successful and reproducible labeling. All procedures involving this compound should be performed in low-light conditions to prevent photobleaching.
This method is ideal for generating specific, high-purity labeled probes from a small amount of template DNA.
A. Reaction Mixture (50 µL total volume):
| Component | Final Concentration |
| 10X PCR Buffer | 1X |
| dNTP Mix (dATP, dGTP, dTTP) | 0.2 mM each |
| dCTP | 0.14 mM |
| This compound (1 mM stock) | 0.06 mM (for 30% substitution) |
| Forward Primer | 0.5 µM |
| Reverse Primer | 0.5 µM |
| DNA Template | 1-10 ng |
| Taq DNA Polymerase | 1-2.5 units |
| Nuclease-free H₂O | To 50 µL |
B. Thermal Cycling Protocol:
-
Initial Denaturation: 95°C for 3 minutes.
-
Cycling (30-35 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (adjust based on primer Tm).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
C. Post-Reaction:
-
Purify the labeled PCR product using a PCR purification kit or ethanol precipitation to remove unincorporated this compound.
This method is used to label larger DNA fragments, such as plasmids or BACs, by introducing nicks and subsequently filling them in with labeled nucleotides.
A. Reaction Mixture (50 µL total volume):
| Component | Final Concentration / Amount |
| DNA | 0.1 µg/µL (5 µg total) |
| 10X Nick Translation Buffer | 1X |
| dNTP Mix (dATP, dGTP, dTTP) | 40 µM each |
| dCTP | 24 µM |
| This compound (1 mM stock) | 16 µM (for 40% substitution) |
| DNase I (diluted) | 0.003 U/µL |
| DNA Polymerase I | 5 U/µL |
| Nuclease-free H₂O | To 50 µL |
B. Incubation:
-
Incubate the reaction at 15°C for 90-120 minutes. The fragment size can be controlled by adjusting incubation time and DNase I concentration.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM or by heating to 70°C for 10 minutes.
C. Post-Reaction:
-
Purify the labeled DNA probe using spin columns or precipitation to remove unincorporated nucleotides.
Conclusion
The enzymatic incorporation of this compound is a robust and fundamental technique in modern molecular biology. The process relies on the ability of DNA polymerases to utilize this compound as a substrate, effectively embedding a fluorescent reporter into a newly synthesized DNA strand. A thorough understanding of the underlying mechanism, the factors influencing incorporation efficiency, and adherence to optimized protocols are paramount for generating high-quality labeled probes suitable for sensitive and high-resolution downstream applications. The continued development of engineered polymerases promises to further enhance the efficiency and utility of this indispensable labeling method.
References
Cy3-dCTP: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for Cy3-dCTP, a fluorescently labeled nucleotide widely used in molecular biology and drug development for applications such as DNA sequencing, PCR, and in-situ hybridization. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the product.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or latex gloves at all times to prevent skin contact.[1] Note that some glove powders can be fluorescent and may interfere with experiments.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect the eyes from splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Handling and Storage
Proper handling and storage are crucial to prevent degradation of the fluorescent dye and ensure experimental success. This compound is particularly sensitive to light and repeated freeze-thaw cycles.
Key Handling Precautions:
-
Light Protection: this compound is light-sensitive.[1] All handling and experimental procedures should be carried out in low-light conditions to the greatest extent possible.[1][2] Store the compound in a dark container.
-
Avoid Contamination: Use sterile, nuclease-free pipette tips and tubes to prevent degradation of the nucleotide.
-
Aliquoting: To minimize freeze-thaw cycles, it is highly recommended to dispense the stock solution into single-use aliquots upon receipt.
-
Temperature: When retrieving from cold storage, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis.
Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at -20°C or below. | Prevents degradation of the nucleotide and the fluorescent dye. |
| Light | Store in the dark (e.g., in a black box or wrapped in foil). | Prevents photobleaching of the Cy3 dye. |
| Form | Provided as a solution, often in a phosphate or Tris-HCl buffer. | Ready for use in enzymatic reactions. |
| Shelf Life | Refer to the manufacturer's specifications. Generally stable for months to years if stored correctly. | Ensures product performance. |
Experimental Protocols: Safe Handling Workflow
The following section outlines a standard protocol for the safe handling of this compound in a typical laboratory setting.
Protocol for Aliquoting and Use:
-
Preparation: Before retrieving the this compound from the freezer, prepare a work area with subdued lighting. Assemble all necessary materials, including nuclease-free microcentrifuge tubes, pipette, and sterile tips.
-
Equilibration: Allow the stock vial of this compound to warm to room temperature on the benchtop before opening.
-
Aliquoting: Briefly centrifuge the vial to collect the solution at the bottom. Under low light, carefully pipette the desired volume into pre-labeled, nuclease-free microcentrifuge tubes.
-
Storage of Aliquots: Immediately store the newly created aliquots at -20°C in a light-proof container.
-
Use in Reactions: When setting up a reaction, retrieve a single aliquot and allow it to thaw on ice. Keep the tube protected from light as much as possible.
-
Post-Use: Any unused portion of the aliquot should be properly disposed of according to institutional guidelines. Avoid refreezing partially used aliquots.
Spill and Disposal Procedures
In the event of a spill, absorb the liquid with an inert material and dispose of it as chemical waste. The area should then be decontaminated.
Disposal:
-
Waste Classification: Used and unused this compound, as well as contaminated materials (e.g., pipette tips, tubes), should be treated as chemical waste.
-
Disposal Method: Dispose of waste in accordance with local, state, and federal regulations. This typically involves collection in a designated, labeled waste container for chemical waste pickup. Do not pour down the drain unless specifically permitted by your institution's safety office.
Visualizing Safety and Handling Workflows
To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and concepts.
Caption: Workflow for safe handling and use of this compound.
Caption: Hazards and corresponding safety precautions for this compound.
References
The Linchpin of Discovery: An In-depth Technical Guide to the Linker Arm in Cy3-dCTP
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and diagnostics, the precision of our tools dictates the clarity of our discoveries. Fluorescently labeled nucleotides, such as Cyanine3-deoxycytidine triphosphate (Cy3-dCTP), are indispensable reagents for a multitude of applications, from DNA sequencing and microarray analysis to in situ hybridization. At the heart of this molecule's functionality lies a component often overlooked but critically important: the linker arm. This technical guide provides a comprehensive examination of the linker arm in this compound, detailing its structure, synthesis, and profound impact on experimental outcomes.
Chemical Structure and Composition of the Linker Arm
The Cy3 dye is attached to the dCTP molecule via a flexible linker arm at the C5 position of the cytosine base. This attachment point is crucial as it minimally interferes with the hydrogen bonding face of the nucleotide, thereby allowing for its recognition and incorporation by DNA polymerases. The most commonly employed linker is a propargylamino linker .
The synthesis of this compound is a multi-step process that involves the initial modification of dCTP to introduce a reactive handle, followed by the conjugation of the Cy3 dye.
dot
Cy3-dCTP: A Technical Guide to Product Specifications and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cyanine 3-dideoxycytidine triphosphate (Cy3-dCTP), a fluorescently labeled nucleotide essential for various molecular biology applications. This document details the product specifications, purity standards, and the rigorous quality control methodologies employed to ensure its performance and reliability in sensitive assays.
Core Product Specifications
This compound is an analog of deoxycytidine triphosphate (dCTP) that has a cyanine 3 (Cy3) dye covalently attached to the C5 position of the cytosine base via a linker arm.[1][2] This modification allows for the enzymatic incorporation of the fluorescent label into DNA, enabling visualization and quantification. Key product specifications from leading suppliers are summarized below for easy comparison.
Table 1: General and Chemical Properties
| Parameter | Specification | Source |
| Molecular Formula (Free Acid) | C₄₃H₅₄N₆O₂₀P₃S₂ | [1] |
| Molecular Weight (Free Acid) | ~1132 g/mol | [1][3] |
| Purity | ≥95% to >98% (as determined by HPLC) | |
| Concentration | Typically supplied as a 1.0 mM - 1.1 mM solution | |
| Formulation | Solution in 10 mM Tris-HCl (pH 7.5) or phosphate buffer (pH 7.0) | |
| Appearance | Pink to red solution |
Table 2: Spectroscopic and Performance Characteristics
| Parameter | Specification | Source |
| Excitation Maximum (λexc) | ~550 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 L·mol⁻¹·cm⁻¹ | |
| Storage Conditions | Store at -20°C; protect from light. Avoid repeated freeze-thaw cycles. | |
| Key Features | High sensitivity, high photostability, low non-specific binding, and high water solubility. |
Quality Control and Purity Assessment
To ensure lot-to-lot consistency and optimal performance in applications such as DNA sequencing, microarray analysis, and in situ hybridization, this compound undergoes stringent quality control testing. The primary methods for assessing purity and integrity are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry, and UV-Vis Spectrophotometry.
Experimental Workflow for Quality Control
The following diagram illustrates the general workflow for the quality control assessment of a batch of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used in the quality control of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Ion-pair reverse-phase HPLC is a standard method for determining the purity of nucleotides and their analogs. This technique separates the fluorescently labeled dCTP from unlabeled dCTP, free dye, and other synthesis byproducts.
Methodology:
-
System Preparation:
-
Utilize an HPLC system with a binary pump, autosampler, column oven, and a fluorescence detector. A diode-array detector (DAD) can be used in series to monitor the nucleotide absorbance.
-
To prevent interactions between the phosphate groups and metal components, a bio-inert HPLC system is recommended.
-
Equilibrate a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with the initial mobile phase conditions.
-
-
Mobile Phase Preparation:
-
Buffer A: 100 mM potassium phosphate (KH₂PO₄), 5 mM tetrabutylammonium bromide (as an ion-pairing agent), pH 6.0, in 1% acetonitrile.
-
Buffer B: 100 mM potassium phosphate (KH₂PO₄), 5 mM tetrabutylammonium bromide, pH 6.0, in 30% acetonitrile.
-
Filter and degas both buffers prior to use.
-
-
Sample Preparation:
-
Dilute the this compound stock solution to an appropriate concentration (e.g., 10-50 µM) using Buffer A.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
Fluorescence Detector: Excitation at 550 nm, Emission at 570 nm.
-
DAD: Monitor at 260 nm (for the nucleotide) and 550 nm (for the Cy3 dye).
-
-
Gradient Program:
-
0-5 min: 100% Buffer A
-
5-25 min: Linear gradient to 100% Buffer B
-
25-30 min: 100% Buffer B
-
30.1-35 min: Return to 100% Buffer A (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas from the fluorescence chromatogram.
-
Purity is calculated as the area of the main this compound peak as a percentage of the total area of all peaks. A purity level of ≥95% is typically required for passing quality control.
-
Identity Confirmation by Mass Spectrometry
Mass spectrometry is used to confirm the molecular identity of the this compound by verifying its molecular weight.
Methodology (using MALDI-TOF):
-
Sample Preparation:
-
The sample must be desalted prior to analysis to remove ions that can interfere with ionization. This can be achieved using a small C18 ZipTip or similar desalting column.
-
Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a 50:50 acetonitrile:water solution.
-
-
Spotting:
-
Mix the desalted this compound sample (approximately 1 µL) with the matrix solution (1 µL) directly on the MALDI target plate.
-
Allow the spot to air-dry completely, allowing for the formation of co-crystals.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into a MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in negative ion mode, as dNTPs ionize more efficiently in this configuration.
-
The instrument measures the time-of-flight of the generated ions, which is converted into a mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Compare the observed molecular weight from the major peak in the spectrum to the theoretical calculated mass of this compound (~1132 Da for the free acid). A close match confirms the identity of the product.
-
Concentration and Spectral Purity by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is used to determine the concentration of the this compound solution and to assess for the presence of certain contaminants by analyzing absorbance ratios.
Methodology:
-
Instrument Setup:
-
Use a UV-Vis spectrophotometer capable of scanning from 220 nm to 700 nm. A microvolume spectrophotometer is often used for this purpose.
-
-
Measurement:
-
Blank the instrument with the storage buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Measure the absorbance of the undiluted or a precisely diluted this compound sample.
-
Record the absorbance values at 260 nm (A₂₆₀), 280 nm (A₂₈₀), and 550 nm (A₅₅₀).
-
-
Data Analysis:
-
Concentration: Calculate the concentration using the Beer-Lambert law (A = εcl) at the dye's absorbance maximum.
-
Concentration (M) = A₅₅₀ / (150,000 M⁻¹cm⁻¹ * pathlength in cm)
-
-
Spectral Purity Ratios:
-
A₂₆₀/A₂₈₀ Ratio: This ratio is used to assess for protein contamination. A ratio of ~1.8-2.0 is generally considered pure for nucleic acids.
-
A₂₆₀/A₅₅₀ Ratio: This provides an indication of the dye-to-nucleotide labeling ratio.
-
-
Logical Relationship of Quality Control Parameters
The following diagram illustrates how different quality control parameters are interconnected to ensure the final product's quality.
By adhering to these rigorous specifications and detailed quality control protocols, manufacturers ensure that researchers are provided with a reliable and high-performing reagent for their critical experiments.
References
Methodological & Application
Protocol for Cy3-dCTP Labeling using PCR: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic labeling of DNA probes with Cy3-dCTP through Polymerase Chain Reaction (PCR). The incorporation of the fluorescent cyanine dye, Cy3, into a DNA probe allows for its visualization in a variety of molecular biology applications, including fluorescence in situ hybridization (FISH), microarrays, and Southern blotting. This application note outlines the materials, experimental protocol, and optimization strategies to achieve a high yield of brightly fluorescent and specific probes. Additionally, it presents quantitative data on labeling efficiency and discusses the impact of the this compound to dCTP ratio on the final product.
Introduction
The direct enzymatic incorporation of fluorescently labeled nucleotides is a widely used method for generating nucleic acid probes for hybridization-based assays.[1][2] Cy3, a member of the cyanine dye family, is a bright and photostable fluorophore with an excitation maximum at ~550 nm and an emission maximum at ~570 nm, making it readily detectable with standard filter sets.[3] PCR-based labeling offers several advantages over other methods, such as random priming, including the ability to generate specific probes from small amounts of template DNA.[4] The efficiency of this compound incorporation and the yield of the PCR product are influenced by several factors, most notably the ratio of labeled to unlabeled deoxycytidine triphosphate (dCTP). This protocol provides a robust starting point for achieving an optimal balance between these parameters.
Data Presentation
Optimizing the ratio of this compound to dCTP is crucial for balancing PCR yield and labeling efficiency. A higher proportion of this compound can lead to denser labeling but may also inhibit the polymerase, resulting in a lower yield of the PCR product. Conversely, a lower ratio may produce a higher yield of DNA but with a lower signal intensity. The following tables summarize the expected outcomes based on different labeling strategies.
Table 1: Effect of this compound:dCTP Ratio on PCR Labeling
| This compound:dCTP Ratio | Expected PCR Product Yield | Expected Labeling Efficiency | Recommended Application |
| 1:3 | High | Moderate | Applications requiring high probe concentration with moderate signal. |
| 1:1 | Moderate to High | High | General purpose, optimal balance for most FISH and microarray experiments.[4] |
| 3:1 | Low to Moderate | Very High | Applications where maximal signal intensity is critical and lower probe yield is acceptable. |
Table 2: Quantitative Parameters of Cy3-Labeled Probes
| Parameter | Typical Value | Method of Measurement | Reference |
| Labeling Density | 20-40 dyes per kilobase | Spectrophotometry (A260/A550) | |
| Fluorescence Intensity | 5-10 times higher than fluorescein | Comparative fluorometry | |
| Photostability | High resistance to photobleaching | Time-lapse fluorescence microscopy | |
| FISH Signal Enhancement | ~2-fold increase with double-labeled probes | Quantitative image analysis |
Experimental Protocols
This protocol is designed for the generation of a Cy3-labeled DNA probe of approximately 500 bp. Adjustments may be necessary for different amplicon sizes and primer sets.
Materials
-
DNA Template (1-10 ng/µl)
-
Forward and Reverse Primers (10 µM each)
-
Thermostable DNA Polymerase (e.g., Taq Polymerase, 5 U/µl)
-
10x PCR Buffer (containing MgCl₂)
-
dNTP mix (10 mM each of dATP, dGTP, dTTP)
-
dCTP (10 mM)
-
This compound (1 mM)
-
Nuclease-free water
-
PCR tubes
-
Thermocycler
-
Gel electrophoresis system
-
DNA purification kit (optional)
Procedure
-
Prepare the PCR Master Mix: On ice, prepare a master mix for the desired number of reactions. For a single 50 µl reaction, combine the following components in a nuclease-free PCR tube. It is recommended to prepare a master mix for multiple reactions to ensure consistency.
Component Volume for 50 µl Reaction Final Concentration 10x PCR Buffer 5 µl 1x dNTP mix (dATP, dGTP, dTTP) 1 µl 200 µM each dCTP (10 mM) 0.5 µl 100 µM This compound (1 mM) 5 µl 100 µM Forward Primer (10 µM) 2.5 µl 0.5 µM Reverse Primer (10 µM) 2.5 µl 0.5 µM DNA Template 1 µl (1-10 ng) 1-10 ng Thermostable DNA Polymerase 0.5 µl (2.5 U) 2.5 U Nuclease-free water to 50 µl - Note on dNTP/Cy3-dCTP Ratio: The protocol above uses a 1:1 ratio of this compound to dCTP. To adjust this ratio, modify the volumes of dCTP and this compound accordingly while maintaining the total concentration of cytidine triphosphates.
-
Perform PCR: Gently mix the reactions and centrifuge briefly. Place the tubes in a thermocycler and run the following program.
Step Temperature Time Cycles Initial Denaturation 95°C 2-5 min 1 Denaturation 95°C 30 sec 30-35 Annealing 55-65°C* 30 sec Extension 72°C 1 min/kb Final Extension 72°C 5-10 min 1 Hold 4°C ∞ *The annealing temperature should be optimized based on the melting temperature (Tm) of the primers.
-
Analyze the PCR Product: After the PCR is complete, analyze a small aliquot (e.g., 5 µl) of the reaction on a 1-2% agarose gel to verify the size and yield of the labeled product. The Cy3-labeled DNA will be visible as a pink/magenta band under white light and will fluoresce under UV or blue light excitation.
-
Purify the Labeled Probe (Optional): For applications that are sensitive to unincorporated nucleotides and primers, such as microarray hybridization, it is recommended to purify the labeled probe. This can be done using a commercial PCR purification kit or through ethanol precipitation.
Visualization of Workflows and Logical Relationships
Experimental Workflow for this compound Labeling by PCR
The following diagram illustrates the key steps involved in generating a Cy3-labeled DNA probe using PCR.
Caption: Workflow for PCR-based this compound labeling.
Application of Cy3-Labeled Probe in Fluorescence In Situ Hybridization (FISH)
This diagram shows the logical steps for using the generated Cy3-labeled probe in a FISH experiment.
Caption: Logical workflow for FISH using a Cy3-labeled probe.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low PCR product | Inefficient primers or annealing temperature. | Optimize annealing temperature using a gradient PCR. Redesign primers if necessary. |
| High ratio of this compound to dCTP inhibiting the polymerase. | Decrease the ratio of this compound to dCTP (e.g., 1:3). | |
| Poor quality or low concentration of template DNA. | Use high-quality template DNA. Increase the amount of template. | |
| Smearing of PCR product on gel | PCR conditions are not optimal. | Increase annealing temperature or decrease the number of PCR cycles. |
| Low fluorescence signal | Low incorporation of this compound. | Increase the ratio of this compound to dCTP. Ensure the this compound has not been subjected to multiple freeze-thaw cycles. |
| Photobleaching of the probe. | Store the labeled probe in the dark at -20°C. Minimize exposure to light during handling. |
Conclusion
The protocol described in this application note provides a reliable method for generating Cy3-labeled DNA probes using PCR. By carefully selecting the ratio of this compound to dCTP, researchers can tailor the characteristics of the probe to suit the specific requirements of their downstream applications. The high fluorescence intensity and photostability of Cy3-labeled probes make them a valuable tool for sensitive and specific detection of nucleic acid sequences in a variety of research and diagnostic settings.
References
- 1. Cyanine dye dUTP analogs for enzymatic labeling of DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 4. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Nick Translation with Cy3-dCTP for DNA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nick translation is a robust and widely used method for labeling DNA probes for various molecular biology applications, including fluorescence in situ hybridization (FISH), microarrays, and other hybridization-based assays.[1][2][3] This technique utilizes the concerted activities of DNase I and DNA Polymerase I to incorporate labeled nucleotides into a double-stranded DNA template.[1][4] DNase I introduces random single-stranded nicks in the DNA backbone, creating a free 3'-hydroxyl terminus. DNA Polymerase I then binds to these nicks and sequentially removes existing nucleotides from the 5' side of the nick using its 5'→3' exonuclease activity, while simultaneously adding new nucleotides, including the fluorescently labeled Cy3-dCTP, to the 3' end using its 5'→3' polymerase activity. This process effectively "translates" the nick along the DNA strand, resulting in a uniformly labeled DNA probe.
These application notes provide a detailed protocol for the generation of Cy3-labeled DNA probes using the nick translation method with this compound. The protocol is designed to be a starting point for researchers and can be optimized for specific applications and DNA templates.
Principle of Nick Translation
The nick translation reaction relies on two key enzymatic activities:
-
DNase I: At low concentrations, DNase I introduces random nicks on one strand of the double-stranded DNA, creating a substrate for DNA Polymerase I.
-
DNA Polymerase I: This enzyme has two crucial functions in this process:
-
5'→3' Exonuclease Activity: Removes nucleotides from the 5' end of the nick.
-
5'→3' Polymerase Activity: Adds new deoxynucleoside triphosphates (dNTPs), including the labeled this compound, to the 3'-hydroxyl end of the nick.
-
The simultaneous removal and addition of nucleotides result in the incorporation of the fluorescent label throughout the DNA probe. The size of the final labeled probe fragments can be controlled by adjusting the concentration of DNase I and the incubation time.
Materials and Reagents
-
DNA template (e.g., plasmid DNA, BAC DNA, fosmid DNA, purified PCR product)
-
This compound (1 mM solution)
-
Unlabeled dNTP mix (dATP, dGTP, dTTP at 10 mM each)
-
Unlabeled dCTP (10 mM solution)
-
10X Nick Translation Buffer (e.g., 500 mM Tris-HCl pH 7.8, 50 mM MgCl₂, 100 mM β-mercaptoethanol)
-
DNA Polymerase I (10 U/µL)
-
DNase I (diluted to an appropriate concentration, e.g., 0.01 U/µL)
-
Stop Buffer (0.5 M EDTA, pH 8.0)
-
Nuclease-free water
-
Equipment for DNA purification (e.g., spin columns, ethanol precipitation reagents)
-
Agarose gel electrophoresis system
-
Spectrophotometer (e.g., NanoDrop)
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific DNA template and desired probe characteristics.
1. Preparation of the Reaction Mixture:
a. On ice, combine the following reagents in a sterile microcentrifuge tube:
| Reagent | Volume | Final Concentration |
| DNA Template (1 µg) | X µL | 20 ng/µL |
| 10X Nick Translation Buffer | 5 µL | 1X |
| 10 mM dATP | 0.5 µL | 100 µM |
| 10 mM dGTP | 0.5 µL | 100 µM |
| 10 mM dTTP | 0.5 µL | 100 µM |
| 10 mM dCTP | 0.25 µL | 50 µM |
| 1 mM this compound | 2.5 µL | 50 µM |
| Nuclease-free water | Up to 48 µL | |
| Total Volume | 48 µL |
Note on dNTP concentrations: The ratio of this compound to unlabeled dCTP is a critical parameter that can be optimized. A 1:1 ratio is a good starting point. Increasing the proportion of this compound can lead to higher incorporation but may inhibit the polymerase activity if the density of the bulky dye becomes too high.
b. Mix the components gently by pipetting up and down.
2. Enzyme Addition and Incubation:
a. Add 1 µL of DNA Polymerase I (10 U) and 1 µL of diluted DNase I to the reaction mixture. The optimal amount of DNase I needs to be determined empirically for each batch of enzyme and DNA template. A good starting point is a 1:1000 to 1:10,000 dilution of a 1 U/µL stock.
b. Mix gently and centrifuge briefly to collect the reaction at the bottom of the tube.
c. Incubate the reaction at 15°C for 1 to 2 hours. The incubation time can be adjusted to control the size of the labeled probe fragments. Longer incubation times or higher DNase I concentrations will result in smaller fragments.
3. Stopping the Reaction:
a. To stop the reaction, add 5 µL of 0.5 M EDTA (Stop Buffer) to the tube.
b. Heat the reaction at 65°C for 10 minutes to inactivate the enzymes.
4. Probe Purification:
It is essential to remove unincorporated this compound and salts from the labeled probe. This can be achieved using several methods:
-
Spin Column Purification: Use a commercially available DNA purification kit designed for removing unincorporated nucleotides. This is a rapid and efficient method.
-
Ethanol Precipitation:
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol to the reaction mixture.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 15-30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet.
-
Resuspend the labeled DNA probe in a suitable buffer (e.g., TE buffer or hybridization buffer).
-
5. Analysis of the Labeled Probe:
a. Probe Size: Run a small aliquot (e.g., 2-5 µL) of the purified probe on a 1-1.5% agarose gel. The labeled probe should appear as a smear with a size range typically between 200 and 500 bp, which is optimal for FISH applications.
b. Labeling Efficiency and Probe Yield: Determine the concentration of the DNA and the incorporated Cy3 dye using a spectrophotometer.
Quantitative Data Summary
The efficiency of nick translation can vary depending on the template DNA, enzyme quality, and reaction conditions. The following table summarizes typical quantitative data reported in the literature for fluorescently labeled probes generated by nick translation.
| Parameter | Typical Value/Range | Reference |
| Optimal Probe Size for FISH | 200 - 500 bp | |
| Cy3-dUTP Incorporation Rate | 18% of possible substitution sites | |
| Labeling Density | 4-9 labels per 1000 nucleotides | |
| Recommended this compound/dCTP ratio | 30-50% this compound / 70-50% dCTP | |
| Typical Incubation Time | 90 - 120 minutes at 15°C | |
| Expected Yield | Varies (dependent on input DNA) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no probe yield | Inactive enzymes (DNA Pol I or DNase I). | Use fresh enzymes. Ensure proper storage at -20°C. |
| Poor quality template DNA. | Use highly purified DNA free of contaminants. | |
| Incorrect reaction conditions. | Verify incubation temperature and time. Optimize DNase I concentration. | |
| Probe fragments are too large | Insufficient DNase I activity. | Increase the concentration of DNase I or increase the incubation time. |
| Probe fragments are too small | Excessive DNase I activity. | Decrease the concentration of DNase I or shorten the incubation time. |
| Low fluorescence signal | Low incorporation of this compound. | Optimize the ratio of this compound to unlabeled dCTP. Ensure the this compound has not been degraded by light exposure. |
| Inefficient purification. | Ensure complete removal of unincorporated fluorescent nucleotides, which can quench the signal. | |
| High background in FISH | Probe is too concentrated. | Titrate the probe to find the optimal concentration for hybridization. |
| Incomplete removal of unincorporated nucleotides. | Repeat the probe purification step. | |
| Non-specific binding of the probe. | Include blocking agents (e.g., Cot-1 DNA) in the hybridization buffer. |
Visualizations
Nick Translation Workflow
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Fluorescent Nick Translation Labeling Kits - Jena Bioscience [jenabioscience.com]
- 3. Nick Translation-based DNA Probe Labeling - News Blog - Jena Bioscience [jenabioscience.com]
- 4. Cy3 NT Labeling Kit, Fluorescent Nick Translation Labeling Kits - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for Cy3-dCTP in Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the use of Cy3-dCTP, a fluorescently labeled deoxycytidine triphosphate, for the preparation of probes in Fluorescence In Situ Hybridization (FISH) applications. Cy3, a bright and photostable cyanine dye, is an excellent choice for detecting and quantifying specific DNA or RNA sequences within cells and tissues. This document provides detailed protocols for probe labeling, sample preparation, hybridization, and signal detection, along with troubleshooting guidance.
Principle of the Method
Fluorescence in situ hybridization is a powerful cytogenetic technique that allows for the visualization of specific nucleic acid sequences in their cellular context. The core principle lies in the highly specific binding of a fluorescently labeled probe to its complementary target sequence within the cell. The process involves several key stages:
-
Probe Labeling: Incorporation of this compound into a DNA probe specific to the target sequence.
-
Sample Preparation: Fixation and permeabilization of cells or tissues to preserve morphology and allow probe entry.
-
Denaturation: Heat and chemical treatment to separate the double-stranded target DNA and the probe into single strands.
-
Hybridization: Incubation of the labeled probe with the denatured target, allowing the probe to anneal to its complementary sequence.
-
Washing: Removal of unbound and non-specifically bound probes to minimize background signal.
-
Detection: Visualization of the hybridized probe using a fluorescence microscope equipped with appropriate filters for Cy3.
Quantitative Data
The selection of a fluorophore is critical for the sensitivity and specificity of FISH experiments. Cy3-labeled probes offer significant advantages over traditional fluorophores like fluorescein.
| Property | This compound | Fluorescein-dCTP |
| Fluorescence Intensity | High (5-10 times more than fluorescein)[1] | Moderate |
| Photostability | High resistance to photobleaching[1][2] | Lower resistance |
| Signal-to-Noise Ratio | High[3] | Lower |
| Nonspecific Binding | Low | Can be higher |
| pH Sensitivity | Insensitive | Sensitive |
| Excitation Maximum (λexc) | ~550 nm | ~494 nm |
| Emission Maximum (λem) | ~570 nm | ~521 nm |
Experimental Protocols
Probe Labeling with this compound by Nick Translation
This protocol describes the incorporation of this compound into a DNA probe using a standard nick translation reaction.
Materials:
-
DNA template (e.g., BAC, plasmid, or PCR product)
-
This compound (1 mM solution)
-
dATP, dGTP, dTTP (1 mM each)
-
dCTP (1 mM)
-
Nick Translation Buffer (10X)
-
DNase I/DNA Polymerase I enzyme mix
-
Nuclease-free water
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate (pH 5.2)
Procedure:
-
In a sterile microcentrifuge tube, combine the following reagents on ice:
-
DNA template: 1 µg
-
10X Nick Translation Buffer: 5 µL
-
dATP, dGTP, dTTP mix (1 mM each): 1 µL
-
dCTP (1 mM): 0.5 µL
-
This compound (1 mM): 1.5 µL
-
DNase I/DNA Polymerase I mix: 5 µL
-
Nuclease-free water: to a final volume of 50 µL
Note: The optimal ratio of this compound to dCTP may need to be optimized, with recommended ratios ranging from 30-50% this compound.
-
-
Mix gently and centrifuge briefly.
-
Incubate the reaction at 15°C for 2-4 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the labeled probe by ethanol precipitation:
-
Add 5 µL of 3 M Sodium Acetate (pH 5.2) and 125 µL of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Air dry the pellet and resuspend in 20-50 µL of TE buffer (pH 8.0).
-
-
Store the labeled probe at -20°C in the dark.
Fluorescence In Situ Hybridization (FISH) Protocol
This protocol provides a general framework for performing FISH on fixed cells.
Materials:
-
Cy3-labeled probe
-
Slides with fixed cells or tissue sections
-
Hybridization buffer (e.g., 50% formamide, 10% dextran sulfate in 2X SSC)
-
20X SSC stock solution
-
Wash buffers (e.g., 0.4X SSC/0.3% NP-40, 2X SSC/0.1% NP-40)
-
DAPI counterstain
-
Antifade mounting medium
-
Rubber cement
-
Coverslips
Procedure:
Day 1: Denaturation and Hybridization
-
Probe Preparation:
-
For a 22x22 mm coverslip, mix 2-10 µL of the Cy3-labeled probe with 10-20 µL of hybridization buffer.
-
Denature the probe mixture at 75°C for 5-10 minutes.
-
Immediately place on ice to prevent re-annealing.
-
-
Sample Denaturation:
-
Immerse the slides in a denaturing solution (e.g., 70% formamide in 2X SSC) at 73°C for 5 minutes.
-
Dehydrate the slides through a series of cold 70%, 85%, and 100% ethanol for 2 minutes each.
-
Air dry the slides.
-
-
Hybridization:
-
Apply the denatured probe mixture to the denatured area on the slide.
-
Cover with a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with rubber cement.
-
Incubate the slides in a humidified chamber at 37°C overnight in the dark.
-
Day 2: Washing and Detection
-
Post-Hybridization Washes:
-
Carefully remove the rubber cement.
-
Wash the slides in 0.4X SSC with 0.3% NP-40 at 73°C for 2 minutes to remove the coverslip and excess probe.
-
Wash the slides in 2X SSC with 0.1% NP-40 at room temperature for 1 minute.
-
-
Counterstaining and Mounting:
-
Briefly rinse the slides in distilled water.
-
Apply a drop of antifade mounting medium containing DAPI to the slide.
-
Cover with a new coverslip.
-
-
Visualization:
-
Visualize the slides using a fluorescence microscope with appropriate filter sets for Cy3 (excitation ~550 nm, emission ~570 nm) and DAPI (excitation ~358 nm, emission ~461 nm).
-
Visualizations
Caption: Workflow of the Fluorescence In Situ Hybridization (FISH) process.
References
Application Note: Synthesis of Cy3-dCTP Labeled Probes for Microarray Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microarray technology is a powerful tool for high-throughput gene expression analysis, comparative genomic hybridization (CGH), and other genomic studies. A critical step in microarray experiments is the synthesis of fluorescently labeled nucleic acid probes that will be hybridized to the array. Cyanine 3 (Cy3), a fluorescent dye, when conjugated to dCTP (Cy3-dCTP), can be enzymatically incorporated into DNA probes, providing a robust and sensitive method for detection. This application note provides detailed protocols for the synthesis of this compound labeled probes for microarray applications, along with guidance on data interpretation and quality control.
Cy3 is a bright and photostable fluorescent dye with an absorption maximum at 550 nm and an emission maximum at 570 nm.[1][2] Its spectral characteristics make it an ideal partner for multicolor microarray experiments, often paired with Cy5.[1] Direct enzymatic incorporation of this compound into DNA probes offers a streamlined and efficient labeling workflow.[3] This method is suitable for a variety of applications, including the analysis of gene expression from mRNA and the detection of copy number variations from genomic DNA.
Key Applications
-
Gene expression profiling
-
Comparative Genomic Hybridization (CGH)
-
Chromatin Immunoprecipitation (ChIP-on-chip)
-
Nucleosome mapping
Experimental Workflow
The overall workflow for a microarray experiment using this compound labeled probes involves several key stages, from sample preparation to data analysis.
Experimental Protocols
Here we provide detailed protocols for two common methods of this compound probe synthesis: reverse transcription for cDNA probes from RNA and random priming for DNA probes.
Protocol 1: Reverse Transcription Labeling of cDNA Probes from RNA
This method is used to generate Cy3-labeled cDNA probes from total RNA or mRNA for gene expression analysis.
Materials:
-
Total RNA or mRNA sample (5-50 µg of total RNA or <50 ng of poly A+ mRNA)
-
Oligo(dT) primers or random primers
-
Reverse Transcriptase (e.g., SuperScript II or III)
-
5X First-Strand Buffer
-
0.1 M DTT
-
dNTP mix (low dCTP)
-
This compound (1 mM stock)
-
RNase Inhibitor
-
RNase-free water
-
RNase H
-
Purification kit (e.g., QIAquick PCR Purification Kit)
Procedure:
-
Primer Annealing: In an RNase-free microcentrifuge tube, combine the following:
-
RNA sample
-
1.5 µl random primers (3 µg/µl) or oligo(dT) primer
-
RNase-free water to a final volume of 11.5 µl
-
-
Incubate the mixture at 70°C for 5 minutes, then immediately place on ice for at least 1 minute.
-
Reverse Transcription Reaction: Prepare a master mix on ice by combining the following for each reaction:
-
4 µl 5X First-Strand Buffer
-
2 µl 0.1 M DTT
-
1 µl dNTP mix (e.g., 10 mM each dATP, dGTP, dTTP, and 0.6 mM dCTP)
-
3 µl this compound (1 mM)
-
1 µl RNase Inhibitor
-
2 µl Reverse Transcriptase (200 U/µl)
-
-
Add 12 µl of the master mix to the annealed primer-RNA mixture.
-
Incubate at 25°C for 10 minutes (for random primers), then at 42°C for 90 minutes.
-
RNA Degradation: Add 5 µl of 1 M NaOH and incubate at 65-70°C for 15 minutes to degrade the RNA. Neutralize the reaction by adding 5 µl of 1 M HCl.
-
Purification: Purify the labeled cDNA using a spin column purification kit according to the manufacturer's protocol. Elute the probe in 30-50 µl of elution buffer.
Protocol 2: Random Priming Labeling of DNA Probes
This protocol is suitable for labeling genomic DNA or other DNA templates for applications like CGH.
Materials:
-
DNA sample (e.g., 2 µg of genomic DNA)
-
Random primers (e.g., hexamers or octamers)
-
Klenow fragment of DNA Polymerase I (exo-)
-
10X Klenow Buffer
-
dNTP mix (low dCTP)
-
This compound (1 mM stock)
-
Nuclease-free water
-
Purification kit (e.g., QIAquick PCR Purification Kit)
Procedure:
-
Template Denaturation: In a microcentrifuge tube, combine the following:
-
2 µg DNA sample
-
20 µl of 2.5X random primer mix
-
Nuclease-free water to a final volume of 41 µl
-
-
Boil the mixture for 5 minutes and then immediately place on ice.
-
Labeling Reaction: On ice, add the following to the denatured DNA:
-
5 µl 10X dNTP mix (e.g., 1.2 mM each dATP, dGTP, dTTP, and 0.6 mM dCTP)
-
3 µl this compound (1 mM)
-
1 µl Klenow Fragment (high concentration, 40-50 U/µl)
-
-
Incubate the reaction at 37°C for 1 to 2 hours.
-
Stop Reaction: Stop the reaction by adding 5 µl of 0.5 M EDTA, pH 8.0.
-
Purification: Purify the labeled DNA probe using a spin column purification kit according to the manufacturer's protocol. Elute in 30-50 µl of elution buffer.
Data Presentation and Quality Control
The quality of the labeled probe is crucial for a successful microarray experiment. The efficiency of this compound incorporation should be assessed spectrophotometrically.
Quantitative Data Summary:
| Parameter | Measurement | Typical Values | Significance |
| DNA/cDNA Yield | OD260 | Varies depending on input | Indicates the total amount of nucleic acid recovered. |
| Cy3 Incorporation | OD550 | Varies | Measures the amount of dye incorporated into the probe. |
| Labeling Efficiency | pmol dye / µg DNA | > 50 pmol total | A key indicator of the success of the labeling reaction. |
| Specific Activity | (pmol dye) / (ng DNA) | Varies | Represents the amount of dye per unit of nucleic acid. |
| Nucleotide to Dye Ratio | OD260 / OD550 | 15-25 | A ratio within this range generally indicates good labeling. |
Calculation of Labeling Efficiency:
The degree of labeling can be calculated using the following formulas:
-
Concentration of DNA (µg/ml): (OD260 - (OD550 * 0.05)) * 37
-
Concentration of Cy3 (pmol/µl): (OD550 * 1000) / 150
-
Specific Activity (pmol Cy3 / µg DNA): pmol Cy3 / µg DNA
-
Nucleotide/Dye Ratio: (OD260 * 17.1) / OD550
Note: The extinction coefficient for Cy3 at 550 nm is 150,000 M⁻¹cm⁻¹. The correction factor for Cy3 absorbance at 260 nm is approximately 0.05.
Signaling Pathway and Mechanism
The core of the labeling process is the enzymatic incorporation of the fluorescently labeled deoxynucleotide triphosphate, this compound, into a growing DNA strand.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Low Labeling Efficiency | Degraded RNA/DNA template | Check template integrity on a gel. Use high-quality starting material. |
| Inactive enzyme | Use fresh enzyme and store it properly. | |
| Incorrect dNTP/Cy3-dCTP ratio | Optimize the ratio of labeled to unlabeled dCTP. A 1:1 to 1:4 ratio of dCTP to this compound is a good starting point. | |
| Photobleaching of Cy3 dye | Protect this compound and labeled probes from light. | |
| High Background on Microarray | Incomplete removal of unincorporated this compound | Ensure efficient purification of the labeled probe. |
| Probe precipitation | Ensure the probe is fully dissolved before hybridization. | |
| Low Signal Intensity | Insufficient amount of labeled probe | Start with a sufficient amount of template RNA/DNA. |
| Inefficient hybridization | Optimize hybridization conditions (temperature, time, buffer composition). |
Conclusion
Direct enzymatic labeling of nucleic acid probes with this compound is a reliable and efficient method for preparing samples for microarray analysis. By following the detailed protocols and quality control measures outlined in this application note, researchers can generate high-quality labeled probes, leading to robust and reproducible microarray data. Careful attention to template quality, reagent handling, and purification steps is essential for achieving optimal results.
References
Application Notes and Protocols for cDNA Labeling with Cy3-dCTP in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the labeling of complementary DNA (cDNA) with Cyanine 3 (Cy3)-dCTP for the purpose of gene expression analysis, primarily through microarray platforms. The following sections detail the principles, protocols, and data presentation for this widely used technique.
Introduction to cDNA Labeling for Gene Expression Analysis
Microarray technology is a powerful tool for monitoring the expression levels of thousands of genes simultaneously.[1][2][3] A critical step in a microarray experiment is the labeling of nucleic acid targets, which are typically reverse-transcribed from messenger RNA (mRNA) to produce a stable cDNA copy.[4] Fluorescent dyes, such as Cy3 and Cy5, are commonly used for this purpose. Cy3, which fluoresces in the green-yellow region of the spectrum (excitation ~550 nm, emission ~570 nm), allows for the sensitive detection of labeled cDNA hybridized to the microarray probes.
There are two primary methods for labeling cDNA with Cy3: direct and indirect labeling.
-
Direct Labeling: In this single-step method, Cy3-labeled deoxycytidine triphosphate (Cy3-dCTP) is directly incorporated into the growing cDNA strand by a reverse transcriptase enzyme. This method is relatively simple and quick.
-
Indirect Labeling (Aminoallyl Method): This two-step procedure first incorporates an aminoallyl-modified nucleotide (e.g., aminoallyl-dUTP) into the cDNA. Subsequently, an amine-reactive Cy3 N-hydroxysuccinimide (NHS) ester is chemically coupled to the aminoallyl groups present in the cDNA. While more complex, this method can result in higher and more consistent labeling efficiency.
The choice between direct and indirect labeling depends on factors such as the amount of starting RNA, desired sensitivity, and experimental workflow.
Experimental Protocols
The following are detailed protocols for both direct and indirect cDNA labeling with Cy3.
Direct Labeling of cDNA with this compound
This protocol describes the direct incorporation of this compound during a reverse transcription reaction.
Materials:
-
Total RNA or poly(A)+ RNA
-
Oligo(dT) primer (12-18 mer) or random hexamers
-
This compound (1 mM stock)
-
dNTP mix (10 mM each of dATP, dGTP, dTTP, and 2.5 mM dCTP)
-
Reverse Transcriptase (e.g., SuperScript II/III)
-
5X First-Strand Buffer
-
0.1 M DTT
-
RNase-free water
-
RNase H
-
Purification kit (e.g., QIAquick PCR Purification Kit)
Protocol:
-
RNA-Primer Mix Preparation:
-
In a sterile, RNase-free microcentrifuge tube, combine the following:
-
Total RNA (10-20 µg) or poly(A)+ RNA (0.5-2 µg)
-
Oligo(dT) primer (1-2 µg) or random hexamers (1-2 µg)
-
RNase-free water to a final volume of 10 µl.
-
-
Mix gently and centrifuge briefly.
-
Incubate at 70°C for 10 minutes to denature the RNA and primer, then place on ice for 5 minutes.
-
-
Reverse Transcription Reaction:
-
Prepare a master mix on ice by combining the following for each reaction:
-
4 µl 5X First-Strand Buffer
-
2 µl 0.1 M DTT
-
1 µl dNTP mix
-
2 µl this compound (1 mM)
-
-
Add 9 µl of the master mix to the 10 µl RNA-primer mix.
-
Mix gently and incubate at 42°C for 2 minutes.
-
Add 1 µl of Reverse Transcriptase (200 U/µl).
-
Incubate at 42°C for 2-3 hours in the dark.
-
-
RNA Hydrolysis:
-
Add 5 µl of 0.5 M EDTA and 10 µl of 1 M NaOH to the reaction.
-
Incubate at 65°C for 20 minutes to hydrolyze the RNA template.
-
Cool to room temperature and neutralize by adding 10 µl of 1 M HCl.
-
-
Purification of Labeled cDNA:
-
Purify the Cy3-labeled cDNA using a PCR purification kit (e.g., QIAquick) according to the manufacturer's instructions to remove unincorporated nucleotides, enzymes, and salts.
-
Elute the purified cDNA in 30-50 µl of elution buffer or sterile water.
-
Indirect (Aminoallyl) Labeling of cDNA with Cy3
This two-step protocol involves the initial incorporation of aminoallyl-dUTP followed by coupling to Cy3 NHS-ester.
Materials:
-
Total RNA or poly(A)+ RNA
-
Oligo(dT) primer or random hexamers
-
Aminoallyl-dUTP/dNTP mix (e.g., 5 mM dATP, dCTP, dGTP; 3 mM dTTP; 2 mM aminoallyl-dUTP)
-
Reverse Transcriptase
-
5X First-Strand Buffer
-
0.1 M DTT
-
RNase-free water
-
0.5 M EDTA, 1 M NaOH, 1 M HCl
-
Purification kit (e.g., QIAquick PCR Purification Kit)
-
0.1 M Sodium Bicarbonate buffer (pH 9.0)
-
Cy3 monofunctional NHS-ester
-
DMSO
-
4 M Hydroxylamine
Protocol:
Step 1: Aminoallyl-cDNA Synthesis
-
RNA-Primer Annealing: Prepare the RNA-primer mix as described in the direct labeling protocol (Section 2.1, Step 1).
-
Reverse Transcription:
-
Prepare a master mix on ice with 4 µl 5X First-Strand Buffer, 2 µl 0.1 M DTT, and 2 µl of the aminoallyl-dUTP/dNTP mix.
-
Add 8 µl of this master mix to the RNA-primer mix.
-
Incubate at 42°C for 2 minutes, then add 1 µl of Reverse Transcriptase.
-
Incubate at 42°C for 2-3 hours.
-
-
RNA Hydrolysis and Neutralization: Perform RNA hydrolysis and neutralization as described in the direct labeling protocol (Section 2.1, Step 3).
-
Purification of Aminoallyl-cDNA:
-
Purify the aminoallyl-cDNA using a PCR purification kit. It is crucial to use a purification method that effectively removes all traces of Tris buffer, as the primary amine in Tris will compete with the aminoallyl groups for the Cy3 dye.
-
Elute the cDNA in a Tris-free buffer, such as 0.1 M sodium bicarbonate (pH 9.0).
-
Dry the purified aminoallyl-cDNA in a vacuum centrifuge.
-
Step 2: Coupling of Cy3 Dye
-
Dye Preparation: Resuspend one tube of Cy3 monofunctional NHS-ester in 4.5 µl of high-quality DMSO immediately before use. Protect from light.
-
Coupling Reaction:
-
Resuspend the dried aminoallyl-cDNA pellet in 4.5 µl of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add the 4.5 µl of resuspended Cy3 dye to the cDNA solution.
-
Incubate for 1 hour at room temperature in the dark, mixing every 15 minutes.
-
-
Quenching:
-
Add 4.5 µl of 4 M hydroxylamine to the reaction to quench the unreacted dye.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Final Purification:
-
Purify the Cy3-labeled cDNA using a PCR purification kit to remove uncoupled dye and quenching agent.
-
Elute the final product in 30-50 µl of sterile water or hybridization buffer.
-
Data Presentation: Quantitative Comparison of Labeling Methods
The efficiency of cDNA labeling can be assessed spectrophotometrically. The following table summarizes key parameters for evaluating the success of the labeling reaction.
| Parameter | Calculation | Ideal Range | Reference |
| cDNA Yield (µg) | (A260 - A320) * 33 ng/µl * Elution Volume (µl) / 1000 | > 2 µg | |
| Cy3 Incorporation (pmol) | (A550 * Elution Volume (µl)) / 0.15 | > 50 pmol | |
| Labeling Efficiency (pmol Cy3 / µg cDNA) | pmol Cy3 / µg cDNA | 20 - 50 | |
| Frequency of Incorporation (bases/dye) | (pmol cDNA * 324.5) / pmol Cy3 | 40 - 80 |
Note: Absorbance at 320 nm is for background correction. The extinction coefficient for Cy3 is 150,000 M-1cm-1. The average molecular weight of a dNTP is 324.5 g/mol .
Experimental Workflows and Signaling Pathways
Direct cDNA Labeling Workflow
References
Application Notes and Protocols for Cy3-dCTP Incorporation with Taq Polymerase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the enzymatic incorporation of Cyanine 3-dideoxycytidine triphosphate (Cy3-dCTP) using Taq DNA polymerase. This document includes detailed protocols for polymerase chain reaction (PCR)-based labeling, factors influencing incorporation efficiency, and quantitative data to assist in experimental design and optimization.
Introduction
The direct enzymatic incorporation of fluorescently labeled nucleotides is a fundamental technique in molecular biology for generating labeled DNA probes for various applications, including microarrays, fluorescence in situ hybridization (FISH), and other hybridization-based assays.[1][2] Cy3, a bright and photostable cyanine dye, can be conjugated to dCTP and serve as a substrate for DNA polymerases.[3] Taq DNA polymerase, a thermostable enzyme widely used in PCR, can incorporate this compound during DNA synthesis. However, the efficiency of incorporation can be influenced by several factors, including the structure of the dye and linker arm, the ratio of labeled to unlabeled nucleotides, and the specific reaction conditions. Understanding these factors is crucial for optimizing the yield and specific activity of the labeled probe.
Factors Influencing this compound Incorporation Efficiency
The incorporation of bulky, fluorescently labeled nucleotides like this compound can be less efficient than the incorporation of their natural counterparts by DNA polymerases. Several factors can affect the efficiency of this process:
-
Steric Hindrance: The large Cy3 dye molecule can cause steric hindrance within the active site of the Taq polymerase, potentially reducing the rate of incorporation and subsequent extension.
-
Linker Arm: The length and chemical nature of the linker arm connecting the Cy3 dye to the C5 position of the cytosine base play a significant role in the substrate's compatibility with the polymerase. An optimized linker can position the bulky dye away from the enzyme's active site, thereby improving incorporation efficiency.
-
Ratio of Labeled to Unlabeled dCTP: The ratio of this compound to unlabeled dCTP in the reaction mix is a critical parameter. A higher proportion of this compound can lead to a higher labeling density but may also inhibit the overall PCR yield. Conversely, a lower ratio will result in less intense labeling. A recommended starting point for PCR and Nick Translation is a 30-50% this compound to 50% dCTP ratio.
-
Taq Polymerase Variants: While standard Taq polymerase can incorporate this compound, engineered DNA polymerases have been developed with improved acceptance of modified nucleotides. These variants may exhibit reduced discrimination against fluorescently labeled nucleotides, leading to higher incorporation efficiency.
-
Template Sequence: The local sequence context of the DNA template can influence the efficiency of modified nucleotide incorporation.
-
Reaction Conditions: Standard PCR parameters such as Mg²⁺ concentration, dNTP concentration, and annealing and extension temperatures and times can all be optimized to improve the yield of the labeled product.
Quantitative Data on Incorporation Efficiency
Quantifying the incorporation efficiency of fluorescently labeled nucleotides can be challenging and is often reported as a relative measure compared to the incorporation of natural dNTPs. The following table summarizes available quantitative and semi-quantitative data on the incorporation of cyanine dye-labeled nucleotides by Taq polymerase.
| Labeled Nucleotide | Polymerase | Method | Key Findings | Reference |
| Cy3-dUTP (and other Cy dyes) | Taq Polymerase | PCR and Primer Extension | The efficiency of Taq polymerase using dUTPs labeled with electroneutral Cy3 and Cy5 analogues in PCR was 20–75% of the efficiency with only natural dNTPs. | |
| Cy5-dCTP | Taq Polymerase | Primer Extension | Vent exo- polymerase was significantly better at incorporating Cy5-dCTP than Taq polymerase. | |
| Biotin-16-AA-dCTP | KOD Polymerase | PCR | Preferential incorporation of unlabeled nucleotides was observed, with the best fitting value for the probability of incorporating a labeled nucleotide being fivefold lower than its concentration in the PCR mix. | |
| Fluorescently labeled dNTPs | Taq and Vent exo- Polymerases | In vitro polymerase extension filter-binding assay | Taq and Vent exo- DNA polymerases were the most efficient at incorporating a variety of fluorescently labeled nucleotides among ten different polymerases tested. |
Experimental Protocols
Protocol 1: PCR-Based Labeling of DNA with this compound
This protocol is a general guideline for incorporating this compound into a specific DNA fragment using PCR. Optimization may be required for different templates and primer sets.
Materials:
-
DNA template (plasmid, genomic DNA, etc.)
-
Forward and reverse primers
-
Taq DNA Polymerase (5 U/µL)
-
10X PCR Buffer (containing MgCl₂)
-
dNTP mix (10 mM each of dATP, dGTP, dTTP)
-
dCTP (10 mM)
-
This compound (1 mM)
-
Nuclease-free water
Procedure:
-
Prepare a dNTP/Cy3-dCTP Mix: To achieve a 1:2 ratio of this compound to dCTP (final concentration of 0.2 mM total dNTPs), prepare a working solution. For a 50 µL reaction, this would be:
-
dATP, dGTP, dTTP: 1 µL of 10 mM stock each
-
dCTP: 0.67 µL of 10 mM stock
-
This compound: 0.33 µL of 1 mM stock (adjust volume based on stock concentration to achieve desired ratio)
-
Nuclease-free water to a convenient volume.
-
Note: The optimal ratio of this compound to dCTP may need to be determined empirically, with recommended starting points between 30-50% this compound.
-
-
Set up the PCR Reaction: Assemble the following components on ice in a PCR tube. Perform assay set-up and reaction under low-light conditions to protect the Cy3 dye.
| Component | Volume for 50 µL reaction | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP/Cy3-dCTP Mix | 1 µL of a 10mM total dNTP mix | 0.2 mM each dNTP (with adjusted this compound:dCTP ratio) |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | X µL | 10 pg - 1 µg |
| Taq DNA Polymerase | 0.5 µL | 2.5 units |
| Nuclease-free water | to 50 µL |
-
Perform Thermal Cycling: The following cycling conditions are a starting point and should be optimized for the specific primer-template system.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analyze the Labeled Product: After PCR, analyze a small aliquot (5 µL) of the reaction on an agarose gel. The labeled DNA fragment should be visible under UV light (due to the intercalating dye used for visualization) and also when excited with a wavelength appropriate for Cy3 (around 550 nm) if a suitable imaging system is available.
-
Purify the Labeled Probe: If required for downstream applications, purify the labeled PCR product from unincorporated nucleotides and primers using a PCR purification kit or gel extraction.
Visualizations
Caption: PCR workflow for this compound labeling.
Caption: Mechanism of this compound incorporation.
References
Application Notes and Protocols for Cy3-dCTP Labeling using the Klenow Fragment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Klenow fragment, a large fragment of E. coli DNA Polymerase I, is a versatile enzymatic tool for molecular biology applications. It possesses a 5'→3' polymerase activity and a 3'→5' exonuclease (proofreading) activity, while lacking the 5'→3' exonuclease activity of the full-length enzyme.[1][2] This characteristic makes it ideal for a variety of in vitro DNA labeling techniques, including random-primed labeling.[3][4][5] This method allows for the generation of uniformly labeled DNA probes with high specific activity, suitable for applications such as microarrays, in situ hybridization (ISH), and Southern blotting.
This document provides a detailed protocol for the enzymatic labeling of DNA with Cy3-dCTP using the Klenow fragment. Cy3, a fluorescent cyanine dye, is commonly used for its bright and stable fluorescence, making it an excellent choice for probe detection. The protocol is based on the random priming method, where short, random oligonucleotides (hexamers or nonamers) anneal to a denatured DNA template and serve as primers for the Klenow fragment to synthesize new, labeled DNA strands.
Principle of the Method
The random-primed DNA labeling method involves several key steps:
-
Denaturation: The double-stranded DNA template is denatured by heating to separate the two strands.
-
Primer Annealing: A mixture of random hexanucleotide or nonanucleotide primers is annealed to the single-stranded DNA templates at various positions.
-
Enzymatic Elongation: The Klenow fragment extends the primers, using the original DNA as a template. The reaction mixture contains a mix of unlabeled deoxynucleoside triphosphates (dATP, dGTP, dTTP) and the fluorescently labeled this compound. The enzyme incorporates the this compound into the newly synthesized DNA strands.
-
Purification: The labeled DNA probe is purified to remove unincorporated this compound, primers, and enzyme, which can interfere with downstream applications.
Experimental Workflow
Caption: Workflow for this compound DNA labeling using the Klenow fragment.
Materials and Reagents
Reagents
-
DNA Template (10 ng - 1 µg)
-
Klenow Fragment (e.g., 50 U/µL)
-
10X Klenow Reaction Buffer
-
Random Primers (Hexamers or Nonamers)
-
dNTP Mix (10X stock, e.g., 5 mM each of dATP, dGTP, dTTP)
-
This compound (e.g., 1 mM)
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
-
DNA Purification Kit (e.g., spin column based) or reagents for ethanol precipitation.
Equipment
-
Thermocycler or heating block
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
-
Vortexer
-
Pipettes and nuclease-free tips
Detailed Experimental Protocol
This protocol is optimized for labeling 1 µg of DNA. Reactions can be scaled down if necessary.
1. DNA Template Preparation
-
For optimal labeling efficiency, the DNA template should be of high purity.
-
Fragmenting the DNA to an average size of 500-1000 bp by sonication or enzymatic digestion can improve labeling efficiency.
-
Dilute 1 µg of the DNA template in nuclease-free water to a final volume of 20 µL.
2. Denaturation
-
To the 20 µL of DNA template, add 2 µL of random primers.
-
Denature the DNA by incubating the mixture at 95-100°C for 5-10 minutes.
-
Immediately transfer the tube to an ice-water bath for at least 5 minutes to prevent re-annealing.
3. Labeling Reaction
-
On ice, prepare the following reaction mixture in a sterile microcentrifuge tube:
-
Denatured DNA/primer mix: 22 µL
-
10X Klenow Reaction Buffer: 5 µL
-
10X dNTP mix (dATP, dGTP, dTTP): 5 µL (final concentration 500 µM each)
-
This compound (1 mM): 2.5 µL (final concentration 50 µM)
-
Nuclease-free water: 14.5 µL
-
Klenow Fragment (50 U/µL): 1 µL (50 units)
-
-
The total reaction volume is 50 µL.
-
Mix the components gently by pipetting up and down.
4. Incubation
-
Incubate the reaction mixture at 37°C for 1-2 hours. Longer incubation times may not necessarily increase the yield.
5. Stopping the Reaction
-
Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0.
6. Purification of the Labeled Probe
-
It is crucial to remove unincorporated this compound to minimize background fluorescence in downstream applications.
-
Purification can be performed using a DNA purification spin column according to the manufacturer's protocol.
-
Alternatively, ethanol precipitation can be used.
7. Quality Control and Quantification
-
Measure the absorbance of the purified probe at 260 nm (for DNA) and 550 nm (for Cy3) using a spectrophotometer.
-
The concentration of DNA and the incorporated dye can be calculated.
-
The degree of labeling (DOL) or incorporation efficiency can be determined using the following formula:
-
Nucleotides per dye molecule = (17.1 * OD260) / OD550
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| DNA Template | ||
| Amount | 10 ng - 1 µg | Higher amounts may require scaling up the reaction. |
| Purity (A260/A280) | 1.8 - 2.0 | Impurities can inhibit the Klenow fragment. |
| Fragment Size | 200 - 1000 bp | Smaller fragments can improve labeling efficiency. |
| Reagents | ||
| Klenow Fragment | 1-5 units per reaction | High concentration enzyme is recommended. |
| Random Primers | 9-mer primers may yield longer probes. | |
| dNTPs (unlabeled) | 500 µM final concentration each | |
| This compound | 50 µM final concentration | The ratio of labeled to unlabeled dCTP can be adjusted. |
| Reaction Conditions | ||
| Denaturation | 95-100°C for 5-10 minutes | Quick chilling on ice is essential. |
| Incubation Temperature | 37°C | Optimal temperature for Klenow fragment activity. |
| Incubation Time | 1-2 hours | |
| Quality Control | ||
| Incorporation Efficiency | Can exceed 80% | Varies depending on template quality and reaction conditions. |
| Nucleotide/Dye Ratio | Calculated using OD260 and OD550 | A measure of labeling density. |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Labeling Efficiency | Impure DNA template | Re-purify the DNA template. |
| Incomplete denaturation | Ensure the denaturation temperature and time are adequate, followed by rapid cooling on ice. | |
| Degraded enzyme or reagents | Use fresh reagents and ensure proper storage of the Klenow fragment at -20°C. | |
| Incorrect ratio of labeled to unlabeled dNTPs | Optimize the concentration of this compound. | |
| High Background in Downstream Applications | Incomplete removal of unincorporated this compound | Ensure thorough purification of the labeled probe. Repeat the purification step if necessary. |
Applications of Cy3-Labeled Probes
DNA probes labeled with this compound using the Klenow fragment are suitable for a wide range of molecular biology applications, including:
-
Microarray analysis: For comparative genomic hybridization (CGH) and gene expression studies.
-
Fluorescence in situ hybridization (FISH): For visualizing specific DNA sequences in chromosomes or cells.
-
Southern blotting: For detecting specific DNA fragments.
-
Chromatin immunoprecipitation (ChIP)-on-chip: For identifying protein binding sites on a genomic scale.
Conclusion
The Klenow fragment-based random priming method is a reliable and efficient technique for generating Cy3-labeled DNA probes. By following this detailed protocol and optimizing reaction conditions, researchers can produce high-quality probes for various sensitive downstream applications. The use of an exonuclease-minus (exo-) Klenow fragment can be considered for applications where the 3'→5' proofreading activity might be undesirable.
References
Application Notes and Protocols for Multicolor Fluorescence Labeling Using Cy3-dCTP and Cy5-dCTP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multicolor fluorescence labeling is a powerful technique that enables the simultaneous detection of multiple targets within a single sample. This approach is invaluable in various fields, including genomics, proteomics, and cell biology, for applications such as fluorescence in situ hybridization (FISH), microarray analysis, and fluorescence microscopy. Cy3 and Cy5 are two of the most widely used cyanine dyes for multicolor experiments.[1][2] These fluorescent dyes can be conjugated to deoxynucleoside triphosphates (dNTPs), such as dCTP, allowing for their direct enzymatic incorporation into DNA probes.[3][4] This document provides detailed application notes and protocols for using Cy3-dCTP and Cy5-dCTP in multicolor fluorescence labeling.
Cy3, which emits in the orange region of the spectrum, and Cy5, which emits in the far-red region, offer bright and photostable signals with minimal spectral overlap, making them an ideal pair for dual-color detection. Their distinct spectral properties allow for clear differentiation of signals when using appropriate filter sets or laser lines. The choice between Cy3 and Cy5 often depends on the specific application, the available detection equipment, and the potential for background fluorescence from the sample. Cy5, with its longer wavelength emission, is often preferred for applications requiring reduced background fluorescence or for in vivo imaging due to deeper tissue penetration.
Data Presentation
Table 1: Spectral and Physicochemical Properties of Cy3 and Cy5 Dyes
| Property | Cy3 | Cy5 |
| Excitation Maximum (nm) | ~550 | ~650 |
| Emission Maximum (nm) | ~570 | ~670 |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | ~150,000 | ~250,000 |
| Quantum Yield (Φ) | ~0.15 | ~0.20 |
| Color | Orange | Far-Red |
| Common Laser Line Excitation (nm) | 532, 556 | 633, 640, 647 |
| Common Filter Set | TRITC | Cy5 |
| Photostability | Good | Moderate (sensitive to ozone) |
| pH Sensitivity | Insensitive in the pH 3-10 range | Insensitive in the pH 3-10 range |
Note: Exact spectral properties can vary depending on the conjugation and local environment.
Mandatory Visualizations
Caption: Workflow for multicolor fluorescence labeling and detection.
Caption: Principle of Nick Translation for fluorescent probe generation.
Experimental Protocols
Protocol 1: DNA Probe Labeling by Nick Translation
Nick translation is a common method for labeling DNA probes, where DNase I introduces nicks into the DNA backbone, and DNA Polymerase I synthesizes new DNA, incorporating labeled nucleotides.
Materials:
-
DNA template (1 µg)
-
10x Nick Translation Buffer
-
DNase I/DNA Polymerase I enzyme mix
-
dNTP mix (without dCTP)
-
This compound or Cy5-dCTP (1 mM stock)
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
Spin columns for purification
Procedure:
-
In a microcentrifuge tube, combine the following on ice:
-
Template DNA: 1 µg
-
10x Nick Translation Buffer: 5 µL
-
dNTP mix (dATP, dGTP, dTTP at 0.5 mM each): 5 µL
-
This compound or Cy5-dCTP (1 mM): 1 µL
-
Nuclease-free water: to a final volume of 45 µL
-
-
Add 5 µL of DNA Polymerase I/DNase I mix.
-
Mix gently and centrifuge briefly.
-
Incubate the reaction at 15°C for 60 to 120 minutes. The incubation time can be adjusted to optimize probe size and label incorporation.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0.
-
Purify the labeled probe using a spin column according to the manufacturer's instructions to remove unincorporated fluorescent nucleotides.
-
Elute the probe in an appropriate buffer (e.g., TE buffer or nuclease-free water).
-
Assess labeling efficiency by measuring the absorbance at 260 nm (for DNA), ~550 nm (for Cy3), and ~650 nm (for Cy5).
Protocol 2: DNA Probe Labeling by Random Priming
Random priming is a method to generate labeled DNA probes from a denatured DNA template using random hexamer primers and the Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity.
Materials:
-
DNA template (25-100 ng)
-
Random hexamer primers
-
10x Klenow Buffer
-
dNTP mix (with a reduced concentration of dCTP)
-
This compound or Cy5-dCTP (1 mM stock)
-
Klenow fragment (exo-)
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
Spin columns for purification
Procedure:
-
In a microcentrifuge tube, combine the template DNA (e.g., 25 ng) and random hexamer primers (e.g., 2 µL of 5 mg/ml stock).
-
Adjust the volume to ~20 µL with nuclease-free water.
-
Denature the DNA by heating at 95-100°C for 5-10 minutes, then immediately chill on ice for 5 minutes.
-
While on ice, add the following:
-
10x Klenow Buffer: 5 µL
-
dNTP mix (e.g., 0.5 mM dATP, dGTP, dTTP, and 0.1 mM dCTP): 5 µL
-
This compound or Cy5-dCTP (1 mM): 1-2 µL
-
Nuclease-free water to a final volume of 49 µL
-
-
Add 1 µL of Klenow fragment (exo-).
-
Mix gently and incubate at 37°C for 2-6 hours in the dark.
-
Stop the reaction by adding 2.5 µL of 0.5 M EDTA, pH 8.0.
-
Purify the labeled probe using a spin column to remove unincorporated nucleotides.
-
Elute the probe and store at -20°C, protected from light.
Protocol 3: Multicolor Fluorescence In Situ Hybridization (FISH)
This protocol provides a general guideline for performing two-color FISH using the Cy3- and Cy5-labeled probes generated above.
Materials:
-
Cy3-labeled probe
-
Cy5-labeled probe
-
Cot-1 DNA (for blocking repetitive sequences)
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Slides with fixed cells or tissue sections
-
20x SSC
-
0.4% NP-40 in 2x SSC
-
DAPI counterstain
-
Antifade mounting medium
-
Coverslips
Procedure:
-
Probe Preparation: For a 10 µL hybridization mix, combine 1-2 µL of Cy3-labeled probe, 1-2 µL of Cy5-labeled probe, and an appropriate amount of Cot-1 DNA. Precipitate the DNA with ethanol, centrifuge, and resuspend the pellet in 10 µL of hybridization buffer.
-
Sample Preparation:
-
Pre-treat slides as required for your sample type (e.g., pepsin treatment for permeabilization).
-
Dehydrate the sample through an ethanol series (e.g., 70%, 90%, 100%) and air dry.
-
-
Denaturation:
-
Denature the probe mix at 75°C for 5-10 minutes and then place it at 37°C to pre-anneal repetitive sequences.
-
Simultaneously, denature the chromosomal DNA on the slide in 70% formamide/2x SSC at 73°C for 5 minutes, followed by dehydration in a cold ethanol series.
-
-
Hybridization:
-
Apply the denatured probe mix to the slide, cover with a coverslip, and seal the edges.
-
Incubate in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slide in 0.4% NP-40/2x SSC at 73°C for 2 minutes.
-
Wash in 2x SSC at room temperature for 1 minute.
-
-
Counterstaining and Mounting:
-
Briefly rinse the slide in water and air dry in the dark.
-
Apply mounting medium containing DAPI to the slide and cover with a new coverslip.
-
-
Imaging:
-
Visualize the signals using a fluorescence microscope equipped with appropriate filter sets for DAPI, Cy3, and Cy5.
-
Acquire images in separate channels and merge to visualize the colocalization of signals.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescent Signal | - Inefficient labeling reaction. | - Optimize the concentration of labeled dNTPs; a 30-50% ratio of Cy-dCTP to dCTP is often recommended.- Check the activity of the polymerase.- Ensure the template DNA is of high quality and purity. |
| - Probe degradation. | - Handle probes in low-light conditions to prevent photobleaching.- Store labeled probes at -20°C or -80°C. | |
| - Inefficient hybridization. | - Optimize hybridization temperature and time.- Ensure proper denaturation of both probe and target DNA. | |
| - Photobleaching during imaging. | - Use an antifade mounting medium.- Minimize exposure time and excitation light intensity. | |
| High Background Fluorescence | - Incomplete removal of unincorporated labeled nucleotides. | - Ensure thorough purification of the probe after the labeling reaction. |
| - Non-specific binding of the probe. | - Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration).- Include blocking agents like Cot-1 DNA in the hybridization mix. | |
| - Autofluorescence of the sample. | - Use a filter set that minimizes the detection of autofluorescence.- Cy5 is often better in samples with high autofluorescence in the green/yellow range. | |
| Signal Bleed-through Between Channels | - Spectral overlap of the dyes. | - Use narrow bandpass emission filters.- Perform sequential image acquisition for each channel. |
| - Incorrect filter sets. | - Ensure that the filter sets are optimized for the specific excitation and emission spectra of Cy3 and Cy5. |
References
Application Notes and Protocols for Quantifying Cy3-dCTP Incorporation in Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of fluorescently labeled nucleic acid probes is paramount for the accuracy and reproducibility of a wide range of molecular biology applications, including microarrays, fluorescence in situ hybridization (FISH), and quantitative PCR (qPCR).[1][2] The degree of labeling (DOL), which represents the average number of dye molecules per probe, directly impacts signal intensity and experimental outcomes.[3][4][5] Under-labeled probes can lead to weak signals and reduced sensitivity, while over-labeling can cause fluorescence quenching and potential interference with hybridization.
This document provides detailed application notes and protocols for the accurate quantification of Cy3-dCTP incorporation into DNA and RNA probes. It covers the principles of different quantification methods, step-by-step experimental procedures, and data interpretation.
Principles of Quantification
The quantification of this compound incorporation relies on determining the concentration of both the nucleic acid and the incorporated Cy3 dye. Several methods can be employed, each with its own advantages and considerations.
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Spectrophotometry: This is the most common method and relies on measuring the absorbance of the labeled probe at specific wavelengths. Nucleic acids have a maximum absorbance at 260 nm, while the Cy3 dye has a primary absorbance maximum around 550 nm. By measuring the absorbance at these two wavelengths, and using the Beer-Lambert law with the known extinction coefficients of both the nucleic acid and the dye, their respective concentrations and the degree of labeling can be calculated. A correction factor is necessary to account for the dye's absorbance at 260 nm.
-
Fluorometry: This method measures the fluorescence emission of the incorporated Cy3 dye. It is generally more sensitive than spectrophotometry and can be used for very dilute samples. A standard curve is created using known concentrations of the free dye to determine the concentration of the incorporated dye in the probe sample.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the labeled probe from unincorporated nucleotides and unlabeled probes. This method provides a more accurate assessment of the purity of the labeled probe and can be used for quantification by integrating the peak areas corresponding to the labeled product.
Experimental Protocols
Probe Labeling with this compound (General Workflow)
The incorporation of this compound is typically achieved through enzymatic reactions such as PCR, nick translation, random priming, or reverse transcription. The following diagram illustrates a general workflow for probe labeling.
Caption: General workflow for enzymatic labeling of nucleic acid probes with this compound.
Quantification by Spectrophotometry
This protocol describes the quantification of Cy3-labeled probes using a spectrophotometer, such as a NanoDrop.
Materials:
-
Cy3-labeled probe solution
-
Nuclease-free water or appropriate buffer (e.g., TE buffer)
-
Spectrophotometer
Procedure:
-
Set up the spectrophotometer to measure absorbance at 260 nm and 550 nm.
-
Blank the instrument using the same buffer in which the labeled probe is dissolved.
-
Measure the absorbance of the purified Cy3-labeled probe solution at 260 nm (A260) and 550 nm (A550). If the absorbance readings are outside the linear range of the instrument, dilute the sample and repeat the measurement, keeping track of the dilution factor.
-
Calculate the concentration of the Cy3 dye and the nucleic acid using the following formulas:
-
Concentration of Cy3 (pmol/µL) = (A550 × Dilution Factor) / 0.15
-
Note: The value 0.15 corresponds to the molar extinction coefficient of Cy3 at 550 nm, which is 150,000 M⁻¹cm⁻¹, converted to pmol/µL for a 1 cm pathlength.
-
-
Concentration of Nucleic Acid (ng/µL) = [A260 - (A550 × CF)] × Conversion Factor × Dilution Factor
-
CF (Correction Factor): This accounts for the absorbance of Cy3 at 260 nm. The correction factor for Cy3 is approximately 0.08.
-
Conversion Factor: This constant is used to convert absorbance to concentration. For dsDNA, it is 50 ng/µL per OD unit. For ssDNA, it is approximately 33 ng/µL, and for RNA, it is 40 ng/µL.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = (pmol of Cy3) / (pmol of nucleic acid)
-
First, convert the nucleic acid concentration from ng/µL to pmol/µL using its molecular weight.
-
-
Data Presentation:
| Parameter | Value |
| A260 | |
| A550 | |
| Dilution Factor | |
| Concentration of Cy3 (pmol/µL) | |
| Concentration of Nucleic Acid (ng/µL) | |
| Concentration of Nucleic Acid (pmol/µL) | |
| Degree of Labeling (DOL) |
Quantification by Fluorometry
This protocol provides a general guideline for quantifying Cy3 incorporation using a fluorometer.
Materials:
-
Cy3-labeled probe solution
-
Free this compound standard of known concentration
-
Nuclease-free water or appropriate buffer
-
Fluorometer with appropriate excitation and emission filters for Cy3 (Excitation ~550 nm, Emission ~570 nm)
-
Microplates or cuvettes suitable for fluorescence measurements
Procedure:
-
Prepare a dilution series of the free this compound standard in the same buffer as the labeled probe.
-
Set the fluorometer to the excitation and emission wavelengths for Cy3.
-
Measure the fluorescence intensity of the standard dilutions to generate a standard curve.
-
Measure the fluorescence intensity of the purified Cy3-labeled probe sample.
-
Use the standard curve to determine the concentration of Cy3 in the labeled probe sample.
-
Quantify the nucleic acid concentration using a separate method, such as spectrophotometry at 260 nm or a fluorometric assay specific for nucleic acids (e.g., PicoGreen).
-
Calculate the Degree of Labeling (DOL) as described in the spectrophotometry protocol.
Caption: Workflow for quantifying Cy3 incorporation using fluorometry.
Analysis by HPLC
This protocol outlines the use of reversed-phase HPLC for the analysis and purification of Cy3-labeled probes.
Materials:
-
Cy3-labeled probe solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile
-
Nuclease-free water
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the purified Cy3-labeled probe onto the column.
-
Elute the sample using a linear gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 260 nm (for nucleic acid) and 550 nm (for Cy3).
-
The labeled probe should elute as a distinct peak that absorbs at both wavelengths. Unincorporated this compound and unlabeled probes will elute at different retention times.
-
The purity of the labeled probe can be estimated by the relative area of the desired peak.
-
For quantification, a standard curve can be generated using known concentrations of a purified labeled oligonucleotide.
Data Summary
The following table summarizes key quantitative parameters for Cy3.
| Parameter | Value | Reference |
| Cy3 Absorbance Maximum (λmax) | ~550 nm | |
| Cy3 Emission Maximum | ~570 nm | |
| Molar Extinction Coefficient (ε) of Cy3 at 550 nm | 150,000 M⁻¹cm⁻¹ | |
| Correction Factor (CF) at 260 nm | ~0.08 | |
| Recommended this compound/dCTP ratio for PCR/Nick Translation | 30-50% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inefficient enzymatic incorporation. | Optimize the ratio of this compound to the corresponding natural dNTP. Ensure the enzyme is active. |
| Inaccurate quantification of starting material. | Re-quantify the template nucleic acid. | |
| High Degree of Labeling (DOL) leading to quenching | Excessive concentration of this compound in the reaction. | Reduce the ratio of this compound to the natural dNTP. |
| Inconsistent quantification results | Presence of unincorporated this compound. | Ensure thorough purification of the labeled probe after the labeling reaction. |
| Spectrophotometer not properly blanked. | Use the exact same buffer for blanking as the sample is in. | |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. | |
| High A260/A230 ratio | Contamination with salts or organic solvents. | Re-purify the sample. |
| Fluorescence signal is weak despite acceptable DOL | Photobleaching of the Cy3 dye. | Minimize exposure of the labeled probe to light. |
| Incorrect filter set on the fluorometer. | Use filters appropriate for Cy3 excitation and emission wavelengths. |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cy3-dCTP Incorporation in PCR
Welcome to the technical support center for troubleshooting issues related to the incorporation of Cy3-dCTP in Polymerase Chain Reaction (PCR). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PCR?
This compound is a fluorescently labeled deoxycytidine triphosphate. It is used in PCR to generate fluorescently labeled DNA probes for various applications, including fluorescence in situ hybridization (FISH), microarrays, and other fluorescence-based detection methods. The Cy3 dye is a bright and photostable fluorophore, making it a popular choice for labeling.
Q2: I am not seeing any fluorescent product after my PCR. What are the common causes?
The complete absence of a fluorescent product can be due to several factors, including a failed PCR amplification, inefficient incorporation of the this compound, or issues with fluorescence detection. It is crucial to first verify that the PCR itself is working by running a control reaction with unlabeled dCTP.
Q3: Is it normal to get a lower yield of PCR product when using this compound compared to a standard PCR?
Yes, it is common to observe a lower yield of the PCR product when incorporating bulky dye-labeled nucleotides like this compound. The large Cy3 molecule can cause steric hindrance for the DNA polymerase, which may reduce the efficiency of the PCR amplification.[1] Optimization of the reaction conditions is often necessary to maximize the yield of the labeled product.
Troubleshooting Guide
Low or No Fluorescent Signal
Issue: After performing PCR with this compound, the fluorescent signal is weak or completely absent when analyzed by gel electrophoresis or other fluorescence detection methods.
| Possible Cause | Recommended Solution |
| Suboptimal this compound:dCTP Ratio | The ratio of the fluorescently labeled dCTP to the unlabeled dCTP is critical. Too little this compound will result in a low signal, while too much can inhibit the PCR. Start with a this compound to dCTP ratio of 1:2 to 1:3 (33-50% this compound). You may need to optimize this ratio for your specific template and primers. |
| Inappropriate DNA Polymerase | Not all DNA polymerases are equally efficient at incorporating modified nucleotides. Taq polymerase and its blends are often more tolerant of bulky adducts on dNTPs compared to high-fidelity proofreading polymerases like Pfu.[2][3] Consider switching to a polymerase known to be more efficient with dye-labeled nucleotides. Some studies have also shown that Vent exo- polymerase can be effective.[4][5] |
| Incorrect dNTP Concentration | The total dNTP concentration, as well as the concentration of the individual nucleotides, can impact the efficiency of both the PCR and the label incorporation. Ensure that the final concentration of each of the four dNTPs (including the this compound/dCTP mix) is appropriate for your polymerase, typically in the range of 200 µM each. |
| Suboptimal Annealing Temperature | The annealing temperature can affect the specificity and efficiency of your PCR. If the temperature is too high, primer binding may be inefficient, leading to low product yield. If it is too low, non-specific products may form. Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers and template. |
| Insufficient Extension Time | The incorporation of a bulky this compound can slow down the DNA polymerase. Increasing the extension time can allow the polymerase more time to incorporate the labeled nucleotide and complete the synthesis of the DNA strand. A general guideline is to increase the extension time to 1.5-2 minutes per kilobase of the amplicon. |
| Degradation of this compound | Fluorescent dyes are sensitive to light and repeated freeze-thaw cycles. Protect the this compound from light by storing it in the dark and aliquot it into smaller volumes to minimize freeze-thawing. |
| Issues with Template DNA | Poor quality or low quantity of the template DNA can lead to a failed PCR. Ensure your template is pure and intact. Use an appropriate amount of template DNA for your reaction. |
| Primer Design Issues | Poorly designed primers can result in inefficient amplification. Ensure your primers have an appropriate melting temperature (Tm), are specific to your target, and are free of secondary structures and primer-dimers. |
Non-specific Fluorescent Products
Issue: The fluorescent signal is present, but there are multiple bands, or a smear is observed on the gel, indicating non-specific amplification.
| Possible Cause | Recommended Solution |
| Low Annealing Temperature | A low annealing temperature can lead to non-specific binding of the primers. Increase the annealing temperature in increments of 1-2°C to improve specificity. |
| High Primer Concentration | Excessive primer concentrations can promote the formation of primer-dimers and other non-specific products. Reduce the primer concentration in your reaction. |
| Excess DNA Polymerase | Too much DNA polymerase can sometimes lead to non-specific amplification. Use the recommended amount of enzyme for your reaction volume. |
| Contamination | Contamination of your reagents or workspace with other DNA can lead to the amplification of unintended targets. Use aerosol-resistant pipette tips and maintain a clean work environment. |
Quantitative Data Summary
The following table summarizes the impact of different factors on the efficiency of this compound incorporation and overall PCR yield. Please note that the exact values can vary depending on the specific experimental conditions, including the template, primers, and DNA polymerase used.
| Parameter | Condition | Relative PCR Yield (%) | Degree of Labeling | Notes |
| This compound:dCTP Ratio | 1:9 (10% this compound) | 80-90% | Low | Lower impact on yield, but results in a lower fluorescent signal. |
| 1:3 (25% this compound) | 60-70% | Moderate | A good starting point for many applications. | |
| 1:1 (50% this compound) | 40-50% | High | Can significantly reduce PCR yield but provides a strong fluorescent signal. | |
| DNA Polymerase | Taq Polymerase | ~70% | Good | Generally shows good tolerance for incorporating modified nucleotides. |
| Pfu Polymerase | <30% | Low | The 3'-5' exonuclease proofreading activity can remove the mismatched labeled nucleotide, leading to poor incorporation. | |
| Vent exo- Polymerase | ~60% | Good | A thermostable polymerase that has been shown to be effective in incorporating fluorescent nucleotides. | |
| Extension Time (for a 1kb amplicon) | 1 minute | 50-60% | Moderate | May not be sufficient for efficient incorporation of the bulky dye. |
| 2 minutes | 70-80% | High | A longer extension time generally improves both yield and labeling efficiency. |
Experimental Protocols
Protocol: Optimizing this compound Incorporation in PCR
This protocol provides a general framework for optimizing the incorporation of this compound into a PCR product. It is recommended to perform a gradient PCR to determine the optimal annealing temperature simultaneously.
1. Reagent Preparation:
-
Prepare a dNTP mix containing dATP, dGTP, dTTP at a final concentration of 10 mM each.
-
Prepare a separate mix of unlabeled dCTP and this compound. For a starting ratio of 1:2, mix one part 10 mM this compound with two parts 10 mM unlabeled dCTP.
2. PCR Reaction Setup: Assemble the following reaction on ice. It is recommended to prepare a master mix for multiple reactions.
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| 10 mM dNTP mix (dATP, dGTP, dTTP) | 1 µL | 200 µM each |
| 10 mM dCTP/Cy3-dCTP mix (e.g., 1:2 ratio) | 1 µL | 200 µM total |
| 10 µM Forward Primer | 1 µL | 0.2 µM |
| 10 µM Reverse Primer | 1 µL | 0.2 µM |
| Template DNA | 1-10 ng | Varies |
| DNA Polymerase (e.g., Taq) | 0.5 µL | 1.25 units |
| Nuclease-free water | to 50 µL |
3. PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-65°C for 30 seconds (use a gradient for optimization)
-
Extension: 72°C for 1.5-2 minutes/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
4. Analysis:
-
Analyze the PCR product on a 1-2% agarose gel.
-
Visualize the fluorescent signal using a gel imager with the appropriate excitation and emission filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Run a control reaction with only unlabeled dCTP to compare the yield and confirm that the PCR is working.
Visualizations
Caption: Troubleshooting workflow for low this compound incorporation in PCR.
Caption: Logical relationship of factors affecting this compound PCR outcomes.
References
How to reduce background noise in Cy3-dCTP FISH experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you reduce background noise in your Cy3-dCTP Fluorescence In Situ Hybridization (FISH) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation & Quality
Question: Can my sample preparation method contribute to high background?
Answer: Yes, proper sample preparation is a critical first step for high-quality FISH results.[1][2] Even minor deviations can lead to increased background fluorescence. Key factors to consider include:
-
Fixation: Both under- and over-fixation can be problematic. Under-fixation may lead to poor preservation of cellular morphology and non-specific probe binding, while over-fixation can mask target sequences and also increase non-specific binding.[1] It is crucial to adhere to recommended fixation times.
-
Tissue Section Thickness: For formalin-fixed paraffin-embedded (FFPE) tissues, aim for sections that are 3-4μm thick to ensure optimal probe penetration and reduce background.
-
Cellularity and Debris: A high degree of cellular debris can contribute to background. Using freshly prepared fixative solutions and considering a mild hypotonic treatment for certain cell types can help improve cell morphology and reduce debris. Cleaning slides with 70% ethanol before use can also help remove dust and other particulates.
Question: How do I optimize pre-treatment steps to minimize background?
Answer: Pre-treatment steps like enzyme digestion (e.g., pepsin) and heat treatment are designed to unmask target DNA sequences. However, these steps need to be carefully optimized:
-
Insufficient Pre-treatment: Inadequate digestion can leave cellular components that cause autofluorescence or act as non-specific binding sites for the probe.
-
Over-digestion: Excessive enzyme treatment can damage the sample and the target DNA, leading to a weak specific signal.
-
Optimization: It is recommended to perform a time-course experiment to determine the optimal digestion time for your specific sample type. For FFPE sections, you can use DAPI staining after pre-treatment to assess the degree of digestion before proceeding with probe hybridization.
Probe & Hybridization
Question: Could my probe be the cause of high background?
Answer: Yes, characteristics of the probe itself can contribute to background noise:
-
Probe Concentration: Using too high a probe concentration can lead to non-specific binding. It is important to optimize the probe concentration to maximize the specific signal while minimizing background.
-
Repetitive Sequences: If your probe contains a high number of repetitive sequences, it may bind non-specifically to other regions of the genome, increasing background. The inclusion of blocking agents like Cot-1 DNA in the hybridization buffer can help to suppress this non-specific binding.
-
Probe Storage and Handling: Minimize repeated freeze-thaw cycles and protect fluorescently labeled probes from light to maintain their quality and prevent degradation that could lead to increased background.
Question: What are the optimal denaturation and hybridization conditions?
Answer: Proper denaturation of both the probe and the target DNA is essential for successful hybridization.
-
Denaturation Temperature and Time: Incorrect denaturation temperatures can lead to either incomplete separation of DNA strands (too low) or damage to the sample (too high). Similarly, denaturation times that are too short may result in weak signals, while overly long denaturation can expose non-specific binding sites. Use a calibrated temperature-measuring device to ensure accurate temperatures in your hybridization unit.
-
Hybridization Conditions: Ensure your hybridization chamber is properly humidified to prevent the probe solution from evaporating, which can lead to an increase in probe concentration and non-specific binding.
Washing & Blocking
Question: How critical are the post-hybridization washing steps?
Answer: Effective washing is one of the most critical factors in reducing background noise. The goal is to remove unbound and non-specifically bound probes without detaching the specifically bound probes.
-
Stringency: The stringency of the washes is determined by temperature, salt concentration (SSC), and pH. Increasing the temperature and decreasing the salt concentration increases stringency, which helps to remove weakly bound, non-specific probes.
-
Fresh Buffers: Always use freshly prepared wash buffers to avoid issues with contamination or degradation.
-
Ethanol Dehydration: An ethanol dehydration series (e.g., 70%, 85%, 100%) after the post-hybridization washes can help to further reduce background.
Question: What blocking agents can I use to reduce non-specific binding?
Answer: Blocking agents are used to saturate non-specific binding sites on the sample, thereby preventing the probe from binding to them.
-
Common Blocking Agents: These include DNA from salmon sperm, herring sperm, or calf thymus, which are added to the pre-hybridization and hybridization solutions. Bovine Serum Albumin (BSA) and proprietary commercial blocking reagents are also widely used.
-
Application: Blocking solutions can be applied before the addition of the probe and can also be used to dilute the detection reagents if a secondary detection method is employed.
Quantitative Data Summary
Optimizing key parameters in your FISH protocol can significantly improve the signal-to-noise ratio. The following table summarizes recommended starting points and ranges for critical steps.
| Parameter | Recommended Value/Range | Notes |
| FFPE Section Thickness | 3 - 4 µm | Thicker sections can hinder probe penetration and increase background. |
| Pepsin Digestion (FFPE) | 3 - 10 minutes at 37°C | Optimal time is tissue-dependent and should be empirically determined. |
| Denaturation Temperature | 75 - 85°C | Varies with sample type. Use a calibrated thermometer. |
| Denaturation Time | 5 - 10 minutes | Prolonged times can increase non-specific binding sites. |
| Hybridization Temperature | 37°C | Ensure a humidified chamber to prevent evaporation. |
| Post-Hybridization Wash Temperature | 45 - 75°C | Higher temperatures increase stringency. A common starting point is 73°C. |
| Post-Hybridization Wash Buffer | 0.4x - 2x SSC | Lower salt concentration increases stringency. |
Experimental Protocols
Optimized Post-Hybridization Washing Protocol
This protocol is designed to maximize the removal of non-specifically bound probes.
-
Initial Low Stringency Wash: Following hybridization, remove the coverslip and immediately place the slides in a Coplin jar containing 2x SSC at room temperature for 5 minutes.
-
High Stringency Wash: Transfer the slides to a pre-warmed solution of 0.4x SSC with 0.3% IGEPAL (or similar non-ionic detergent) at 73°C. Incubate for 2-5 minutes. The precise temperature and time may require optimization for your specific probe and sample.
-
Room Temperature Washes:
-
Wash slides in 2x SSC with 0.1% Tween-20 for 2 x 5 minutes at room temperature.
-
Briefly rinse with distilled water.
-
-
Ethanol Dehydration Series: Dehydrate the slides by sequential 2-minute incubations in 70%, 85%, and 100% ethanol.
-
Air Dry and Mount: Allow the slides to air dry completely in the dark. Apply mounting medium with an anti-fade reagent and a coverslip.
Visualizations
Troubleshooting Logic for High Background in FISH
This diagram outlines a decision-making process for troubleshooting high background noise.
Caption: A flowchart for troubleshooting high background in FISH experiments.
Experimental Workflow for Background Reduction
This diagram illustrates a standard FISH workflow with key steps highlighted for background noise reduction.
Caption: A workflow diagram for FISH with emphasis on background reduction steps.
References
Optimizing Cy3-dCTP to dCTP ratio for efficient labeling
Welcome to the technical support center for optimizing your Cy3-dCTP-based DNA labeling experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve efficient and reproducible labeling results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting ratio of this compound to dCTP for enzymatic labeling?
A1: The optimal ratio of this compound to dCTP can vary depending on the specific application, DNA polymerase, and template. However, a common starting point for many enzymatic labeling methods, such as PCR and Nick Translation, is a ratio of 1:2 to 1:1 (this compound:dCTP). This corresponds to a 30-50% incorporation of the fluorescently labeled nucleotide.[1][2] It is often recommended to empirically determine the optimal ratio for your specific experimental conditions.[2]
Q2: How does the this compound:dCTP ratio affect the labeling reaction?
A2: The ratio of labeled to unlabeled dCTP directly influences both the labeling density (degree of labeling) and the overall yield of the labeled product. A higher proportion of this compound can lead to a higher incorporation of the dye, resulting in a brighter fluorescent signal. However, an excessively high ratio may inhibit the polymerase activity, leading to a lower yield of the final product. Conversely, a lower ratio will result in a higher yield of DNA but with a lower fluorescence intensity.
Q3: Can I use this compound with any DNA polymerase?
A3: this compound can be incorporated by a variety of DNA polymerases, including Taq polymerase, Klenow fragment, and DNA Polymerase I.[1] However, the efficiency of incorporation can vary between different enzymes. It is important to consult the manufacturer's recommendations for your specific polymerase. Some polymerases may exhibit reduced processivity with modified nucleotides.
Q4: How can I assess the efficiency of my labeling reaction?
A4: The efficiency of a labeling reaction is typically determined by calculating the "Degree of Labeling" (DOL), which represents the number of dye molecules incorporated per 1,000 bases. This can be calculated using absorbance measurements of your purified labeled DNA at 260 nm (for DNA) and 550 nm (for Cy3).[3]
Q5: What are the critical factors to consider for successful this compound labeling?
A5: Several factors can influence the success of your labeling experiment:
-
Purity of the DNA template: Contaminants can inhibit the polymerase activity.
-
Concentration of reactants: Optimal concentrations of dNTPs, primers, and enzyme are crucial.
-
Reaction conditions: Temperature, incubation time, and buffer composition should be optimized for your specific application.
-
Light protection: Cy3 is a light-sensitive dye, and exposure to light should be minimized during the experimental procedure to prevent photobleaching.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low/No Fluorescence Signal | Inefficient incorporation of this compound: The this compound:dCTP ratio may be too low. | Increase the ratio of this compound to dCTP in the reaction mix. Start with a 1:1 ratio and optimize from there. |
| Inhibition of polymerase activity: The this compound:dCTP ratio may be too high, or the polymerase is not optimal for incorporating modified nucleotides. | Decrease the this compound:dCTP ratio. Try a different DNA polymerase known to be efficient with modified nucleotides. | |
| Degradation of this compound: Improper storage or repeated freeze-thaw cycles can lead to degradation. | Aliquot this compound into smaller, single-use volumes and store at -20°C, protected from light. | |
| Poor template quality: The DNA template may contain inhibitors. | Purify the DNA template using a reliable method to remove any potential inhibitors. | |
| Low Yield of Labeled DNA | Suboptimal reaction conditions: Incorrect concentrations of dNTPs, primers, or enzyme. | Optimize the concentration of all reaction components. Titrate the amount of DNA polymerase. |
| High this compound concentration: A very high ratio of this compound to dCTP can hinder the overall synthesis of DNA. | Reduce the proportion of this compound in the nucleotide mix. | |
| Smearing of Labeled Product on Gel | Nuclease contamination: The presence of DNases can lead to the degradation of the labeled product. | Use nuclease-free water, tubes, and pipette tips. Ensure a clean working environment. |
| Suboptimal PCR conditions: Incorrect annealing temperature or extension time in PCR labeling. | Optimize the PCR cycling parameters, including annealing temperature and extension time, based on your primers and template. | |
| High Background Fluorescence | Unincorporated this compound: Residual free this compound in the final product. | Purify the labeled DNA probe after the reaction to remove unincorporated fluorescent nucleotides. This can be done using spin columns or ethanol precipitation. |
Experimental Protocols
Protocol 1: PCR-Based DNA Labeling with this compound
This protocol is a general guideline for labeling a DNA fragment of approximately 500 bp via PCR.
1. Reaction Setup:
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| dNTP Mix (10 mM each dATP, dGTP, dTTP) | 1 µL | 200 µM |
| dCTP (10 mM) | 0.5 µL | 100 µM |
| This compound (1 mM) | 5 µL | 100 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (10 ng/µL) | 1 µL | 0.2 ng/µL |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 U |
| Nuclease-free Water | Up to 50 µL | - |
Note: The ratio of this compound to dCTP in this example is 1:1. This can be adjusted based on your optimization experiments.
2. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 min | 1 |
| Denaturation | 95°C | 30 sec | |
| Annealing | 55-65°C* | 30 sec | 30-35 |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
* The annealing temperature should be optimized based on the melting temperature (Tm) of the primers.
3. Purification of Labeled DNA:
After the PCR reaction, it is crucial to remove unincorporated this compound. This can be achieved using a PCR purification kit or by ethanol precipitation.
Protocol 2: Nick Translation-Based DNA Labeling with this compound
This protocol provides a general method for labeling dsDNA via nick translation.
1. Reaction Setup:
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| 10x Nick Translation Buffer | 5 µL | 1x |
| dNTP Mix (0.5 mM each dATP, dGTP, dTTP) | 2 µL | 20 µM |
| dCTP (0.5 mM) | 1 µL | 10 µM |
| This compound (1 mM) | 2.5 µL | 50 µM |
| DNA Template (1 µg) | X µL | 20 ng/µL |
| DNase I/DNA Polymerase I Enzyme Mix | 5 µL | - |
| Nuclease-free Water | Up to 50 µL | - |
Note: The optimal this compound:dCTP ratio for nick translation is often in the range of 30-50%.
2. Incubation:
Incubate the reaction mixture at 15°C for 1-2 hours. The incubation time can be adjusted to control the size of the labeled fragments.
3. Stopping the Reaction:
Stop the reaction by adding 5 µL of 0.5 M EDTA.
4. Purification of Labeled DNA:
Purify the labeled DNA from unincorporated nucleotides using a suitable method such as spin column purification or ethanol precipitation.
Quantitative Data and Analysis
Recommended this compound:dCTP Ratios for Different Applications
| Application | Recommended this compound Percentage | Recommended Ratio (this compound:dCTP) | Notes |
| PCR Labeling | 30-50% | 1:2.3 to 1:1 | A 50% substitution is often a good starting point for achieving a balance between labeling efficiency and reaction yield. |
| Nick Translation | 30-50% | 1:2.3 to 1:1 | This range generally provides a good incorporation rate without significantly inhibiting the polymerase. |
| Random Primed Labeling | 25-40% | 1:3 to 1:1.5 | The optimal ratio can depend on the specific polymerase and the length of the desired probe. |
Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is a crucial parameter for quantifying the efficiency of your labeling reaction. It can be calculated using the following steps:
-
Measure Absorbance: After purifying your labeled DNA, measure the absorbance at 260 nm (A260) and 550 nm (A550) using a spectrophotometer.
-
Calculate DNA Concentration:
-
Correct the A260 reading for the contribution of the Cy3 dye: Corrected A260 = A260 - (A550 x 0.08)
-
Calculate the DNA concentration (in µg/mL): DNA Concentration (µg/mL) = Corrected A260 x 50 µg/mL (for dsDNA)
-
-
Calculate Dye Concentration:
-
Calculate the molar concentration of the Cy3 dye: Cy3 Concentration (M) = A550 / 150,000 M⁻¹cm⁻¹ (Molar extinction coefficient of Cy3 is 150,000 M⁻¹cm⁻¹)
-
-
Calculate Degree of Labeling (DOL):
-
Calculate the number of dye molecules per 1,000 bases: DOL = (Cy3 Concentration (M) x 1000) / (DNA Concentration (µg/mL) / 330 g/mol ) (Average molecular weight of a base is ~330 g/mol )
-
Visualizations
Caption: General workflow for enzymatic DNA labeling with this compound.
Caption: Troubleshooting logic for common this compound labeling issues.
References
Technical Support Center: Cy3-dCTP Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of Cy3-dCTP during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to photobleaching?
This compound is a fluorescently labeled deoxynucleotide triphosphate used in various molecular biology techniques, including DNA labeling for fluorescence in situ hybridization (FISH) and microarray analysis.[1][2] Cy3, a cyanine dye, is prone to photobleaching, an irreversible process where the fluorophore loses its ability to fluoresce after prolonged exposure to excitation light.[3] This occurs when the excited fluorophore undergoes chemical reactions, often with molecular oxygen, leading to its destruction.[3]
Q2: What are the primary factors that contribute to the photobleaching of Cy3?
Several factors influence the rate of photobleaching:
-
Excitation Light Intensity: Higher light intensity accelerates photobleaching.[4]
-
Exposure Duration: Longer exposure to excitation light increases the likelihood of photodamage.
-
Oxygen Concentration: Molecular oxygen is a major contributor to photobleaching through the formation of reactive oxygen species (ROS).
-
Local Chemical Environment: The pH and composition of the imaging buffer can affect fluorophore stability.
Q3: How does photobleaching affect my experimental results?
Photobleaching can significantly impact the quality and reliability of your data by:
-
Decreasing Signal-to-Noise Ratio: As the fluorescent signal fades, it becomes more difficult to distinguish from background noise.
-
Limiting Observation Time: Rapid photobleaching shortens the viable time for imaging dynamic processes.
Q4: Are there more photostable alternatives to Cy3?
Yes, several alternative fluorophores offer higher photostability. For long-term imaging experiments, consider using dyes from the Alexa Fluor family or other more robust cyanine dyes. However, the choice of fluorophore will depend on the specific experimental requirements, including the available excitation and emission filters.
Troubleshooting Guide
This guide provides solutions to common issues related to this compound photobleaching.
| Problem | Potential Cause | Recommended Solution |
| Rapid signal loss during imaging | High excitation light intensity. | Reduce the laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio. Use neutral density filters to attenuate the light. |
| Prolonged exposure time. | Decrease the camera exposure time. For time-lapse experiments, increase the interval between acquisitions. | |
| Presence of oxygen. | Use a commercial antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider using an oxygen scavenging system in the imaging medium. | |
| High background fluorescence | Autofluorescence from the sample or medium. | Use a phenol red-free imaging medium. Ensure thorough washing steps to remove unbound this compound. |
| Non-optimal filter sets. | Use narrow bandpass filters specific for Cy3 excitation and emission to minimize bleed-through from other sources. | |
| Inconsistent fluorescence intensity between experiments | Variations in antifade reagent preparation or application. | Standardize the preparation and application of antifade reagents. Prepare fresh solutions, especially for homemade reagents. |
| Fluctuations in the light source power. | Regularly check and calibrate the power output of your laser or lamp. | |
| Differences in cell health or sample preparation. | Ensure consistent cell culture conditions and sample mounting procedures. | |
| Visible signs of cell stress or death (in live-cell imaging) | Phototoxicity from high light exposure. | Reduce the excitation light intensity and exposure time. |
| Cytotoxicity of the antifade reagent. | Test different concentrations of the antifade reagent to find an optimal balance between photoprotection and cell viability. Consider using a less toxic formulation. |
Strategies to Prevent Photobleaching
A multi-faceted approach is the most effective way to minimize this compound photobleaching.
Optimization of Imaging Conditions
The most direct way to reduce photobleaching is to minimize the amount of light the sample is exposed to.
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Neutral density filters can be employed to precisely control the illumination intensity.
-
Minimize Exposure Time: Use the shortest camera exposure time that yields a clear image.
-
Limit Illumination Area: Use the microscope's field diaphragm to illuminate only the region of interest.
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Use Sensitive Detectors: Employing high-sensitivity cameras (e.g., EMCCD or sCMOS) allows for the use of lower excitation light levels.
Use of Antifade Reagents
Antifade reagents are chemical cocktails that reduce photobleaching by scavenging reactive oxygen species (ROS) or quenching triplet states of the fluorophore.
-
Commercial Antifade Mountants: For fixed samples, a variety of commercial mounting media are available that contain antifade agents. Popular choices include those containing p-phenylenediamine (PPD), n-propyl gallate (NPG), or Trolox.
-
Oxygen Scavenging Systems: For live-cell imaging, enzymatic oxygen scavenging systems can be added to the imaging medium. A common system consists of glucose oxidase and catalase (GODCAT). Another option is the protocatechuic acid/protocatechuate-3,4-dioxygenase (PCD) system.
-
Triplet State Quenchers: These molecules reduce the lifetime of the reactive triplet state of the fluorophore. Examples include Trolox and cyclooctatetraene (COT).
Quantitative Comparison of Antifade Reagents for Cy3
| Antifade Reagent/System | Effect on Cy3 Photostability | Notes |
| n-Propyl gallate (NPG) | Increases initial lifetime. | A common antioxidant used in antifade formulations. |
| Ascorbic Acid | Increases initial lifetime. | Another antioxidant that can improve Cy3 stability. |
| Trolox | Increases initial lifetime and reduces blinking. | A vitamin E analog that acts as a triplet state quencher and antioxidant. |
| PCD/PCA System | Shows increased initial lifetimes for Cy3 compared to GODCAT. | An enzymatic oxygen scavenging system. |
| GODCAT System with Trolox | Exhibits long initial lifetimes for Cy3. | A commonly used enzymatic oxygen scavenging system combined with a triplet state quencher. |
Proper Experimental Practice
-
Protect from Light: Store this compound and labeled samples in the dark to prevent photobleaching before imaging.
-
Minimize Freeze-Thaw Cycles: Aliquot this compound into single-use volumes to maintain its quality.
-
Choose the Right Imaging Medium: For live-cell imaging, use a medium with low autofluorescence and avoid components that generate ROS.
Experimental Protocols
Protocol 1: Preparing and Using a "Homemade" Antifade Mounting Medium (NPG-based)
This protocol describes how to prepare a common antifade mounting medium for fixed samples.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 10X stock solution of PBS.
-
Prepare a solution of 90% glycerol in 1X PBS.
-
Dissolve NPG in the glycerol/PBS solution to a final concentration of 2% (w/v). This may require gentle heating and stirring for several hours.
-
Adjust the pH of the final solution to ~8.0 with sodium bicarbonate if necessary, as some fluorophores have optimal fluorescence at a slightly alkaline pH.
-
Store the antifade medium in small aliquots at -20°C, protected from light.
-
To use, add a small drop of the antifade medium to your stained sample on a microscope slide and carefully place a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
Protocol 2: Implementing an Oxygen Scavenging System for Live-Cell Imaging (GODCAT)
This protocol outlines the use of a glucose oxidase/catalase system to reduce oxygen-mediated photobleaching in live-cell imaging.
Materials:
-
Glucose
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Imaging buffer (e.g., phenol red-free DMEM)
Procedure:
-
Prepare stock solutions of glucose (e.g., 20% w/v in water), glucose oxidase (e.g., 10 mg/mL in buffer), and catalase (e.g., 5 mg/mL in buffer). Store aliquots at -20°C.
-
On the day of the experiment, prepare the final imaging buffer. For a final volume of 1 mL, add:
-
Glucose to a final concentration of 0.5-1% (w/v).
-
Glucose oxidase to a final concentration of 20-50 µg/mL.
-
Catalase to a final concentration of 10-20 µg/mL.
-
-
Gently mix the components.
-
Replace the culture medium of your cells with the freshly prepared oxygen-scavenging imaging buffer just before starting the imaging session.
-
For optimal performance, use a sealed imaging chamber to limit the re-entry of atmospheric oxygen.
Visual Guides
References
Technical Support Center: Troubleshooting Non-Specific Binding of Cy3-dCTP Labeled Probes
Welcome to the technical support center for troubleshooting issues related to Cy3-dCTP labeled probes. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with non-specific binding in their experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you achieve clear, specific signals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background and non-specific binding with this compound labeled probes?
High background fluorescence is a common issue that can obscure critical data and lead to misinterpretation of results. The primary sources of non-specific binding are multifaceted and can arise from various stages of an experiment, including sample preparation, probe quality, hybridization conditions, and washing procedures. Key factors include improper fixation of cells or tissues, suboptimal probe concentration, insufficient blocking of non-specific binding sites, and inadequate post-hybridization washes.[1][2]
Q2: How does the quality of the this compound labeled probe affect non-specific binding?
The purity and labeling efficiency of your probe are critical. The presence of unincorporated this compound, unbound dyes, or poorly synthesized oligonucleotides can lead to high background. Additionally, the sequence of the probe itself can influence its binding characteristics; for example, purine-rich sequences can sometimes lead to higher fluorescence intensity, which might be misinterpreted as non-specific binding.[3][4] It is also known that oligonucleotides labeled with multiple fluorochromes can show elevated levels of nonspecific binding.[5]
Q3: Can the properties of the Cy3 dye itself contribute to non-specific binding?
Yes, the physicochemical properties of cyanine dyes like Cy3 can play a role. For instance, the fluorescence intensity of Cy3 is sensitive to its local environment, including the adjacent nucleobase sequence. Hydrophobic interactions between the dye and cellular components can also contribute to non-specific background.
Q4: What is the role of blocking agents in reducing non-specific binding?
Blocking agents are crucial for preventing the probe from binding to non-target sites on the slide or within the cell. These agents work by occupying potential sites of non-specific interaction. Common blocking agents include Bovine Serum Albumin (BSA), casein, and proprietary commercial blocking solutions. For certain applications, using IgG-free BSA or fish gelatin can be important to avoid cross-reactivity with antibodies if they are used in the same experiment.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to non-specific binding of this compound labeled probes.
Issue 1: High Background Across the Entire Slide
High background across the entire slide is often indicative of a problem with the probe solution or the hybridization and washing steps.
Troubleshooting Workflow:
Caption: Troubleshooting high background.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Unincorporated this compound | Purify the probe after labeling using methods like ethanol precipitation or column purification to remove free nucleotides. |
| Probe Concentration Too High | Perform a titration experiment to determine the optimal probe concentration that maximizes signal-to-noise ratio. Start with the recommended concentration and then test serial dilutions. |
| Insufficient Blocking | Ensure adequate blocking of the slide and sample. Consider increasing the concentration or incubation time of the blocking agent. Test different blocking agents like BSA or fish gelatin. |
| Low Stringency Washes | Increase the stringency of the post-hybridization washes. This can be achieved by increasing the temperature, decreasing the salt concentration (e.g., lower SSC concentration), or increasing the duration of the washes. |
| Probe Degradation | Minimize probe exposure to light to prevent photobleaching and degradation. Store probes properly according to the manufacturer's instructions. |
Issue 2: Non-Specific Signal in Cellular Compartments
When fluorescence is observed in specific cellular structures where the target is not expected, it suggests interactions between the probe and cellular components.
Troubleshooting Workflow:
Caption: Troubleshooting non-specific cellular signals.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Improper Sample Fixation | Both under-fixation and over-fixation can lead to high background. Optimize fixation time and fixative concentration. Always use freshly prepared fixative solutions. |
| Inadequate Permeabilization | Insufficient permeabilization can trap probes, while excessive permeabilization can damage cellular morphology and expose non-specific binding sites. Optimize the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100 or saponin). |
| Hydrophobic Interactions | Add detergents like Tween 20 to the hybridization and wash buffers at a low concentration (e.g., 0.05-0.1%) to reduce non-specific hydrophobic binding. |
| Electrostatic Interactions | Increase the salt concentration (e.g., higher NaCl concentration) in the hybridization and wash buffers to minimize non-specific binding due to charge-based interactions. |
| Cross-Reactivity of the Probe | Perform a BLAST search of your probe sequence against the organism's genome to check for potential off-target binding sites. Redesign the probe if necessary to increase specificity. |
Experimental Protocols
Protocol 1: this compound Probe Labeling by Nick Translation
This protocol describes a standard method for incorporating this compound into a DNA probe.
Materials:
-
DNA template (1 µg)
-
DNase I (10 U/µL)
-
DNA Polymerase I (10 U/µL)
-
10X Nick Translation Buffer
-
dNTP mix (without dCTP)
-
This compound (1 mM)
-
dCTP (1 mM)
-
Nuclease-free water
-
Stop buffer (e.g., 0.5 M EDTA)
Procedure:
-
In a microcentrifuge tube, combine 1 µg of the DNA template with nuclease-free water to a final volume of 40 µL.
-
Add 5 µL of 10X Nick Translation Buffer.
-
Add 1 µL of dNTP mix (without dCTP).
-
To achieve a specific labeling density, adjust the ratio of this compound to dCTP. A common starting ratio is 3:1 (e.g., 1.5 µL of this compound and 0.5 µL of dCTP).
-
Add 1 µL of DNase I (diluted to an appropriate concentration to generate fragments of 200-500 bp).
-
Add 1 µL of DNA Polymerase I.
-
Incubate the reaction at 15°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of stop buffer.
-
Purify the labeled probe to remove unincorporated nucleotides.
Note: The optimal ratio of this compound to dTTP can vary, and complete substitution of the unlabeled nucleotide may not always yield the strongest signal.
Protocol 2: High-Stringency Post-Hybridization Washes for FISH
This protocol is designed to remove non-specifically bound probes.
Materials:
-
20X SSC buffer
-
Tween 20
-
Nuclease-free water
Wash Solutions:
-
Wash Buffer 1: 2X SSC / 0.1% Tween 20
-
Wash Buffer 2: 0.5X SSC / 0.1% Tween 20
-
Wash Buffer 3: 0.1X SSC
Procedure:
-
After hybridization, carefully remove the coverslip.
-
Immediately place the slides in a slide rack and immerse in Wash Buffer 1 at room temperature for 5 minutes with gentle agitation.
-
Transfer the slides to pre-warmed Wash Buffer 2 at 42-50°C for 10-15 minutes with gentle agitation. The temperature can be increased for higher stringency.
-
Transfer the slides to Wash Buffer 3 at room temperature for 5 minutes.
-
Proceed with counterstaining and mounting.
Note: Always use freshly prepared wash buffers to avoid contamination. The temperature and SSC concentration of the washes are critical for stringency and should be optimized for your specific probe and sample type.
Quantitative Data Summary
The following tables provide a summary of key parameters that can be optimized to reduce non-specific binding.
Table 1: Recommended Starting Concentrations for Probe and Blocking Agents
| Component | Application | Recommended Starting Concentration | Reference |
| This compound Labeled Probe | FISH | 1-10 ng/µL | |
| Bovine Serum Albumin (BSA) | Microarrays, FISH | 1% (w/v) | |
| Tween 20 | Wash Buffers | 0.05 - 0.1% (v/v) | |
| Sodium Chloride (NaCl) | Hybridization Buffer | 150-300 mM |
Table 2: Influence of Wash Conditions on Stringency
| Parameter | Effect on Stringency | Typical Range for Optimization | Reference |
| Temperature | Increasing temperature increases stringency | 42°C - 65°C | |
| Salt Concentration (SSC) | Decreasing salt concentration increases stringency | 2X SSC to 0.1X SSC | |
| Detergent (e.g., Tween 20) | Presence of detergent helps reduce non-specific hydrophobic interactions | 0.05% - 0.3% |
By systematically addressing these potential causes of non-specific binding and optimizing your experimental protocol, you can significantly improve the quality and reliability of your results with this compound labeled probes.
References
- 1. How do I reduce high background in my FISH assay? [ogt.com]
- 2. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimizing fluorescent in situ hybridization with rRNA-targeted oligonucleotide probes for flow cytometric identification of microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Weak Cy3-dCTP Signals in Microarrays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering weak signals with Cy3-dCTP in microarray experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a weak Cy3 signal in microarray experiments?
A weak Cy3 signal can stem from several stages of the microarray workflow. The most common culprits include inefficient incorporation of this compound during the labeling reaction, degradation of the fluorescent dye, suboptimal hybridization conditions, and issues with microarray scanning and image analysis.[1][2]
Q2: How should I properly store and handle this compound to ensure its stability?
This compound is sensitive to light and repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to keep aliquots at -80°C for up to six months or at -20°C for one month.[3] Always protect the dye-labeled dCTP from light and perform experimental procedures in low-light conditions to prevent photobleaching.[4]
Q3: Can the DNA sequence of my target affect the fluorescence intensity of Cy3?
Yes, the fluorescence efficiency of Cy3 can be strongly dependent on the DNA sequence to which it is attached. Interactions between the Cy3 dye and specific DNA bases, particularly purines, can enhance fluorescence. Conversely, pyrimidine-rich sequences, especially those with high cytosine content, may lead to lower fluorescence intensity.
Q4: How does photobleaching affect my Cy3 signal, and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal. Cy3, like other cyanine dyes, is susceptible to photobleaching upon exposure to light, especially from the scanner's laser. To minimize this, it is crucial to protect your labeled samples, hybridized slides, and even the this compound stock from light. Scanning the slides immediately after hybridization and washing is also recommended. Some studies suggest that the photostability of Cy3 can be enhanced by its proximity to metallic silver particles or by rigidly incorporating it within a DNA duplex.
Q5: What is a good signal-to-noise ratio (SNR) for Cy3 spots, and how can I improve it?
A good signal-to-noise ratio (SNR) is crucial for reliable data. While an ideal SNR can vary, a ratio of 3 or higher is often considered a minimum threshold for good quality spots. A low SNR can be caused by high background fluorescence or a weak foreground signal. To improve SNR, focus on optimizing washing steps to reduce background and enhancing labeling and hybridization efficiency to increase the specific signal.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving issues leading to weak Cy3 signals.
Problem Area 1: Inefficient Labeling
A common reason for a faint signal is the inefficient incorporation of this compound into the cDNA probe during reverse transcription.
Troubleshooting Workflow: Labeling Efficiency
Caption: A flowchart for troubleshooting weak Cy3 signals due to labeling issues.
Detailed Steps & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Poor RNA Quality | Run an aliquot of your total RNA on a denaturing agarose gel. For eukaryotic RNA, you should see sharp 28S and 18S ribosomal RNA bands with a 2:1 ratio. A smear indicates RNA degradation. | High-quality, intact RNA is essential for efficient reverse transcription. |
| Incorrect RNA Quantification | Use a spectrophotometer to accurately quantify your RNA. The A260/A280 ratio should be between 1.8 and 2.1. | Accurate quantification ensures the correct amount of template is used in the labeling reaction. |
| Degraded this compound | Aliquot your this compound upon arrival and store it protected from light at -20°C for short-term or -80°C for long-term storage. Avoid multiple freeze-thaw cycles. | Using fresh, properly stored this compound ensures maximum labeling potential. |
| Suboptimal this compound:dCTP Ratio | The ratio of labeled to unlabeled dCTP is critical. A common starting point is a 1:1 to 1:2 ratio of this compound to dCTP. For PCR and Nick Translation, a 30-50% this compound concentration is often recommended. | An optimized ratio ensures efficient incorporation without inhibiting the polymerase. |
| Inactive Reverse Transcriptase | Ensure the reverse transcriptase has been stored correctly and has not expired. If in doubt, test the enzyme with a control RNA. | An active enzyme is necessary for the synthesis of labeled cDNA. |
| Inefficient Probe Purification | Use a reliable method like spin columns to remove unincorporated this compound. Unincorporated dye can lead to high background and a lower signal-to-noise ratio. | Pure labeled probes will result in a cleaner signal. |
Experimental Protocol: Direct cDNA Labeling via Reverse Transcription
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RNA Preparation: In an RNase-free tube, combine 10-20 µg of total RNA with 2 µg of oligo(dT) primer in a final volume of 15 µl.
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Denaturation: Heat the mixture at 70°C for 10 minutes, then immediately place it on ice for 5 minutes.
-
Master Mix Preparation: Prepare a master mix containing:
-
5X First-Strand Buffer
-
0.1 M DTT
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10 mM dNTP mix (dATP, dGTP, dTTP)
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1 mM dCTP
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1 mM this compound
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RNase Inhibitor
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Reverse Transcriptase (e.g., SuperScript II)
-
-
Labeling Reaction: Add the master mix to the RNA-primer mixture and incubate at 42°C for 2 hours in the dark.
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RNA Hydrolysis: Add NaOH and EDTA to the reaction and incubate at 65°C for 15 minutes to degrade the RNA template. Neutralize the reaction with HCl.
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Purification: Purify the Cy3-labeled cDNA using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides.
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Quantification: Measure the absorbance of the purified probe at 260 nm (for DNA) and 550 nm (for Cy3) to determine the yield and labeling efficiency.
Problem Area 2: Suboptimal Hybridization and Washing
Even with efficiently labeled probes, a weak signal can result from poor hybridization to the microarray or inadequate washing.
Troubleshooting Workflow: Hybridization and Washing
Caption: A flowchart for troubleshooting weak Cy3 signals related to hybridization and washing.
Detailed Steps & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Hybridization Buffer | Ensure the hybridization buffer composition is correct for your microarray platform. Common components include SSC, formamide, and a blocking agent. | An appropriate buffer facilitates specific binding of the probe to the target. |
| Suboptimal Hybridization Temperature | The optimal hybridization temperature depends on the probe length and GC content. A temperature that is too high can prevent binding, while one that is too low can increase non-specific binding. | An optimized temperature will maximize the specific signal. |
| Insufficient Hybridization Time | Ensure sufficient time for the hybridization to reach equilibrium, typically 16-24 hours. | Adequate time allows for maximum probe-target binding. |
| Ineffective Washing | Washing steps are crucial for removing non-specifically bound probes and reducing background. Ensure the correct wash buffers and temperatures are used. | Proper washing will improve the signal-to-noise ratio. |
| Poor Microarray Slide Quality | Visually inspect the slide for any defects, scratches, or uneven spotting. | A high-quality slide is necessary for uniform hybridization. |
Problem Area 3: Scanning and Image Analysis Issues
The final step of signal acquisition can also be a source of weak signals if not performed correctly.
Troubleshooting Workflow: Scanning and Image Analysis
References
Technical Support Center: Purification of Cy3-dCTP Labeled DNA
This guide provides troubleshooting advice and frequently asked questions regarding the purification of Cy3-dCTP labeled DNA for various molecular biology applications. Proper purification is critical for removing unincorporated dyes, which can lead to high background and low signal-to-noise ratios in downstream experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to purify this compound labeled DNA?
A1: Purification is essential to remove unincorporated this compound from the labeling reaction.[1] Failure to remove free nucleotides can result in a poor signal-to-noise ratio, leading to high background fluorescence and potentially obscuring the desired signal in applications like microarrays and FISH.[1][2]
Q2: What are the most common methods for purifying fluorescently labeled DNA?
A2: The most widely used methods include ethanol or isopropanol precipitation, size-exclusion chromatography, and column purification (e.g., silica-based spin columns).[1][2] Newer methods, such as those using superparamagnetic particles, are also available and offer rapid and automatable solutions.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on several factors, including the downstream application, the size of the DNA fragments, the required purity, and throughput needs.
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Ethanol/Isopropanol Precipitation: A classic and cost-effective method, but it can be labor-intensive and may result in variable sample recovery and dye removal. It can also co-precipitate unincorporated nucleotides and primers.
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Column Purification (e.g., QIAquick PCR Purification Kit): Generally provides good recovery of DNA fragments >100 bp and effectively removes unincorporated dyes, primers, and salts. However, different columns can yield different cDNA profiles and vary in their efficiency of removing contaminants like rRNA.
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Size-Exclusion Chromatography: Yields highly purified samples but can be time-consuming and may not be easily automated.
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Superparamagnetic Particles: Offers a rapid and high-throughput-friendly "reverse purification" where the unincorporated dye-labeled precursors are removed, leaving the purified DNA in the supernatant.
Q4: Can the purification method affect the performance of my Cy3-labeled probe in hybridization experiments?
A4: Yes. The purification method can impact the length and abundance of cDNA fragments, which in turn affects hybridization performance on microarrays. Inefficient removal of unincorporated dyes leads to high background, while the choice of column can influence the final cDNA population available for hybridization.
Q5: I'm observing a low fluorescence signal after labeling and purification. What could be the cause?
A5: Low signal can stem from several issues:
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Inefficient Labeling: The incorporation of this compound may be suboptimal. Consider optimizing the ratio of labeled to unlabeled dCTP.
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Loss of Sample During Purification: Some methods, particularly precipitation, can lead to sample loss.
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Photobleaching: Cy3 is sensitive to light. Minimize exposure of your labeled DNA to light during all experimental steps.
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Quenching: High labeling density can sometimes lead to self-quenching of the fluorescent dye. The sequence context can also influence fluorescence intensity.
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PCR Inhibition: If the purified DNA is used in subsequent PCR, residual inhibitors from the purification process could be affecting the reaction.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of this compound labeled DNA.
Problem 1: High Background Fluorescence on Microarray/FISH
| Possible Cause | Suggested Solution |
| Incomplete removal of unincorporated this compound. | Choose a purification method known for efficient removal of small molecules, such as silica-based columns or size-exclusion chromatography. For column purification, an extra wash step may be beneficial. |
| Co-precipitation of free dye with DNA. | If using ethanol or isopropanol precipitation, ensure the pellet is thoroughly washed with 70% ethanol to remove residual salts and unincorporated nucleotides. |
| Contamination from gloves. | Powder and talc from some gloves can be fluorescent and bind to nucleic acids. Use powder-free gloves. |
Problem 2: Low Yield of Labeled DNA After Purification
| Possible Cause | Suggested Solution |
| Loss during ethanol/isopropanol precipitation. | Ensure the DNA pellet is not dislodged when removing the supernatant. Using a carrier like glycogen can help visualize the pellet and improve recovery, especially with low DNA concentrations. |
| DNA fragment size is too small for the purification column. | Standard PCR purification columns have a size cutoff (e.g., ~100 bp). For smaller fragments, consider specialized columns or alternative methods like ethanol precipitation. |
| Inefficient binding to or elution from the purification column. | Ensure the buffer conditions (e.g., pH, salt concentration) are optimal for the specific column chemistry being used. Follow the manufacturer's protocol precisely. |
Problem 3: Altered DNA Functionality (e.g., poor hybridization)
| Possible Cause | Suggested Solution |
| Presence of residual contaminants (e.g., ethanol, salts). | Ensure the purified DNA pellet is completely dry after ethanol washes before resuspension. For columns, perform the recommended wash steps to remove all salts. |
| Fragmentation of DNA during purification. | Avoid harsh vortexing or repeated freeze-thaw cycles which can degrade DNA. |
| Purification method alters the population of labeled fragments. | Different purification columns can enrich for different sizes of labeled DNA. It may be necessary to test different purification kits to find one that is optimal for your specific application. |
Data Summary: Comparison of Purification Methods
The following table summarizes qualitative and quantitative comparisons between common purification methods for fluorescently labeled DNA, based on literature and technical documentation.
| Purification Method | Efficiency of Dye Removal | DNA Recovery | Speed & Throughput | Key Advantages | Common Issues |
| Ethanol/Isopropanol Precipitation | Variable; can be inefficient | Variable; can be low for small amounts of DNA | Slow; low throughput | Inexpensive; suitable for large volumes (isopropanol) | Labor-intensive; co-precipitation of salts and free nucleotides |
| Silica-Based Spin Columns | High | Generally high for DNA >100 bp | Fast; suitable for moderate throughput | Efficient removal of primers, dNTPs, and salts; provides high-quality DNA | Can have reduced recovery for small DNA fragments; performance varies between brands |
| Size-Exclusion Chromatography | Very High | Good | Slow; low throughput | Yields highly purified samples | Time-consuming; not easily automated |
| Superparamagnetic Particles | High | High | Very Fast; high-throughput compatible | Amenable to automation; rapid "reverse purification" process | May require specific magnetic handling equipment |
| pH-Controlled Extraction | Very High | High | Fast | Superior removal of unincorporated dye compared to ethanol precipitation | Requires handling of organic solvents (e.g., butanol) |
Experimental Protocols
Protocol 1: Spin Column Purification of this compound Labeled DNA
(Based on a generic silica-membrane protocol, e.g., QIAquick PCR Purification Kit)
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Binding: Add 5 volumes of a high-salt binding buffer (e.g., Buffer PB) to 1 volume of the labeling reaction and mix.
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Loading: Place a spin column into a provided 2 ml collection tube. Apply the sample to the spin column and centrifuge for 60 seconds at 17,900 x g (13,000 rpm). Discard the flow-through.
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Washing: Add 750 µl of a wash buffer containing ethanol (e.g., Buffer PE) to the spin column and centrifuge for 60 seconds. Discard the flow-through.
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Dry Spin: Centrifuge the empty column for an additional 1-2 minutes to remove all residual ethanol. This step is critical as residual ethanol can inhibit downstream enzymatic reactions.
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Elution: Place the spin column in a clean 1.5 ml microcentrifuge tube. Add 30-50 µl of an elution buffer (e.g., 10 mM Tris-Cl, pH 8.5) or nuclease-free water to the center of the membrane. Let it stand for 1 minute, then centrifuge for 1 minute to elute the purified DNA.
Protocol 2: Ethanol Precipitation of this compound Labeled DNA
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Volume Adjustment: Adjust the volume of the labeling reaction to 100 µl with nuclease-free water.
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Salt Addition: Add 1/10 volume (10 µl) of 3 M sodium acetate (pH 5.2).
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Ethanol Addition: Add 2.5 volumes (275 µl) of ice-cold 100% ethanol. Mix thoroughly by inverting the tube.
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Incubation: Incubate at -20°C for at least 30 minutes to precipitate the DNA. For very small amounts of DNA, incubate overnight.
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Centrifugation: Centrifuge at maximum speed (≥12,000 x g) for 30 minutes at 4°C to pellet the DNA.
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Washing: Carefully decant the supernatant without disturbing the pellet. Add 500 µl of cold 70% ethanol to wash the pellet. Centrifuge for 5 minutes at 4°C.
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Drying: Carefully decant the 70% ethanol. Briefly spin the tube again and remove any remaining liquid with a pipette. Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
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Resuspension: Resuspend the DNA pellet in a suitable volume of TE buffer or nuclease-free water.
Visualizations
Caption: Workflow for this compound DNA Labeling and Purification.
Caption: Troubleshooting Logic for Cy3-Labeled DNA Experiments.
References
Cy3-dCTP degradation issues and solutions
Welcome to the technical support center for Cy3-dCTP. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with the use of this fluorescent nucleotide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of deoxycytidine triphosphate (dCTP) that is covalently linked to a Cyanine 3 (Cy3) fluorescent dye. The Cy3 fluorophore has a maximum excitation at approximately 550 nm and a maximum emission around 570 nm, which corresponds to the orange-red part of the visible spectrum.[1][2] It serves as a substitute for dCTP in various enzymatic reactions.[3][4] This allows for the direct fluorescent labeling of DNA probes for use in applications such as fluorescence in situ hybridization (FISH), microarrays, DNA sequencing, and polymerase chain reaction (PCR).[3]
Q2: How can I determine if my this compound has degraded?
Degradation of this compound can manifest in several ways during an experiment:
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Reduced Signal Intensity: The most common sign is a significant decrease in fluorescent signal in your labeled probes, leading to faint or undetectable results.
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High Background: Degraded dye molecules can sometimes lead to non-specific binding or increased background fluorescence on your slide or membrane.
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Inconsistent Labeling: If you observe variability in signal intensity between experiments using the same batch of this compound, it may indicate ongoing degradation.
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Spectrophotometer Readings: You can check the absorbance spectrum of the this compound solution. A change in the shape of the peak at ~550 nm or a decrease in the peak's height can indicate degradation of the Cy3 dye.
Q3: What are the primary causes of this compound degradation?
This compound is a complex molecule with two main components susceptible to degradation: the Cy3 dye and the dCTP nucleotide.
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Photobleaching (Light Exposure): The Cy3 dye is susceptible to photobleaching, which is the irreversible loss of fluorescence due to light exposure, especially from high-intensity light sources like lasers used in scanners and microscopes. While Cy3 is more photostable than some other dyes, prolonged exposure to room light should be avoided.
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Ozone Exposure: Cyanine dyes, in general, are sensitive to ozone. Even low levels of ozone in the laboratory environment can cause rapid degradation of the dye, leading to signal loss. Cy3 is significantly more stable against ozone than Cy5, but exposure should still be minimized.
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Freeze-Thaw Cycles: Repeated freezing and thawing can damage both the dye and the triphosphate chain of the dCTP. It is recommended to aliquot the stock solution into smaller, single-use volumes.
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Enzymatic Degradation: Contamination of your solutions with nucleases (DNases) can lead to the degradation of the dCTP portion of the molecule. Using nuclease-free water and reagents is critical.
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Chemical Degradation: The triphosphate chain of dCTP can be hydrolyzed, especially in acidic conditions. Maintaining a stable pH around 7.5 is important.
Q4: What are the proper storage and handling procedures for this compound?
To ensure the longevity and performance of this compound, follow these guidelines:
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Storage Temperature: Store at -20°C or below in a non-frost-free freezer.
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Light Protection: Always protect the vial from light by storing it in the dark and keeping it in an amber tube or wrapped in foil during use.
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Aliquoting: Upon receiving, briefly centrifuge the vial and aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles.
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pH: The solution is typically buffered at a pH of 7.5. Ensure that all diluents and reaction buffers are pH-compatible.
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Nuclease-Free Conditions: Use nuclease-free water, pipette tips, and tubes to prevent enzymatic degradation.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem: Low or No Fluorescent Signal
| Possible Cause | Solution |
| Degraded this compound | Purchase a new vial of this compound. Ensure proper storage and handling (see Q4 above) to prevent future degradation. |
| Inefficient Incorporation | The polymerase you are using may not efficiently incorporate the bulky this compound. Check the manufacturer's recommendations for compatible polymerases (e.g., Taq, Klenow fragment). You may need to optimize the ratio of this compound to unlabeled dCTP in your reaction. A common starting point is a 1:2 or 1:3 ratio of labeled to unlabeled dCTP. |
| Incorrect Filter/Laser Settings | Confirm that the excitation and emission settings on your imaging system are appropriate for Cy3 (Excitation max ~550 nm, Emission max ~570 nm). |
| Photobleaching | Minimize the exposure of your sample to the excitation light source. Use an antifade mounting medium for microscopy applications. |
| Ozone Degradation | If you suspect high ozone levels in your lab (common in urban areas or from equipment like ozone generators or some printers), try to minimize the time the labeled probe is exposed to the air. Consider using an air purifier with a carbon filter. |
Problem: High Background Fluorescence
| Possible Cause | Solution |
| Unincorporated this compound | Ensure your probe purification method (e.g., spin column, ethanol precipitation) is effective at removing all unincorporated fluorescent nucleotides. |
| Non-specific Binding | The labeled probe may be binding non-specifically to your slide or membrane. Optimize your blocking and washing steps. Increase the stringency of your washes (e.g., higher temperature, lower salt concentration). |
| Degraded Probe | Degraded fragments of the labeled probe can contribute to background. Ensure your probe is intact by running an aliquot on a gel. Use nuclease-free reagents to prevent probe degradation. |
| Contaminated Reagents | One of your buffers or reagents may be contaminated with a fluorescent substance. Check all reagents by imaging a slide prepared with them in the absence of your probe. |
Quantitative Data Summary
The stability of this compound is influenced by several factors. While specific kinetic data for degradation is often proprietary, the following tables summarize general stability information based on the properties of cyanine dyes and nucleotides.
Table 1: Relative Stability of Cy3
| Factor | Relative Stability | Notes |
| Photostability | High | Cy3 is known for its relatively high photostability compared to other dyes like fluorescein. However, it will still photobleach under intense or prolonged illumination. |
| Ozone Stability | Moderate | Cy3 is significantly more resistant to ozone degradation than Cy5. However, high ozone concentrations can still lead to signal loss. |
| pH Sensitivity | Low | The fluorescence of Cy3 is relatively stable across a broad pH range. |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Long-term Storage | -20°C or -80°C | Minimizes both chemical and enzymatic degradation. |
| Light Exposure | Minimize; store in the dark | Prevents photobleaching of the Cy3 dye. |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use volumes | Prevents physical damage to the molecule and degradation of the triphosphate chain. |
| pH of Solution | 7.0 - 8.0 (typically 7.5) | Prevents acid-catalyzed hydrolysis of the triphosphate chain. |
Visualizations
Factors Leading to this compound Degradation
References
Technical Support Center: Optimizing Cy3-dCTP Probe Performance
Welcome to the technical support center for improving signal-to-noise ratio with Cy3-dCTP probes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during fluorescence in situ hybridization (FISH) and microarray experiments.
Troubleshooting Guide
This guide addresses specific issues users may encounter, offering potential causes and solutions in a clear question-and-answer format.
Issue 1: Weak or No Fluorescent Signal
Q: I am not observing any signal or the signal from my Cy3-labeled probe is very faint. What are the possible causes and how can I troubleshoot this?
A: Weak or absent signal is a common issue that can stem from several factors throughout the experimental workflow. Below is a systematic guide to pinpointing and resolving the problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Recommendation | Supporting Data/Notes |
| Inefficient Probe Labeling | Verify the incorporation of this compound. A recommended starting ratio for PCR and Nick Translation is 30-50% this compound to 50-70% unlabeled dCTP.[1][2] | The optimal ratio may vary depending on the specific application and assay conditions.[2] |
| Insufficient Probe Concentration | Increase the probe concentration during hybridization. | Start with the recommended probe concentration for your specific application and titrate up if necessary. |
| Suboptimal Hybridization Conditions | Optimize hybridization temperature and time. For FISH, a typical hybridization is performed overnight at 37°C.[3] For microarrays, 16 hours at 45°C is a common starting point.[4] | The ideal hybridization temperature is influenced by probe length, GC content, and formamide concentration. |
| Incorrect Denaturation | Ensure complete denaturation of both the probe and the target DNA. For FISH, a typical denaturation step is 70-75°C for 2-5 minutes. It's critical that the temperature of the denaturing solution does not fall below 70°C. | Use a calibrated thermometer to verify the temperature of your water bath or hot plate. |
| Inadequate Sample Permeabilization | Ensure the sample is sufficiently permeabilized to allow probe entry. This is particularly important for tissue samples. | For FFPE tissues, ensure liberal use of enzyme solution during digestion to prevent inconsistent results. |
| Photobleaching | Minimize exposure of the Cy3-labeled probe and hybridized slides to light. | Cy3 is more photostable than Cy5, but prolonged exposure to excitation light will still lead to signal loss. |
| Incorrect Microscope Filter Set | Confirm that you are using the appropriate filter set for Cy3. | Cy3 has an excitation maximum around 550 nm and an emission maximum around 570 nm. |
Troubleshooting Workflow for Weak/No Signal:
Issue 2: High Background or Non-Specific Signal
Q: My images have high background fluorescence, which is obscuring the specific signal. What can I do to reduce this?
A: High background can be caused by a variety of factors, including non-specific probe binding, autofluorescence of the sample, and issues with washing steps.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Recommendation | Supporting Data/Notes |
| Probe Concentration is Too High | Decrease the concentration of the Cy3-labeled probe in the hybridization buffer. | This is often the first parameter to optimize to reduce background. |
| Inadequate Post-Hybridization Washing | Increase the stringency of the post-hybridization washes. This can be achieved by increasing the temperature or duration of the washes, or by decreasing the salt concentration (e.g., lower SSC concentration). | A typical stringent wash for FISH is 0.4x SSC at 72°C for 2 minutes. Insufficient stringency can lead to high background. |
| Incomplete Blocking | For tissues or samples with repetitive sequences (like human DNA), add blocking agents such as Cot-1 DNA to the hybridization mix. For immunodetection, blocking buffers containing agents like fish skin gelatin can minimize non-specific antibody binding. | Using positively charged slides for cell suspensions (instead of FFPE sections) can also lead to high background. |
| Sample Autofluorescence | Treat cells with ethanol or methanol to bleach autofluorescence. Also, check for autofluorescence in an untreated sample. | If autofluorescence is a significant issue, consider using a fluorophore in a different part of the spectrum if your microscope allows. |
| Drying Out During Hybridization | Ensure the coverslip is properly sealed with rubber cement to prevent evaporation, which can change salt concentrations and increase non-specific binding. | Air bubbles trapped under the coverslip can also contribute to background. |
| Probe Purity | Ensure that unincorporated this compound has been removed from the labeled probe. | Purification can be done using methods like isopropanol precipitation or silica-gel membrane adsorption. |
Troubleshooting Workflow for High Background:
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of this compound to unlabeled dCTP for probe labeling? A1: A commonly recommended starting point for methods like PCR and Nick Translation is a ratio of 30-50% this compound to 50-70% unlabeled dCTP. However, for optimal product yield and high incorporation rates, it is advisable to perform an individual optimization of this ratio for your specific application.
Q2: How should I store my this compound and labeled probes? A2: this compound and labeled probes should be stored at -20°C and protected from light. It is also recommended to aliquot the this compound into single-use amounts to minimize freeze-thaw cycles, which can degrade the nucleotide. Hybridized slides can be stored at -20°C in the dark for up to 6 months.
Q3: My Cy3 signal fades quickly under the microscope. What can I do? A3: This is due to photobleaching. To minimize this, use an antifade mounting medium containing a reagent like DAPI. Also, limit the exposure of your slide to the excitation light by only illuminating it when you are actively observing or capturing an image.
Q4: Can I use the same hybridization conditions for different probes? A4: While you can start with a standard protocol, optimal hybridization conditions are probe-specific. Factors such as the length of the probe, its GC content, and the concentration of formamide in the hybridization buffer all influence the melting temperature (Tm), which is a key factor in determining the ideal hybridization temperature. It is often necessary to optimize conditions for each new probe.
Q5: What are the key parameters for post-hybridization washes? A5: The key parameters are temperature, salt concentration (SSC), and time. Increasing the temperature and decreasing the salt concentration increases the stringency of the wash, which helps to remove non-specifically bound probes. A common two-step wash for FISH involves a high-stringency wash (e.g., 0.4x SSC, 72°C) followed by a lower-stringency wash (e.g., 2x SSC, room temperature).
Experimental Protocols
Protocol 1: DNA Probe Labeling by Nick Translation
This protocol is for labeling a DNA probe with this compound using a Nick Translation kit.
Materials:
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DNA template (1 µg)
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Nick Translation Enzyme Mix (DNA Polymerase I and DNase I)
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10x Nick Translation Buffer
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dNTP mix (dATP, dGTP, dTTP)
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This compound
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Stop buffer (e.g., 0.5 M EDTA)
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Nuclease-free water
Procedure:
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On ice, combine the following in a microcentrifuge tube:
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1 µg of template DNA
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5 µL of 10x Nick Translation Buffer
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dNTPs and this compound (aim for a 30-50% incorporation of the labeled nucleotide)
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2 µL of Enzyme Mix
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Add nuclease-free water to a final volume of 50 µL.
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Mix gently and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
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Incubate the reaction at 15°C. An incubation time of 90 minutes typically generates fragments in the 200-500 bp range.
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To monitor fragment size, a small aliquot can be run on an agarose gel.
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Stop the reaction by adding 5 µL of stop buffer and heating to 65°C for 10 minutes.
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Purify the labeled probe to remove unincorporated nucleotides using a PCR purification kit or isopropanol precipitation.
Workflow for Nick Translation Labeling:
Protocol 2: Fluorescence In Situ Hybridization (FISH)
This is a generalized protocol for FISH on fixed cells. Optimization will be required for specific cell types and probes.
Materials:
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Slides with fixed cells
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Ethanol series (70%, 90%, 100%)
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Denaturation solution (e.g., 70% Formamide / 2x SSC)
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Cy3-labeled probe in hybridization buffer
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Coverslips
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Rubber cement
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Wash buffers (e.g., 0.4x SSC / 0.3% IGEPAL, 2x SSC / 0.1% IGEPAL)
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DAPI antifade mounting medium
Procedure:
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Dehydration: Dehydrate the slides by immersing them in an ethanol series (70%, 90%, and 100%) for 2 minutes each. Air dry.
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Denaturation: Immerse the slides in denaturation solution pre-warmed to 70-75°C for 2-5 minutes.
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Dehydration (Post-Denaturation): Quickly dehydrate the slides again through a cold ethanol series (70%, 90%, 100%) and air dry.
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Hybridization:
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Warm the probe mixture to 37°C.
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Apply 10-20 µL of the probe mixture to the denatured area on the slide.
-
Cover with a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with rubber cement.
-
Incubate in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Carefully remove the rubber cement.
-
Soak the slides in 2x SSC to allow the coverslip to detach.
-
Perform a stringent wash: immerse slides in 0.4x SSC / 0.3% IGEPAL at 72°C for 2 minutes.
-
Wash the slides in 2x SSC / 0.1% IGEPAL at room temperature for 1 minute.
-
-
Counterstaining and Mounting:
-
Briefly rinse with distilled water and let the slides air dry in the dark.
-
Apply a drop of DAPI antifade mounting medium and cover with a coverslip.
-
-
Imaging: Visualize the slides using a fluorescence microscope with the appropriate filters for Cy3 and DAPI.
FISH Experimental Workflow:
References
Cy3-dCTP Labeling Reactions: Technical Support Center
Welcome to the Technical Support Center for Cy3-dCTP labeling reactions. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a weak or non-existent fluorescent signal after this compound labeling?
A weak or absent signal can stem from several factors, including issues with the labeling reaction itself, the purification of the labeled probe, or the imaging setup. Common causes include:
-
Suboptimal Labeling Efficiency: The incorporation of this compound into the DNA probe may be inefficient due to several reasons:
-
Incorrect this compound:dCTP Ratio: An improper balance between the labeled and unlabeled dCTP can hinder the polymerase's activity.
-
Enzyme Activity: The polymerase (e.g., Taq, Klenow fragment, DNA Polymerase I) may be inactive or inhibited.
-
Poor Template Quality: The DNA template may be degraded or contain impurities that inhibit the reaction.
-
Suboptimal Reaction Conditions: Incorrect incubation times, temperatures, or buffer compositions can reduce labeling efficiency.
-
-
Degradation of this compound: The fluorescent dye is sensitive to light and repeated freeze-thaw cycles.[1]
-
Inefficient Probe Purification: Failure to remove unincorporated this compound can lead to high background and a perceived weak signal from the probe itself.
-
Issues with Downstream Applications: Problems with hybridization, washing steps, or imaging settings can all contribute to a weak signal.
Q2: How can I reduce high background fluorescence in my experiment?
High background fluorescence can obscure the specific signal from your labeled probe. Here are common causes and solutions:
-
Excess Unincorporated this compound: The most common cause of high background is the presence of free this compound that was not removed after the labeling reaction.
-
Solution: Ensure efficient purification of the labeled probe using methods like spin columns or ethanol precipitation to remove unincorporated nucleotides.
-
-
Non-specific Binding of the Probe: The labeled DNA probe may be binding non-specifically to the slide or sample.
-
Solution: Optimize hybridization and washing conditions. This may include increasing the stringency of the washes (higher temperature, lower salt concentration) or using appropriate blocking agents.
-
-
Autofluorescence: Some biological samples have endogenous molecules that fluoresce, contributing to background noise.[2]
-
Solution: Image an unlabeled control sample to assess the level of autofluorescence. If it is high, you may need to use specific reagents to quench it or choose a different imaging channel if possible.
-
-
Excess Template DNA: In PCR-based labeling, too much template DNA can sometimes contribute to background.[3]
Q3: My this compound labeling reaction has failed completely (no product). What should I check first?
A complete failure of the labeling reaction points to a critical issue with one of the core components or steps. Here's a checklist of what to investigate:
-
Reagent Integrity:
-
This compound: Has it been protected from light and stored at -20°C?[1] Avoid multiple freeze-thaw cycles.[1]
-
Polymerase: Is the enzyme active? Use a control reaction with unlabeled dNTPs to confirm.
-
dNTPs: Are all four dNTPs (dATP, dGTP, dTTP, and dCTP) present in the correct concentrations?
-
Buffers: Are the reaction buffers correctly prepared and at the proper pH?
-
-
Template and Primers (for PCR and Klenow labeling):
-
Template DNA: Is the DNA of sufficient quality and quantity? Run on a gel to check for degradation.
-
Primers: Are the primers correctly designed and of good quality?
-
-
Reaction Setup:
-
Double-check all pipetting steps to ensure all components were added in the correct volumes.
-
Ensure the thermal cycler or incubator is functioning at the correct temperatures.
-
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal
If you are experiencing a weak or non-existent signal, follow this troubleshooting workflow:
Troubleshooting Workflow for Weak/No Signal
Caption: Troubleshooting workflow for weak or no signal in this compound labeling.
Quantitative Data Summary: Optimizing Reagent Concentrations
| Parameter | Recommendation | Rationale |
| This compound:dCTP Ratio | 30-50% this compound | Balances labeling efficiency with the potential for steric hindrance caused by the bulky dye. |
| Template DNA (Klenow) | 1 µg | A sufficient amount of template is needed for efficient labeling. |
| Template DNA (PCR) | 1-10 ng (genomic DNA) | PCR-based methods are more sensitive and require less starting material. |
| Klenow Fragment | 1-5 units | Adequate enzyme concentration is crucial for the fill-in reaction. |
| Taq Polymerase (PCR) | 2.5 units per 20 µL reaction | Standard concentration for efficient amplification and labeling. |
Issue 2: High Background
For issues with high background, consider the following steps:
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background in fluorescence experiments.
Experimental Protocols
Protocol 1: this compound Labeling using Klenow Fragment (Random Priming)
This protocol is adapted for labeling 1 µg of fragmented genomic DNA.
References
Validation & Comparative
A Head-to-Head Comparison of Cy3-dCTP and Cy5-dCTP for Multiplexing Applications
For researchers, scientists, and drug development professionals embarking on multiplexing experiments, the choice of fluorescent dye is a critical decision that can significantly impact data quality and experimental outcomes. Among the most established and widely utilized fluorescently labeled nucleotides are Cy3-dCTP and Cy5-dCTP. This guide provides an objective comparison of their performance in multiplexing applications, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your research needs.
Cyanine dyes, such as Cy3 and Cy5, are synthetic fluorophores commonly used to label nucleic acids for visualization in a variety of molecular biology techniques, including fluorescence in situ hybridization (FISH) and DNA microarrays.[1][2] Their popularity stems from their bright fluorescence and distinct spectral characteristics, which allow for the simultaneous detection of multiple targets in a single experiment—a technique known as multiplexing.[2]
Spectral Properties and Performance Metrics
The fundamental basis for successful multiplexing lies in the distinct spectral properties of the chosen fluorophores, minimizing spectral overlap or "bleed-through" between detection channels. Cy3 and Cy5 are a well-established pair for two-color multiplexing, with spectrally separated excitation and emission maxima.[3]
| Property | This compound | Cy5-dCTP |
| Excitation Maximum | ~550 nm | ~650 nm |
| Emission Maximum | ~570 nm | ~670 nm |
| Visual Color | Green-Yellow | Far-Red |
| Quantum Yield | 0.24 | 0.20 |
| Signal-to-Noise Ratio | Generally higher than Cy5[4] | Can be lower due to higher background |
| Photostability | More photostable than Cy5 | More susceptible to photobleaching |
Table 1: Comparison of the key spectral and performance properties of this compound and Cy5-dCTP. Data compiled from multiple sources.
Cy3 typically exhibits a higher signal-to-noise ratio compared to Cy5. This can be attributed to lower background fluorescence in the green-yellow part of the spectrum. Conversely, Cy5, which emits in the far-red region, can sometimes suffer from higher background noise. In terms of photostability, Cy3 is generally considered more robust, while Cy5 is more prone to photobleaching, which can be a limiting factor in experiments requiring long exposure times. However, the use of anti-fade reagents and optimization of imaging conditions can mitigate this issue.
Experimental Considerations for Multiplexing
When designing a multiplex experiment with this compound and Cy5-dCTP, several factors must be considered to ensure accurate and reliable results. The choice of which dye to assign to the experimental sample versus the control or reference sample can be critical. Due to the potential for dye bias, where one dye may incorporate more efficiently or have a stronger signal than the other, a "dye-swap" experiment is often recommended. In a dye-swap, the labeling is reversed in a replicate experiment to normalize for any dye-specific effects.
The following diagrams illustrate the logical workflow for a typical two-color microarray experiment and the fundamental principle of fluorescence detection.
Detailed Experimental Protocol: Two-Color DNA Microarray Labeling and Hybridization
This protocol provides a general framework for labeling two distinct cDNA populations with this compound and Cy5-dCTP for a microarray experiment.
Materials:
-
Total RNA or mRNA from two samples (e.g., control and experimental)
-
Reverse transcriptase
-
Random primers or oligo(dT) primers
-
dNTP mix (without dCTP)
-
This compound and Cy5-dCTP
-
RNase inhibitor
-
Purification columns or kits for labeled cDNA
-
Microarray slides
-
Hybridization buffer
-
Wash buffers
Procedure:
-
Reverse Transcription and Labeling:
-
For each sample, set up a reverse transcription reaction in separate tubes.
-
To the "control" sample tube, add this compound.
-
To the "experimental" sample tube, add Cy5-dCTP.
-
The final concentration of the fluorescently labeled dCTP may need to be optimized.
-
Incubate the reactions according to the reverse transcriptase manufacturer's instructions.
-
-
Purification of Labeled cDNA:
-
After the labeling reaction, purify the Cy3- and Cy5-labeled cDNA probes to remove unincorporated nucleotides and other reaction components. Use a commercially available purification kit for best results.
-
-
Quantification of Labeled cDNA:
-
Measure the concentration and the dye incorporation efficiency of the purified cDNA using a spectrophotometer (e.g., NanoDrop).
-
-
Hybridization:
-
Combine equal amounts of the Cy3-labeled and Cy5-labeled cDNA probes.
-
Add the combined probes to the hybridization buffer.
-
Denature the probe mixture by heating, then briefly centrifuge.
-
Apply the probe mixture to the microarray slide and cover with a coverslip.
-
Incubate the slide in a hybridization chamber at the appropriate temperature for 16-24 hours.
-
-
Washing:
-
After hybridization, wash the microarray slide to remove unbound probes. This is typically a series of washes with buffers of decreasing stringency.
-
-
Scanning and Data Analysis:
-
Scan the microarray slide using a scanner with lasers and filters appropriate for Cy3 and Cy5.
-
The scanner will generate two separate images, one for the Cy3 signal and one for the Cy5 signal.
-
Use image analysis software to quantify the fluorescence intensity of each spot in both channels.
-
Perform data normalization to correct for systematic variations, such as differences in dye incorporation or detection efficiency.
-
Analyze the normalized data to identify differentially expressed genes.
-
Conclusion
Both this compound and Cy5-dCTP are effective and reliable choices for two-color multiplexing applications. The selection between them, or the assignment to a particular sample, should be guided by the specific requirements of the experiment. For applications where photostability and a high signal-to-noise ratio are paramount, Cy3 may be the preferred choice. For experiments where minimizing autofluorescence from the biological sample is a primary concern, the far-red emission of Cy5 offers a distinct advantage. By carefully considering the properties of each dye and implementing appropriate experimental controls, such as dye-swapping, researchers can confidently utilize this classic dye pair to generate high-quality, reproducible multiplexing data.
References
- 1. A Multicolor Fluorescence in situ Hybridization Approach Using an Extended Set of Fluorophores to Visualize Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 3. omichem.com [omichem.com]
- 4. Application of four dyes in gene expression analyses by microarrays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Cy3-dCTP Labeled Probes for Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Cy3-dCTP labeled probes for Fluorescence In Situ Hybridization (FISH) against alternative labeling methods. The information presented is supported by experimental data to assist researchers in making informed decisions for their specific applications.
Performance at a Glance: A Quantitative Comparison
The selection of a fluorophore for labeling FISH probes is critical for achieving high sensitivity and specificity. Cy3, a member of the cyanine dye family, has been a popular choice for many years. However, a variety of alternative dyes are now available. This section provides a quantitative comparison of key photophysical properties and performance characteristics.
| Feature | Cy3 | Fluorescein | Alexa Fluor 555 | DOPE-FISH (Cy3) | CARD-FISH (Cy3) |
| Excitation Max (nm) | ~550 | ~494 | ~555 | ~550 | ~550 |
| Emission Max (nm) | ~570 | ~521 | ~565 | ~570 | ~570 |
| Relative Brightness | 5-10x > Fluorescein[1] | Baseline | Significantly brighter than Cy3, especially at high labeling densities | ~2x > singly labeled Cy3[2][3] | 10-200x > standard FISH[4] |
| Photostability | Good, more resistant to photobleaching than fluorescein[1] | Lower | Significantly more photostable than Cy3 | Similar to singly labeled Cy3 | High |
| Signal-to-Noise Ratio | Good | Lower | Improved due to higher brightness and lower self-quenching | Improved due to increased signal intensity | Significantly enhanced |
| Analytical Sensitivity | High (>98% in validated studies) | Variable | High | Potentially higher for low-abundance targets | Very High |
| Analytical Specificity | Very High (approaching 100% in validated studies) | High | High | High | High |
Key Advantages of this compound Labeled Probes
Cy3-labeled probes offer several advantages for FISH applications:
-
High Fluorescence Intensity : Cy3 is significantly brighter than older generation dyes like fluorescein, resulting in stronger signals that are easier to detect.
-
Good Photostability : Cy3 demonstrates greater resistance to photobleaching compared to fluorescein, allowing for longer exposure times during microscopy and image acquisition.
-
Low Background Fluorescence : Cy3 exhibits a low level of fluorescence in solution, which can contribute to a better signal-to-noise ratio, sometimes even allowing for detection without extensive washing steps.
-
Established Protocols : As a widely used dye, protocols for FISH using Cy3-labeled probes are well-established and readily available.
Alternatives and Enhancements to Cy3 Labeling
While Cy3 is a robust fluorophore, other labeling strategies can offer performance advantages in certain contexts:
-
Alexa Fluor Dyes : Dyes such as Alexa Fluor 555 are spectrally similar to Cy3 but have been engineered for improved performance. They are generally more photostable and can be significantly brighter than Cy3, particularly when multiple dye molecules are incorporated into a probe.
-
Double Labeling of Oligonucleotide Probes (DOPE-FISH) : This technique involves labeling an oligonucleotide probe at both the 5' and 3' ends. Studies have shown that using doubly labeled Cy3 probes can at least double the signal intensity compared to singly labeled probes without compromising specificity.
-
Catalyzed Reporter Deposition (CARD-FISH) : This signal amplification technique utilizes horseradish peroxidase (HRP)-conjugated probes to catalyze the deposition of multiple fluorescently labeled tyramides at the target site. CARD-FISH can increase signal intensity by 10 to 200 times compared to standard FISH, making it ideal for detecting low-abundance targets.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable FISH results. Below are generalized protocols for a standard FISH experiment using this compound labeled probes and an enhanced protocol using the DOPE-FISH method.
Standard FISH Protocol with this compound Labeled Probes
This protocol outlines the key steps for performing FISH on fixed cell suspensions.
1. Probe Preparation and Labeling:
-
Probes can be labeled with this compound using standard enzymatic methods such as nick translation or random priming.
-
The efficiency of dye incorporation should be assessed to ensure optimal probe performance. Probes with 3-6 dyes per 100 bp generally work well.
2. Sample Preparation:
-
Prepare chromosome preparations from the cell type of interest.
-
Incubate slides with RNase A (100 µg/mL in 2x SSC) for 1 hour at 37°C to remove endogenous RNA.
-
Wash slides twice in 2x SSC for 5 minutes each.
-
Dehydrate the slides through an ethanol series (e.g., 70%, 85%, and 100%) for 2 minutes each and allow to air dry.
3. Denaturation:
-
Immerse the slides in a denaturation solution (e.g., 70% formamide / 2x SSC, pH 7.0) at 70-75°C for 2-5 minutes.
-
Immediately transfer the slides to a cold 70% ethanol solution for 2 minutes, followed by dehydration in 85% and 100% ethanol for 2 minutes each.
-
Air dry the slides.
-
Denature the probe mixture by heating to 70-75°C for 5-10 minutes and then placing it on ice.
4. Hybridization:
-
Apply 10-20 µL of the denatured probe mixture to the denatured area on the slide.
-
Cover with a coverslip, avoiding air bubbles, and seal the edges with rubber cement.
-
Incubate the slides in a humidified chamber at 37°C overnight.
5. Post-Hybridization Washes:
-
Carefully remove the rubber cement and coverslip.
-
Wash the slides in a stringent wash buffer (e.g., 0.4x SSC with 0.3% IGEPAL or NP-40) at 72°C for 2 minutes.
-
Wash in a less stringent buffer (e.g., 2x SSC with 0.1% IGEPAL or NP-40) at room temperature for 1 minute.
6. Counterstaining and Mounting:
-
Apply a counterstain, such as DAPI in an antifade mounting medium, to the slide.
-
Cover with a coverslip and seal.
7. Visualization:
-
Visualize the signals using a fluorescence microscope equipped with appropriate filter sets for Cy3 and the counterstain.
DOPE-FISH Protocol with Doubly Labeled Cy3 Probes
This protocol is an adaptation for using oligonucleotide probes labeled with Cy3 at both the 5' and 3' ends to enhance signal intensity.
1. Probe Design and Synthesis:
-
Oligonucleotide probes are synthesized with a Cy3 molecule at both the 5' and 3' termini.
2. Sample Preparation:
-
Follow the same sample preparation steps as in the standard FISH protocol. For some cell types, a permeabilization step with lysozyme may be necessary to facilitate probe entry.
3. Hybridization:
-
The hybridization procedure is similar to the standard protocol. The hybridization buffer composition and temperature may need to be optimized for the specific doubly labeled probes.
4. Post-Hybridization Washes and Visualization:
-
Follow the same post-hybridization wash, counterstaining, and visualization steps as in the standard protocol. The increased signal intensity from the doubly labeled probes should be apparent during microscopy.
Mandatory Visualizations
Experimental Workflow for FISH
Caption: A generalized workflow for a Fluorescence In Situ Hybridization (FISH) experiment.
Probe Validation Logic
Caption: Logical flow for the validation of FISH probes for clinical and research use.
References
- 1. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double Labeling of Oligonucleotide Probes for Fluorescence In Situ Hybridization (DOPE-FISH) Improves Signal Intensity and Increases rRNA Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence In Situ Hybridization (FISH) | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Comparison: Cy3-dCTP Direct Labeling vs. Indirect Labeling Methods for DNA Analysis
For researchers, scientists, and drug development professionals, the accurate and efficient labeling of DNA probes is a critical step in a multitude of molecular biology applications, from microarrays to fluorescence in situ hybridization (FISH). The choice between direct and indirect labeling methods can significantly impact experimental outcomes, influencing sensitivity, cost, and workflow. This guide provides an objective comparison of direct labeling using Cy3-dCTP and common indirect labeling techniques, supported by experimental data and detailed protocols to inform your selection process.
The direct labeling approach involves the enzymatic incorporation of a fluorescently tagged deoxynucleotide, such as this compound, directly into the DNA probe.[1][2] In contrast, indirect methods typically involve a two-step process: first, a modified nucleotide containing a reactive group (like an aminoallyl or biotin moiety) is incorporated into the DNA, followed by a chemical reaction to attach a fluorescent dye.[3][4]
Performance Metrics: A Quantitative Overview
The selection of a DNA labeling strategy often hinges on key performance indicators. The following table summarizes a comparison of direct this compound labeling with a popular indirect method, the aminoallyl-dUTP approach.
| Performance Metric | This compound Direct Labeling | Indirect Labeling (Aminoallyl-dUTP) | Key Considerations |
| Labeling Efficiency | Dependent on enzyme's tolerance for bulky dye-nucleotide conjugates. Can be lower than indirect methods. | Generally higher and more consistent as the smaller modified nucleotide is more readily incorporated by polymerases.[4] | The size of the dye molecule can sterically hinder the polymerase, affecting incorporation efficiency in direct labeling. |
| Signal Intensity | Signal is directly proportional to the number of incorporated this compound molecules. | Can be amplified. Multiple dye molecules can be coupled to a single modified nucleotide, and further amplification is possible with methods like tyramide signal amplification (TSA). | Indirect methods offer greater flexibility in modulating signal strength. |
| Signal-to-Noise Ratio | Generally good, with low non-specific binding of the dye. | Can be higher due to signal amplification, but also carries a risk of increased background if not properly optimized. | Proper blocking and washing steps are crucial for minimizing background in indirect methods. |
| Reproducibility | Can be variable due to differences in incorporation efficiency between experiments. | Often more reproducible due to the separation of the enzymatic and chemical labeling steps. | The consistency of the chemical coupling reaction in indirect labeling contributes to higher reproducibility. |
| Workflow Simplicity | Simpler and faster one-step enzymatic reaction. | More complex, multi-step process involving enzymatic incorporation, purification, and chemical coupling. | Direct labeling offers a more streamlined workflow, which can be advantageous for high-throughput applications. |
| Cost | Fluorescently labeled nucleotides are generally more expensive. | Modified nucleotides and reactive dyes are often more cost-effective, especially for large-scale experiments. | The overall cost-effectiveness of indirect methods can be a significant advantage. |
| Flexibility | Limited to the specific fluorescent dye conjugated to the nucleotide. | Highly flexible; any amine-reactive dye can be used, allowing for easy switching of fluorophores without changing the enzymatic protocol. | Indirect labeling provides greater experimental versatility. |
Visualizing the Labeling Workflows
To better understand the practical differences between these two approaches, the following diagrams illustrate the experimental workflows for direct and indirect DNA labeling.
References
A Comparative Guide to the Performance of DNA Polymerases with Cy3-dCTP
For researchers, scientists, and drug development professionals utilizing fluorescently labeled nucleotides, the choice of DNA polymerase is critical for successful experimental outcomes. The incorporation of bulky dye-labeled nucleotides like Cy3-dCTP can be challenging for many polymerases, impacting labeling efficiency, processivity, and overall yield. This guide provides an objective comparison of the performance of several common DNA polymerases with this compound, supported by experimental data and detailed methodologies.
The efficiency of incorporating fluorescent nucleotides is influenced by the specific polymerase, the fluorophore, the linker arm connecting the dye to the nucleotide, and the reaction conditions.[1][2] Among the various polymerases, thermostable enzymes from families A and B, such as Taq and Vent exo-, have demonstrated high efficiency in incorporating a variety of fluorescently labeled nucleotides.[1][2]
Quantitative Performance Comparison
To facilitate an easy comparison of polymerase performance with this compound, the following table summarizes key characteristics and reported efficiencies. Direct quantitative kinetic data for this compound incorporation across all listed polymerases is not available in a single comparative study; therefore, this table is a synthesis of qualitative statements and data from multiple sources.
| Polymerase | Family | Optimal Temperature | Key Features | Reported Performance with this compound/Fluorescent dNTPs |
| Taq DNA Polymerase | A | 72°C | Thermostable, 5'-3' exonuclease activity | Generally high efficiency for incorporating various fluorescent nucleotides, including cyanine dyes.[1] |
| Vent exo- DNA Polymerase | B | 72°C | High fidelity, thermostable, lacks exonuclease activity | High efficiency for incorporating a variety of fluorescent nucleotides; may be more efficient than Taq for some dyes. |
| Klenow Fragment | A | 37°C | Lacks 5'-3' exonuclease activity, suitable for various labeling techniques | Commonly used for direct labeling with Cy-dCTP in standard protocols. |
| Phi29 DNA Polymerase | B | 30°C | High processivity, strong strand displacement, 3'-5' proofreading exonuclease activity | Suitable for isothermal amplification with modified nucleotides, though specific data on this compound efficiency is limited. |
| Bst DNA Polymerase (Large Fragment) | A | 65°C | Strand displacement activity, lacks 5'-3' and 3'-5' exonuclease activity | Efficient in incorporating various nucleotide analogs in isothermal amplification. |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of different polymerases with this compound.
Primer Extension Assay for Incorporation Efficiency
This assay is designed to directly measure the ability of a polymerase to incorporate a single this compound nucleotide.
Materials:
-
DNA Polymerase (Taq, Vent exo-, Klenow, Phi29, or Bst) and its corresponding 10x reaction buffer
-
Primer (fluorescently labeled, e.g., with 6-FAM)
-
Template DNA with a known sequence
-
dNTP mix (dATP, dGTP, dTTP)
-
This compound
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Fluorescence gel imager
Protocol:
-
Reaction Setup: In a PCR tube, assemble the following reaction mix on ice:
-
10x Polymerase Buffer: 2 µL
-
Primer (10 µM): 1 µL
-
Template (20 µM): 1 µL
-
dNTP mix (10 mM each of dATP, dGTP, dTTP): 0.5 µL
-
This compound (1 mM): 0.5 µL
-
DNA Polymerase: 1 unit
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at the optimal temperature for the specific polymerase for 10-30 minutes.
-
Taq/Vent exo-: 72°C
-
Klenow Fragment: 37°C
-
Phi29 Polymerase: 30°C
-
Bst Polymerase: 65°C
-
-
Reaction Termination: Stop the reaction by adding 20 µL of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes and then place them on ice.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis according to the manufacturer's instructions.
-
Analysis: Visualize the gel using a fluorescence imager. The incorporation of this compound will result in a band shift corresponding to the extended primer. The intensity of the shifted band relative to the unextended primer can be quantified to determine the incorporation efficiency.
PCR-Based Labeling Assay
This assay evaluates the ability of thermostable polymerases to incorporate this compound during a standard PCR amplification.
Materials:
-
Thermostable DNA Polymerase (Taq or Vent exo-) and its corresponding 10x reaction buffer
-
Forward and Reverse Primers
-
Template DNA
-
dNTP mix (dATP, dGTP, dTTP)
-
dCTP
-
This compound
-
Agarose gel
-
Gel electrophoresis system and imaging equipment
Protocol:
-
Reaction Setup: In a PCR tube, assemble the following reaction mix on ice:
-
10x PCR Buffer: 5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (10 ng/µL): 1 µL
-
dNTP mix (10 mM each of dATP, dGTP, dTTP): 1 µL
-
dCTP (10 mM): 0.5 µL
-
This compound (1 mM): 1 µL
-
Thermostable DNA Polymerase: 1-2 units
-
Nuclease-free water: to a final volume of 50 µL
-
-
Thermal Cycling: Perform PCR with the following general conditions, adjusting the annealing temperature based on the primers:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
-
Analysis: Run the PCR product on an agarose gel. The presence of a fluorescently labeled PCR product of the correct size can be visualized under a UV transilluminator or a fluorescence imager. The intensity of the band indicates the efficiency of labeling.
Visualizations
The following diagrams illustrate the experimental workflows for evaluating polymerase performance with this compound.
Caption: Workflow for the Primer Extension Assay.
Caption: Workflow for the PCR-Based Labeling Assay.
Caption: Factors influencing this compound incorporation.
References
A Comparative Guide to Spectrophotometric Validation of Cy3-dCTP Labeling Efficiency
For researchers, scientists, and drug development professionals engaged in nucleic acid labeling, accurate determination of labeling efficiency is paramount for the reproducibility and reliability of downstream applications such as microarray analysis, fluorescence in situ hybridization (FISH), and next-generation sequencing. This guide provides a comprehensive comparison of Cy3-dCTP and its common alternatives, supported by experimental data for spectrophotometric validation of labeling efficiency.
Performance Comparison of Fluorescently Labeled Deoxynucleotides
The choice of fluorescent dye can significantly impact the efficiency of enzymatic incorporation and the photophysical properties of the labeled DNA. This section provides a quantitative comparison of this compound with two popular alternatives: Alexa Fluor 555-dUTP and DyLight 550-dUTP.
| Parameter | This compound | Alexa Fluor 555-dUTP | DyLight 550-dUTP |
| Excitation Maximum (nm) | ~550 | ~555 | ~562 |
| Emission Maximum (nm) | ~570 | ~565 | ~576 |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | 150,000 | 155,000 | 150,000[1] |
| Correction Factor (CF) at 260 nm (A₂₆₀ of dye / Amax of dye) | 0.08 | 0.08 | 0.081[2] |
| Typical Labeling Efficiency (PCR) | 30-50% substitution of dCTP[3][4] | High incorporation rates | High incorporation rates |
| Typical Labeling Efficiency (Nick Translation) | 40% substitution of dCTP[3] | High incorporation rates | High incorporation rates |
| Photostability | Good | Excellent | Very Good |
Note: The labeling efficiency can be influenced by the polymerase used, template sequence, and reaction conditions. The provided percentages for this compound represent a common starting point for optimization. Alexa Fluor and DyLight dyes are known for their high enzymatic incorporation efficiency.
Experimental Protocol: Spectrophotometric Validation of Labeling Efficiency
This protocol outlines the steps for determining the labeling efficiency of this compound incorporated into a DNA probe using spectrophotometry. The same principles can be applied to other fluorescently labeled nucleotides with adjustments for their specific spectral properties.
Objective: To calculate the dye-to-nucleotide ratio of a fluorescently labeled DNA probe.
Materials:
-
This compound labeled DNA probe, purified from unincorporated nucleotides
-
Nuclease-free water or appropriate buffer (e.g., TE buffer)
-
Spectrophotometer with UV-Vis capabilities
-
Quartz cuvettes or a micro-volume spectrophotometer
Procedure:
-
Sample Preparation:
-
Resuspend the purified, labeled DNA in a known volume of nuclease-free water or buffer.
-
Ensure the concentration is within the linear range of the spectrophotometer. If necessary, perform serial dilutions.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the labeled DNA solution at 260 nm (A₂₆₀) and at the maximum absorbance of the dye (A_dye). For Cy3, this is approximately 550 nm.
-
Measure the absorbance of a blank solution (the same buffer used to resuspend the DNA) and subtract these values from the sample readings.
-
-
Calculation of Labeling Efficiency:
The efficiency of labeling is determined by calculating the number of dye molecules incorporated per 1000 nucleotides. This is derived from the dye-to-nucleotide ratio.
a. Calculate the concentration of the dye: Concentration_dye (M) = A_dye / ε_dye
- Where A_dye is the absorbance at the dye's maximum wavelength and ε_dye is the molar extinction coefficient of the dye (for Cy3, ε ≈ 150,000 M⁻¹cm⁻¹).
b. Calculate the concentration of the DNA: First, correct the absorbance at 260 nm to account for the dye's contribution: A₂₆₀_corrected = A₂₆₀ - (A_dye * CF₂₆₀)
- Where CF₂₆₀ is the correction factor for the dye at 260 nm (for Cy3, CF₂₆₀ ≈ 0.08).
c. Calculate the molar concentration of nucleotides: Concentration_nucleotides (M) = Concentration_DNA (g/L) / 330 g/mol
- The average molecular weight of a nucleotide is approximately 330 g/mol .
d. Calculate the Dye-to-Nucleotide Ratio: Ratio = Concentration_dye / Concentration_nucleotides
e. Express as Dyes per 1000 Nucleotides: Dyes per 1000 nt = Ratio * 1000
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for enzymatic labeling of DNA with this compound and the subsequent spectrophotometric validation of the labeling efficiency.
Signaling Pathways in Enzymatic Labeling
While not a signaling pathway in the traditional biological sense, the enzymatic incorporation of labeled nucleotides follows a defined series of molecular events. The diagram below illustrates the logical flow of a polymerase chain reaction (PCR) based labeling method.
References
A Comparative Guide to Commercial Cy3-dCTP Labeling Kits
For researchers, scientists, and drug development professionals leveraging fluorescence-based detection methods, the selection of an appropriate labeling kit is a critical step in ensuring experimental success. This guide provides a comparative overview of commercially available kits for the incorporation of Cy3-dCTP into DNA probes, with a focus on their performance, methodologies, and applications.
The cyanine dye Cy3, which fluoresces in the orange-yellow region of the spectrum (excitation maximum ~550 nm, emission maximum ~570 nm), is a widely used fluorophore for labeling nucleic acids.[1][2][3] Its brightness and photostability make it an excellent choice for a variety of applications, including microarray analysis, fluorescence in situ hybridization (FISH), and blotting techniques.[4][5] This comparison focuses on kits that directly incorporate Cy3-labeled deoxycytidine triphosphate (this compound) into DNA.
Performance Comparison of this compound Labeling Kits
| Kit Name | Manufacturer | Labeling Method | Key Features | Recommended Applications |
| Cy3 Nick Translation Kit | Jena Bioscience | Nick Translation | Contains all required reagents except for the template and purification materials; optimized for direct enzymatic labeling of DNA. | FISH, microarray gene expression profiling, other nucleic acid hybridization assays. |
| Sensiscript RT Kit | QIAGEN | Reverse Transcription | Adapted for this compound labeling of cDNA from less than 50 ng of total RNA or poly A+ mRNA. | cDNA labeling for microarray analysis. |
| Fluorescent Direct Label Kit | Agilent | Reverse Transcription | Optimized for labeling cDNA for microarray analysis, with specific protocols for different array formats. | cDNA microarrays and oligo microarrays. |
| HighFidelity Cy3 PCR Labeling Kit | Jena Bioscience | PCR | Designed to produce randomly Cy3-modified DNA probes by PCR, suitable for templates up to 4 kbp. | Fluorescence in situ hybridization (FISH), Northern Blot experiments. |
| ReadiLink™ Cy3 Oligo and ssDNA Labeling Kit | AAT Bioquest | 3'-end Labeling | Utilizes terminal deoxynucleotidyl transferase (TdT) for non-template directed nucleotide incorporation onto the 3'-end of single-stranded DNAs or oligos. | Electrophoretic mobility shift assays (EMSA), Northern and Southern blots, colony or in situ hybridizations. |
Experimental Protocols and Methodologies
The choice of labeling method is dictated by the starting material, the desired labeled product, and the downstream application. Below are summaries of the experimental workflows for different labeling strategies.
Nick Translation Labeling Workflow
The nick translation method relies on the coordinated activities of DNase I and DNA Polymerase I to introduce nicks in the DNA backbone and subsequently replace existing nucleotides with labeled ones.
Workflow for Nick Translation-based this compound labeling.
A typical protocol, such as the one for the Jena Bioscience Cy3 Nick Translation Kit, involves incubating the DNA template with an enzyme mix containing DNase I and DNA Polymerase I in the presence of a labeling mix that includes this compound and unlabeled dNTPs. The reaction is followed by a purification step to remove unincorporated nucleotides.
PCR-Based Labeling Workflow
PCR-based labeling is ideal when the starting material is limited or when a specific DNA fragment needs to be amplified and labeled.
Workflow for PCR-based this compound labeling.
The HighFidelity Cy3 PCR Labeling Kit from Jena Bioscience, for example, utilizes a blend of Taq polymerase and a proofreading enzyme to efficiently incorporate dUTP-XX-Cy3 as a substitute for dTTP. The protocol recommends a 50% substitution of the modified nucleotide for an optimal balance between reaction and labeling efficiency.
Reverse Transcription Labeling for cDNA Probes
For gene expression analysis using microarrays, RNA is reverse transcribed into cDNA in the presence of this compound.
References
A Comparative Guide to Cross-Reactivity in Fluorescent Probe Labeling: Cy3-dCTP vs. Alternatives
For researchers, scientists, and drug development professionals utilizing fluorescence in situ hybridization (FISH), microarrays, and other hybridization-based techniques, the specificity of fluorescently labeled probes is paramount. Cross-reactivity, the non-specific binding of a probe to an unintended target, can lead to false-positive signals and inaccurate data interpretation. This guide provides an objective comparison of the performance of Cy3-dCTP labeled probes against common alternatives, with a focus on cross-reactivity, supported by a summary of performance data and detailed experimental protocols.
Cyanine3 (Cy3), a member of the cyanine dye family, is a bright and widely used orange-fluorescent dye for labeling nucleic acids.[1] Its dCTP conjugate, this compound, is enzymatically incorporated into DNA probes for various applications.[2] However, the performance of any fluorescent probe is influenced by factors beyond the fluorophore itself, including probe sequence, hybridization conditions, and the inherent properties of the dye.[3]
Performance Comparison: this compound vs. Alexa Fluor 555-dCTP
A primary alternative to Cy3 is the Alexa Fluor series of dyes, with Alexa Fluor 555 being the spectral equivalent of Cy3.[4] While direct, quantitative cross-reactivity data is often application-specific and not always publicly available in comparative studies, we can infer performance based on the photophysical properties and reported characteristics of these dyes in similar applications.
| Performance Metric | This compound Labeled Probes | Alexa Fluor 555-dCTP Labeled Probes | Key Considerations & References |
| Brightness | High | Very High | Alexa Fluor 555 conjugates are generally reported to be brighter than Cy3 conjugates, which can lead to a better signal-to-noise ratio.[5] |
| Photostability | Moderate | High | Alexa Fluor 555 is significantly more photostable than Cy3, allowing for longer exposure times and more robust imaging with less signal degradation. |
| Signal-to-Noise Ratio | Good | Excellent | The higher brightness and photostability of Alexa Fluor 555 often result in a superior signal-to-noise ratio, which can indirectly reduce the impact of background noise that might be mistaken for cross-reactivity. |
| Susceptibility to Self-Quenching | Moderate | Low | At high labeling densities, Cy dyes can exhibit self-quenching, leading to reduced fluorescence. Alexa Fluor dyes are less prone to this, which can be advantageous for highly labeled probes. |
| Environmental Sensitivity | More Sensitive | Less Sensitive | The fluorescence of Cy dyes can be more susceptible to environmental factors, which could potentially influence non-specific interactions. |
| Cost | Generally Lower | Generally Higher | Cost can be a significant factor in selecting a labeling reagent. |
It is important to note that while Alexa Fluor 555 may offer superior photophysical properties, proper experimental design and optimization are crucial for minimizing cross-reactivity regardless of the fluorophore used.
Experimental Protocol: Cross-Reactivity Testing of Labeled Probes
This protocol outlines a general workflow for assessing the cross-reactivity of fluorescently labeled DNA probes in a multiplex FISH experiment.
1. Probe Design and Labeling:
-
Design primary probes specific to your target sequences.
-
Design a set of non-target probes with varying degrees of homology to the primary target sequences to act as negative controls for cross-reactivity.
-
Synthesize and label the primary and non-target probes with this compound and an alternative fluorophore (e.g., Alexa Fluor 555-dCTP) using a standard method like nick translation or PCR.
2. Sample Preparation:
-
Prepare your biological samples (e.g., cells on a slide, tissue sections) according to standard protocols for FISH.
3. Hybridization:
-
Denature the probe and target DNA.
-
Hybridize the labeled probes to the prepared samples. It is critical to optimize hybridization conditions (temperature, salt concentration, formamide concentration) to ensure specificity.
4. Washing:
-
Perform stringent post-hybridization washes to remove unbound and non-specifically bound probes. The stringency of the washes (temperature and salt concentration) is a critical factor in minimizing cross-reactivity.
5. Imaging and Data Analysis:
-
Acquire images using a fluorescence microscope with appropriate filter sets for each fluorophore.
-
Quantify the fluorescence intensity of the specific signal on the target and any non-specific signals on the non-target controls.
-
Calculate the signal-to-noise ratio and the cross-reactivity percentage (non-target signal / target signal * 100).
Visualizing the Workflow and Potential Pitfalls
To better understand the experimental process and the factors influencing cross-reactivity, the following diagrams are provided.
Conclusion
While this compound remains a viable and cost-effective choice for probe labeling, alternatives like Alexa Fluor 555-dCTP offer enhanced photophysical properties that can contribute to improved signal-to-noise ratios and more robust experimental outcomes. Minimizing cross-reactivity is a multifaceted challenge that requires careful probe design, optimization of hybridization and washing conditions, and a thorough understanding of the potential sources of non-specific signals. By systematically evaluating probe performance and adhering to rigorous experimental protocols, researchers can enhance the accuracy and reliability of their hybridization-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Cyanine-dCTP Labeling of DNA for Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
The Decisive Advantage: Direct Enzymatic Labeling with Cy3-dCTP
In the dynamic landscape of molecular biology research, the precise and efficient labeling of nucleic acids is paramount for a multitude of applications, from gene expression analysis to diagnostics. Among the various techniques available, direct enzymatic labeling incorporating cyanine 3-deoxycytidine triphosphate (Cy3-dCTP) has emerged as a streamlined and powerful method. This guide provides an in-depth comparison of direct enzymatic labeling with this compound against its primary alternative, indirect labeling, supported by experimental data and detailed protocols to inform your selection of the most suitable labeling strategy.
Performance at a Glance: A Quantitative Comparison
The choice between direct and indirect labeling methods often involves a trade-off between speed, cost, and signal intensity. Direct enzymatic labeling with this compound offers a compelling balance of these factors.
| Performance Metric | Direct Enzymatic Labeling (this compound) | Indirect Labeling (e.g., Aminoallyl-dUTP + NHS-ester Cy3) | Supporting Evidence |
| Time Efficiency | Faster; single enzymatic reaction. | Slower; involves two sequential reactions (enzymatic incorporation and chemical coupling). | Indirect labeling of DNA takes approximately 2 hours longer than direct labeling[1]. |
| Cost | Generally higher cost per reaction due to the use of fluorescently labeled nucleotides. | More cost-effective, especially for large-scale experiments, as unlabeled aminoallyl-dUTP and NHS-ester dyes are less expensive. | Indirect labeling is described as being "hundreds of dollars cheaper" than direct labeling[1]. |
| Signal Intensity | High; Cy3 is a bright and sensitive fluorophore.[2] | Can achieve higher signal amplification due to the potential for multiple dye molecules to bind to each incorporated aminoallyl-dUTP. | Indirect labeling techniques have been shown to increase fluorescent signal intensities compared to direct incorporation methods[3]. |
| Labeling Efficiency | Efficient incorporation by various DNA polymerases, with optimal labeling densities of 20-40 dyes per kilobase achievable.[4] | High and uniform incorporation of aminoallyl-dUTP, leading to consistent labeling. | Aminoallyl-NTPs are incorporated with similar efficiency as unmodified NTPs. |
| Photostability | Good, but may be less photostable than some newer generation dyes like Alexa Fluor series. | Photostability is dependent on the chosen NHS-ester dye. | CyDye fluorophores, particularly Cy5, were found to be less photostable over time and following repeated scans in microarray experiments compared to Alexa Fluor dyes. |
| Reproducibility | High, due to a simplified, one-step enzymatic process. | Generally good, but the two-step process introduces more potential for variability. | Direct labeling is a simpler method, which can lead to higher reproducibility. |
The Direct Approach: Experimental Workflow and Protocol
Direct enzymatic labeling with this compound is a straightforward process where the fluorescently labeled deoxynucleotide is directly incorporated into the DNA by a DNA polymerase. This method is commonly employed in techniques like Nick Translation, Random Primed Labeling, and PCR.
Caption: Workflow for direct enzymatic labeling with this compound.
Experimental Protocol: Nick Translation with this compound
This protocol provides a method for generating randomly labeled, double-stranded DNA probes.
Materials:
-
Template DNA (e.g., plasmid, PCR product)
-
10x Nick Translation Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
dNTP mix (dATP, dGTP, dTTP at 0.5 mM each)
-
This compound (1 mM)
-
DNase I/DNA Polymerase I enzyme mix
-
Stop Buffer (e.g., 0.5 M EDTA)
-
Nuclease-free water
-
Purification column or ethanol precipitation reagents
Procedure:
-
In a sterile microcentrifuge tube, combine the following on ice:
-
Template DNA: 1 µg
-
10x Nick Translation Buffer: 5 µL
-
dNTP mix (A,G,T): 5 µL
-
This compound (1 mM): 1 µL
-
Nuclease-free water: to a final volume of 45 µL
-
-
Add 5 µL of the DNase I/DNA Polymerase I enzyme mix to the reaction tube.
-
Mix gently by pipetting and centrifuge briefly to collect the contents.
-
Incubate the reaction at 15°C for 60-90 minutes.
-
Stop the reaction by adding 5 µL of Stop Buffer.
-
Purify the labeled DNA probe using a suitable column purification kit or by ethanol precipitation to remove unincorporated this compound.
-
Resuspend the purified Cy3-labeled DNA probe in an appropriate buffer for your downstream application.
The Alternative: Indirect Labeling Methodology
Indirect labeling, also known as two-step labeling, involves the enzymatic incorporation of a modified nucleotide (e.g., aminoallyl-dUTP) into the DNA, followed by a chemical coupling reaction with an amine-reactive fluorescent dye (e.g., Cy3 NHS-ester).
Caption: Workflow for indirect labeling using the aminoallyl method.
Experimental Protocol: Aminoallyl-dUTP Incorporation and Cy3 Coupling
This protocol outlines the two-step process of creating fluorescently labeled probes via an aminoallyl intermediate.
Materials:
-
Template DNA
-
10x Random Primers or specific primers
-
dNTP mix with aminoallyl-dUTP (e.g., 0.5 mM dATP, dGTP, dCTP; 0.3 mM dTTP; 0.2 mM aminoallyl-dUTP)
-
Klenow fragment or other suitable DNA polymerase
-
Stop Buffer (e.g., 0.5 M EDTA)
-
Purification columns
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Cy3 NHS-ester dye
-
Quenching solution (e.g., hydroxylamine)
Procedure:
Part 1: Enzymatic Incorporation of Aminoallyl-dUTP
-
Combine template DNA and primers, heat to 95°C for 5 minutes, and then place on ice.
-
Prepare the labeling reaction by adding 10x buffer, the dNTP mix containing aminoallyl-dUTP, and DNA polymerase.
-
Incubate at 37°C for 2 hours.
-
Stop the reaction with Stop Buffer.
-
Purify the amine-modified DNA using a purification column to remove unincorporated nucleotides.
Part 2: Chemical Coupling with Cy3 NHS-ester
-
Resuspend the purified amine-modified DNA in sodium bicarbonate buffer.
-
Add the Cy3 NHS-ester dye (dissolved in DMSO) to the DNA solution.
-
Incubate for 1 hour at room temperature in the dark.
-
Quench the reaction by adding hydroxylamine.
-
Purify the Cy3-labeled DNA probe using a purification column to remove unreacted dye.
-
The purified probe is now ready for use.
Advantages of Direct Enzymatic Labeling with this compound
While both methods yield fluorescently labeled probes, direct enzymatic labeling with this compound offers several distinct advantages for researchers, scientists, and drug development professionals:
-
Simplicity and Speed: The single-step enzymatic reaction significantly reduces hands-on time and simplifies the overall workflow, minimizing the potential for errors.
-
High Reproducibility: A more streamlined protocol with fewer steps generally leads to greater consistency between experiments.
-
Bright and Sensitive Detection: Cy3 is a well-characterized and bright fluorophore, providing excellent sensitivity for various applications, including Fluorescence In Situ Hybridization (FISH) and microarray analysis. In FISH applications, Cy3-labeled probes have demonstrated a high level of fluorescence, reportedly 5-10 times greater than fluorescein-labeled probes.
-
Optimized for Enzymatic Incorporation: this compound is specifically designed as a substrate for DNA polymerases, ensuring efficient incorporation into the growing DNA strand.
References
- 1. Indirect Labeling of DNA for Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Cyanine dye dUTP analogs for enzymatic labeling of DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cy3-dCTP Versus Other Fluorescent dNTPs for DNA Labeling
For researchers, scientists, and drug development professionals, the accurate and efficient fluorescent labeling of DNA is a cornerstone of numerous molecular biology techniques. The choice of fluorescently labeled deoxyribonucleoside triphosphates (dNTPs) is a critical determinant of experimental success, directly impacting sensitivity, resolution, and the reliability of results. This guide provides an objective comparison of the widely used Cy3-dCTP against a panel of other commercially available fluorescent dNTPs, supported by experimental data and detailed methodologies to inform your selection process.
The ideal fluorescent dNTP should exhibit high incorporation efficiency by DNA polymerases, bright and stable fluorescence, and minimal interference with hybridization or other downstream applications. This comparison focuses on these key performance indicators, providing a clear overview of the relative strengths and weaknesses of this compound and its alternatives.
Performance at a Glance: A Quantitative Comparison
To facilitate a direct comparison, the following table summarizes the key photophysical and performance characteristics of this compound and several popular alternative fluorescently labeled dNTPs.
| Fluorescent dNTP | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| This compound | ~550 | ~570 | ~150,000 | ~0.15 | Moderate |
| Cy5-dCTP | ~649 | ~670 | ~250,000 | ~0.20 | Low to Moderate |
| Alexa Fluor 546-dUTP | ~556 | ~573 | ~112,000 | ~0.79 | High |
| Alexa Fluor 647-dUTP | ~650 | ~668 | ~270,000 | ~0.33 | High |
| ATTO 550-dUTP | ~554 | ~576 | ~120,000 | ~0.80 | High |
| ATTO 647N-dUTP | ~646 | ~664 | ~150,000 | ~0.65 | Very High |
| DyLight 550-dUTP | ~562 | ~576 | ~150,000 | Not widely reported | High |
| DyLight 650-dUTP | ~654 | ~673 | ~250,000 | Not widely reported | High |
Note: The exact photophysical properties can vary depending on the local environment (e.g., incorporation into DNA, buffer conditions). The data presented here are approximate values for comparative purposes.
Key Performance Characteristics: A Deeper Dive
Labeling Efficiency and Enzymatic Incorporation
The efficiency with which a DNA polymerase incorporates a modified dNTP is a crucial factor. Bulky fluorescent dyes can sometimes hinder polymerase activity, leading to lower labeling density and shorter labeled products.
-
This compound: Generally shows good incorporation by a variety of DNA polymerases, including Taq polymerase and Klenow fragment.[1] However, at high substitution rates, some polymerases may exhibit reduced processivity.
-
Alexa Fluor dNTPs: Often demonstrate excellent incorporation efficiency, with some studies suggesting they are better substrates for certain polymerases compared to Cy dyes.
-
ATTO dNTPs: Known for their high photostability and brightness, ATTO dyes are also designed for efficient enzymatic incorporation.
-
DyLight dNTPs: These dyes are also reported to be incorporated efficiently by common DNA polymerases.
The choice of polymerase is also critical. For instance, polymerases from Family B (e.g., Vent, Pfu) have been shown to be more efficient at incorporating bulky labeled dNTPs compared to Family A polymerases (e.g., Taq).[2]
Photostability and Fluorescence Intensity
The brightness and photostability of the fluorophore directly impact the sensitivity and duration of imaging experiments.
-
This compound: Offers good brightness but is known to be susceptible to photobleaching, especially under intense or prolonged illumination.[3]
-
Cy5-dCTP: While brighter than Cy3 in the red spectrum, Cy5 is notoriously photolabile.[3]
-
Alexa Fluor Dyes: A significant advantage of the Alexa Fluor family is their superior photostability compared to traditional cyanine dyes like Cy3 and Cy5.[3] They are generally brighter and more resistant to photobleaching, allowing for longer exposure times and more robust signal detection.
-
ATTO Dyes: This class of dyes is renowned for its exceptional photostability and high fluorescence quantum yields, making them excellent choices for demanding applications such as single-molecule imaging.
-
DyLight Dyes: These dyes also offer improved photostability over the conventional Cy dyes.
Experimental Protocols
To ensure an objective comparison of different fluorescent dNTPs, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Protocol 1: Enzymatic Incorporation of Fluorescent dNTPs by PCR
This protocol allows for the direct comparison of the labeling efficiency of different fluorescent dNTPs in a standard PCR reaction.
Materials:
-
DNA template (e.g., a purified plasmid or a PCR product)
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
dNTP mix (dATP, dGTP, dCTP, dTTP) at 10 mM each
-
Fluorescently labeled dNTP (e.g., this compound, Alexa Fluor 546-dUTP) at 1 mM
-
PCR buffer (10x)
-
Nuclease-free water
Procedure:
-
Prepare a master mix for the PCR reaction. For a 50 µL reaction, combine:
-
5 µL 10x PCR buffer
-
1 µL 10 mM dNTP mix (without the nucleotide to be replaced)
-
Variable amounts of the natural dNTP and the fluorescently labeled dNTP to achieve the desired labeling density (e.g., a 1:3 ratio of labeled to unlabeled dNTP).
-
1 µL 10 µM forward primer
-
1 µL 10 µM reverse primer
-
1 µL DNA template (1-10 ng)
-
0.5 µL DNA polymerase (5 U/µL)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Perform PCR using standard cycling conditions appropriate for the template and primers.
-
Analyze the PCR product by agarose gel electrophoresis. Visualize the gel under both UV light (for total DNA) and with a fluorescence imager using the appropriate excitation and emission filters for the specific fluorophore.
-
Quantify the labeling efficiency by comparing the fluorescence intensity of the labeled PCR product to the amount of DNA loaded on the gel (as determined by a DNA quantification stain like ethidium bromide or SYBR Green).
Protocol 2: Photostability Assay of Labeled DNA
This protocol provides a method for comparing the photostability of different fluorescently labeled DNA probes.
Materials:
-
Fluorescently labeled DNA probes (generated using Protocol 1 or other methods)
-
Microscope slide and coverslip
-
Antifade mounting medium
-
Fluorescence microscope with a suitable light source and filter sets
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare slides: Dilute the fluorescently labeled DNA probes in a suitable buffer and mount a small volume on a microscope slide with an antifade mounting medium and a coverslip.
-
Image acquisition:
-
Locate a field of view with labeled DNA.
-
Using a consistent set of imaging parameters (e.g., objective, exposure time, laser power), acquire an initial image (time point 0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).
-
-
Data analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the labeled DNA at each time point.
-
Normalize the intensity values to the initial intensity at time 0.
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
Compare the decay rates of the different fluorescent probes to determine their relative photostability.
-
Visualization of Key Processes
To better understand the workflow and the factors influencing the choice of a fluorescent dNTP, the following diagrams are provided.
Caption: Workflow for enzymatic DNA labeling and fluorescence analysis.
Caption: Key factors for selecting a fluorescent dNTP.
Conclusion
The selection of a fluorescent dNTP for DNA labeling is a multifaceted decision that requires careful consideration of the specific application and experimental conditions. While this compound has been a workhorse in molecular biology for many years and offers a good balance of properties for standard applications, newer generations of fluorescent dyes, such as the Alexa Fluor and ATTO series, present significant advantages in terms of photostability and brightness. For demanding applications requiring long imaging times or high sensitivity, these advanced dyes are often the superior choice. By understanding the key performance characteristics and utilizing standardized protocols for comparison, researchers can confidently select the optimal fluorescent dNTP to achieve high-quality, reproducible data in their DNA labeling experiments.
References
Safety Operating Guide
Personal protective equipment for handling Cy3-dCTP
This guide provides immediate and essential safety and logistical information for the proper handling and disposal of Cy3-dCTP. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Product Identification and Properties
This compound is a fluorescently labeled deoxycytidine triphosphate used for the enzymatic labeling of DNA and cDNA probes. These probes are commonly utilized in applications such as Polymerase Chain Reaction (PCR), Fluorescence In Situ Hybridization (FISH), and microarrays.[1][2] The Cy3 dye is a cyanine-based fluorophore that is sensitive to light and environmental conditions.[2]
Quantitative Spectroscopic and Physical Data
| Property | Value | Notes |
| Excitation Wavelength (λexc) | 550 nm | [1] |
| Emission Wavelength (λem) | 570 nm | |
| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | In Tris-HCl pH 7.5 |
| Molecular Formula | C₄₃H₅₅N₆O₂₀P₃S₂ (free acid) | |
| Molecular Weight | 1132.97 g/mol (free acid) | |
| Purity | ≥ 95% (HPLC) | |
| Supplied Form | Solution in 10 mM Tris-HCl | |
| Concentration | 1.0 mM - 1.1 mM | |
| pH | 7.5 ±0.5 | |
| Storage Temperature | -20°C | |
| Shipping Conditions | Shipped on gel packs or dry ice |
II. Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected. The following are the minimum recommended PPE for handling this compound.
-
Hand Protection : Disposable nitrile gloves are required. Always wear gloves when handling the vial and any solutions containing this compound. If direct contact occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly. For tasks with a higher risk of splashing, consider wearing double gloves.
-
Eye and Face Protection : Safety glasses with side shields meeting ANSI Z87.1 standards are the minimum requirement. If there is a significant risk of splashing, chemical splash goggles should be worn. A face shield, worn in conjunction with safety glasses or goggles, is recommended when preparing solutions or performing procedures with a high splash potential.
-
Laboratory Clothing : A long-sleeved laboratory coat is mandatory to protect skin and clothing. Ensure the lab coat is fully buttoned or snapped.
-
Footwear : Closed-toe and closed-heel shoes must be worn in the laboratory at all times.
III. Handling and Operational Protocol
This compound and the resulting labeled probes are sensitive to light and should be handled accordingly. Experimental procedures should be carried out in low-light conditions to protect the fluorescent dye from photobleaching.
Step-by-Step Handling Procedure:
-
Preparation : Before retrieving the this compound from storage, ensure you are wearing the appropriate PPE. Prepare your workspace by dimming the lights or using a dark room.
-
Thawing : Thaw the vial of this compound on ice. Avoid repeated freeze-thaw cycles, which can degrade the compound. It is recommended to aliquot the stock solution into single-use volumes upon first use.
-
Centrifugation : Before opening the vial for the first time, centrifuge it briefly (for volumes ≤2 ml) to collect the entire solution at the bottom of the tube.
-
Pipetting : Use positive displacement pipettes or filter tips to prevent aerosol contamination and ensure accurate measurement.
-
Experimental Use : When adding this compound to a reaction mixture (e.g., for PCR), keep the tube on ice and minimize its exposure to light.
-
Post-Procedure : After use, securely cap the vial and return it to -20°C storage in a light-proof container.
IV. Disposal Plan
All materials contaminated with this compound, including pipette tips, microfuge tubes, and gloves, should be considered chemical waste.
-
Waste Segregation : Dispose of all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal Compliance : Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
V. Experimental Workflow and Safety Precautions
The following diagram illustrates the general workflow for handling this compound, incorporating key safety and operational steps.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
